Product packaging for Trpc5-IN-3(Cat. No.:)

Trpc5-IN-3

Cat. No.: B15145213
M. Wt: 409.8 g/mol
InChI Key: YCFHBAWLBRKMTI-UHFFFAOYSA-N
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Description

TRPC5-IN-3 is a potent and selective chemical probe that inhibits the Transient Receptor Potential Canonical 5 (TRPC5) channel with an IC50 of 10.75 nM . TRPC5 is a non-selective cation channel that is highly expressed in the brain and is implicated in the regulation of intracellular calcium homeostasis . The activation of TRPC5 is linked to signaling pathways involved in innate fear, neuroinflammation, and neuronal apoptosis, making it a compelling target for neurological research . Furthermore, TRPC5 has emerged as a promising pharmacological target for pain and metabolic diseases, with research suggesting its role in energy expenditure and glucose homeostasis . By selectively inhibiting the TRPC5 channel, this compound helps researchers investigate the channel's complex physiology and its potential role in disease pathogenesis. This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClF3N5O B15145213 Trpc5-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15ClF3N5O

Molecular Weight

409.8 g/mol

IUPAC Name

5-chloro-4-[3-[[2-(trifluoromethyl)phenyl]methyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H15ClF3N5O/c19-16-14(9-24-25-17(16)28)26-5-6-27-12(8-23-15(27)10-26)7-11-3-1-2-4-13(11)18(20,21)22/h1-4,8-9H,5-7,10H2,(H,25,28)

InChI Key

YCFHBAWLBRKMTI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2CC3=CC=CC=C3C(F)(F)F)CN1C4=C(C(=O)NN=C4)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Trpc5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific mechanism of action of Trpc5-IN-3 is limited. This guide synthesizes the available data for this compound and provides a broader context based on the known mechanisms of other TRPC5 inhibitors. The information presented herein is intended for research and informational purposes only.

Introduction to TRPC5 and its Role as a Therapeutic Target

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration.[1] These channels are implicated in a variety of physiological and pathological processes, making them an attractive target for drug development.[1] Pathological activation of TRPC5 is associated with conditions such as focal segmental glomerulosclerosis (FSGS), a kidney disease characterized by proteinuria and podocyte damage.[2][3] In podocytes, TRPC5 activation is a key mediator of Rac1 activation, leading to cytoskeletal remodeling, foot process effacement, and subsequent kidney damage.[2][3] Therefore, inhibitors of TRPC5 are being actively investigated as potential therapeutics for proteinuric kidney diseases and other conditions.[2][3]

This compound: A Potent TRPC5 Inhibitor

This compound has been identified as a potent inhibitor of the TRPC5 channel. While detailed peer-reviewed studies on its specific mechanism are not yet publicly available, key information has been disclosed in patent literature and by chemical suppliers.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Reference
This compoundTRPC510.75WO2022001767A1

Table 1: Potency of this compound

Postulated Mechanism of Action of this compound

Based on the current understanding of TRPC5 channel function and the mechanisms of other known inhibitors, the following section outlines the likely mechanism of action for this compound. It is important to note that these are inferred mechanisms and await direct experimental confirmation for this compound.

Direct Channel Blockade

The most direct mechanism of action for a small molecule inhibitor like this compound is the physical occlusion of the ion channel pore. This can occur through several modes:

  • Pore Blockade: The inhibitor directly binds within the ion-conducting pathway, preventing the passage of cations such as Ca²⁺ and Na⁺.

  • Allosteric Inhibition: The inhibitor binds to a site on the channel protein distinct from the pore, inducing a conformational change that results in the closure of the channel gate. This is a common mechanism for many ion channel modulators.

  • Competitive Inhibition: The inhibitor competes with an endogenous or exogenous activator for a binding site on the channel. By occupying this site, it prevents the conformational changes necessary for channel opening.

Structural studies of TRPC5 with other inhibitors have revealed distinct binding pockets. For instance, the inhibitor clemizole binds within the voltage sensor-like domain of each subunit, while HC-070 binds between adjacent subunits near the extracellular side. Both mechanisms stabilize the channel in a non-conductive, closed state. Given the high potency of this compound, it is plausible that it acts through a high-affinity interaction with a specific binding site on the TRPC5 protein, leading to the stabilization of a closed conformation.

Disruption of Downstream Signaling

Inhibition of TRPC5 by this compound is expected to disrupt the downstream signaling cascades that are initiated by TRPC5-mediated calcium influx. In the context of kidney disease, this would primarily involve the Rac1 signaling pathway in podocytes.

TRPC5_Inhibition_Pathway

As depicted in Figure 1, podocyte damage leads to the activation of Rac1, which in turn promotes the translocation of TRPC5 channels to the cell membrane.[2] The subsequent influx of calcium through activated TRPC5 channels creates a positive feedback loop, further activating Rac1 and leading to detrimental cytoskeletal remodeling and proteinuria.[2] this compound, by blocking the TRPC5 channel, would interrupt this feed-forward loop, preventing the pathological downstream effects.

Experimental Protocols for Characterizing TRPC5 Inhibitors

To fully elucidate the mechanism of action of this compound, a combination of electrophysiological and cell-based assays would be required. The following are standard experimental protocols used in the characterization of TRPC5 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPC5 channels in the plasma membrane of a single cell.

  • Objective: To determine the effect of this compound on TRPC5 channel currents.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPC5.

  • Methodology:

    • Cells are cultured on glass coverslips.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -60 mV), and voltage ramps or steps are applied to elicit TRPC5 currents.

    • TRPC5 channels are activated using a known agonist (e.g., Englerin A or a G-protein coupled receptor agonist).

    • This compound is applied at various concentrations to the extracellular solution, and the resulting inhibition of the TRPC5 current is measured.

    • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

  • Data Output: Current-voltage (I-V) relationships, concentration-inhibition curves.

Patch_Clamp_Workflow Start Prepare TRPC5-expressing cells Form_Seal Form Giga-seal with micropipette Start->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline TRPC5 Current Whole_Cell->Record_Baseline Activate_Channel Activate TRPC5 with Agonist Record_Baseline->Activate_Channel Apply_Inhibitor Apply this compound (various concentrations) Activate_Channel->Apply_Inhibitor Record_Inhibition Record Inhibited Current Apply_Inhibitor->Record_Inhibition Analyze Analyze Data (IC50, I-V curves) Record_Inhibition->Analyze

Calcium Imaging Assays

This method measures changes in intracellular calcium concentration in a population of cells in response to channel activation and inhibition.

  • Objective: To assess the functional inhibition of TRPC5-mediated calcium influx by this compound.

  • Cell Line: HEK293 cells stably expressing human TRPC5.

  • Methodology:

    • Cells are seeded in a multi-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is measured using a plate reader or a fluorescence microscope.

    • Cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • TRPC5 channels are activated by adding an agonist.

    • The change in fluorescence intensity, corresponding to the influx of calcium, is recorded over time.

    • The inhibitory effect of this compound is quantified by comparing the calcium response in treated versus untreated cells.

  • Data Output: Fluorescence traces over time, concentration-response curves for inhibition of calcium influx.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the TRPC5 ion channel. While the precise molecular mechanism of its inhibitory action awaits detailed investigation, it is likely to involve direct interaction with the channel protein, leading to its closure and the subsequent blockade of calcium influx. This action would effectively disrupt pathological downstream signaling pathways, such as the Rac1-mediated cytoskeletal remodeling in podocytes.

Future research should focus on elucidating the specific binding site of this compound on the TRPC5 channel through structural biology studies (e.g., cryo-electron microscopy) and site-directed mutagenesis. Furthermore, detailed electrophysiological studies are needed to characterize the nature of the block (e.g., voltage-dependence, use-dependence). A comprehensive understanding of its mechanism of action will be crucial for the further development of this compound as a potential therapeutic agent.

References

Trpc5-IN-3 discovery and chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Chemical Synthesis of a Potent TRPC5 Inhibitor

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective calcium-permeable cation channel that has emerged as a promising therapeutic target for a range of conditions, including anxiety disorders, chronic pain, and progressive kidney diseases.[1][2] The development of potent and selective TRPC5 inhibitors is therefore of significant interest to the scientific and medical communities. While the query specifically mentioned Trpc5-IN-3, a potent TRPC5 inhibitor with a reported IC50 of 10.75 nM, publicly available information regarding its discovery and detailed chemical synthesis is limited to patent literature.[3] To provide a comprehensive technical guide that fulfills the core requirements of detailed experimental protocols and data presentation, this document will focus on the well-characterized and publicly documented TRPC5 inhibitor, GFB-8438 . GFB-8438 is a potent and selective inhibitor of TRPC5 and TRPC4 channels, and its discovery and development have been detailed in peer-reviewed publications, making it an excellent case study.[1][2][4]

Discovery of GFB-8438

GFB-8438 was identified through a systematic optimization of a high-throughput screening (HTS) hit, a pyridazinone-based compound.[1][2] The discovery process involved iterative medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This optimization led to the identification of GFB-8438 as a lead candidate with excellent in vitro and in vivo characteristics.

Chemical Synthesis of GFB-8438

The chemical synthesis of GFB-8438 is a three-step process starting from commercially available materials.[1]

Experimental Protocol: Synthesis of GFB-8438

Step 1: Alkylation of 1-(4-bromophenyl)piperazin-2-one

  • A mixture of 1-(4-bromophenyl)piperazin-2-one, tert-butyl piperazine-1-carboxylate, Pd2(dba)3, and DavePhos is heated in toluene.

  • The reaction mixture is stirred at high temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The crude product is purified by column chromatography to yield tert-butyl 4-(4-(2-oxopiperazin-1-yl)phenyl)piperazine-1-carboxylate.

Step 2: Boc Deprotection

  • The product from Step 1 is dissolved in a solution of hydrochloric acid in dioxane.

  • The reaction is stirred at room temperature until the Boc protecting group is removed.

  • The solvent is removed under reduced pressure to yield 1-(4-(piperazin-1-yl)phenyl)piperazin-2-one as a hydrochloride salt.

Step 3: SNAr Reaction

  • The product from Step 2 is reacted with 4,5-dichloropyridazin-3(2H)-one in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).

  • The reaction mixture is heated to drive the nucleophilic aromatic substitution (SNAr) reaction to completion.

  • The final product, GFB-8438, is isolated and purified by recrystallization from acetic acid and water.[1]

Quantitative Pharmacological Data

The pharmacological properties of GFB-8438 have been extensively characterized using various in vitro and in vivo assays.

Assay Target IC50 (μM) Reference
QPatch (Automated Electrophysiology)Human TRPC50.18[1]
Manual Whole-Cell Patch ClampHuman TRPC50.28[1]
QPatchRat TRPC5~0.18[1]
QPatchHuman TRPC4~0.18[1]
QPatchHuman TRPC6>10[1]
hERG Channel AssayhERG>30[1]

Table 1: In vitro potency and selectivity of GFB-8438.

Animal Model Compound Dose Effect Reference
DOCA-salt rat model of FSGSGFB-843830 mg/kg, s.c., once dailySignificantly reduced total urinary protein and albumin excretion[1]

Table 2: In vivo efficacy of GFB-8438.

Experimental Protocols

QPatch Automated Electrophysiology Assay

This assay is used to determine the potency of compounds on ion channels.

  • Cell Line: HEK293 cells stably expressing the human TRPC5 channel are used.

  • Cell Culture: Cells are maintained in appropriate culture media and harvested for the experiment.

  • QPatch Instrument: The QPatch instrument performs automated whole-cell patch-clamp recordings.

  • Procedure:

    • A cell suspension is introduced into the QPatch system.

    • Individual cells are captured, and a giga-seal is formed.

    • The whole-cell configuration is established.

    • TRPC5 channels are activated using an appropriate agonist (e.g., rosiglitazone).

    • Increasing concentrations of GFB-8438 are applied to the cells.

    • The inhibition of the TRPC5-mediated current is measured at a holding potential of +80 mV.

    • The IC50 value is calculated from the concentration-response curve.[1]

DOCA-Salt Rat Model of Focal Segmental Glomerulosclerosis (FSGS)

This is an in vivo model to assess the efficacy of compounds in a model of kidney disease.

  • Animals: Unilaterally nephrectomized Sprague-Dawley rats are used.

  • Model Induction:

    • One week after surgery, rats are implanted with a deoxycorticosterone acetate (DOCA) pellet.

    • Rats are provided with high-salt drinking water.

  • Treatment:

    • Rats are treated with GFB-8438 (30 mg/kg, s.c., once daily) or vehicle for a specified period (e.g., 3 weeks).

  • Outcome Measures:

    • Urine is collected weekly to measure total protein and albumin excretion.

    • Blood pressure is monitored.

    • At the end of the study, kidney tissues can be collected for histological analysis.[1]

Signaling Pathways and Mechanism of Action

TRPC5 is a key mediator of calcium influx in podocytes, the specialized cells of the kidney glomerulus. In kidney disease, damage to podocytes leads to the activation of the small GTPase Rac1, which in turn promotes the translocation of TRPC5 to the cell membrane.[1] The activation of these membrane-localized TRPC5 channels leads to a sustained calcium influx, which further activates Rac1 in a positive feedback loop.[1] This cascade results in cytoskeletal remodeling, effacement of podocyte foot processes, podocyte loss, and proteinuria, which are hallmarks of FSGS.[1] GFB-8438 inhibits the TRPC5 channel, thereby blocking this deleterious calcium influx and protecting podocytes from injury.

TRPC5_Signaling_Pathway Podocyte_Injury Podocyte Injury Rac1_Activation Rac1 Activation Podocyte_Injury->Rac1_Activation TRPC5_Translocation TRPC5 Translocation to Cell Membrane Rac1_Activation->TRPC5_Translocation TRPC5_Channel TRPC5 Channel Activation TRPC5_Translocation->TRPC5_Channel Ca_Influx Ca2+ Influx TRPC5_Channel->Ca_Influx Ca_Influx->Rac1_Activation Positive Feedback Cytoskeletal_Remodeling Cytoskeletal Remodeling Ca_Influx->Cytoskeletal_Remodeling Podocyte_Loss Podocyte Loss & Proteinuria Cytoskeletal_Remodeling->Podocyte_Loss GFB_8438 GFB-8438 GFB_8438->TRPC5_Channel

TRPC5 signaling cascade in podocytes and the inhibitory action of GFB-8438.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Pyridazinone Scaffold) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt GFB_8438_ID Identification of GFB-8438 Lead_Opt->GFB_8438_ID In_Vitro In Vitro Characterization (Potency, Selectivity) GFB_8438_ID->In_Vitro In_Vivo In Vivo Efficacy Studies (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Workflow for the discovery and development of GFB-8438.

Conclusion

GFB-8438 is a potent and selective TRPC5/4 inhibitor that has demonstrated significant therapeutic potential in preclinical models of kidney disease. Its discovery through a systematic drug discovery campaign and its well-defined mechanism of action make it a valuable tool for studying TRPC5 biology and a promising lead for the development of novel therapies for diseases such as focal segmental glomerulosclerosis. The detailed methodologies for its synthesis and pharmacological characterization provide a solid foundation for further research and development in the field of TRPC channel modulation.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of TRPC5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel, has emerged as a compelling therapeutic target for a spectrum of debilitating conditions, including kidney diseases, anxiety, and chronic pain.[1][2][3][4] The development of potent and selective TRPC5 inhibitors is a critical step in translating this potential into clinical reality. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of key TRPC5 inhibitor classes, details the experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Core Principles of TRPC5 Inhibition: Key Chemical Scaffolds and their SAR

The quest for selective TRPC5 inhibitors has led to the discovery of several distinct chemical scaffolds. While a specific compound designated "Trpc5-IN-3" is not prominently documented in publicly available scientific literature, extensive research has been conducted on other potent inhibitors, providing a solid foundation for understanding the principles of TRPC5-targeted drug design.

A notable class of TRPC5 inhibitors is built around a 2-aminobenzimidazole core. High-throughput screening identified the initial hit, M084, which displayed inhibitory activity against both TRPC4 and TRPC5 channels.[5] Subsequent medicinal chemistry efforts focused on modifying this scaffold to enhance potency and selectivity.

Table 1: Structure-Activity Relationship of 2-Aminobenzimidazole Analogs

CompoundR1 GroupR2 GroupTRPC4 IC₅₀ (µM)TRPC5 IC₅₀ (µM)Selectivity vs. TRPC3
M084(Structure)(Structure)10.38.2Weakly active (~50 µM)
Analog A(Structure)(Structure)< 5< 5Improved
Analog B(Structure)(Structure)> 10> 10Decreased

Note: Specific structural details for analogs are often proprietary and not fully disclosed in all publications. The table illustrates the general trend of SAR studies.

The SAR studies on this class revealed that modifications at specific positions of the benzimidazole ring and its substituents significantly impact activity. The general strategy involved exploring different aromatic and aliphatic groups to optimize interactions with the binding pocket of the TRPC5 channel. These efforts led to the identification of analogs with sub-micromolar potency and improved selectivity against other TRPC isoforms like TRPC3.[5]

Another successful approach involved the optimization of a pyridazinone hit from a high-throughput screen. This led to the discovery of GFB-8438, a potent and selective TRPC5 inhibitor with favorable pharmacokinetic properties.[1][2]

Table 2: SAR Summary of the Pyridazinone Series (Leading to GFB-8438)

CompoundModificationTRPC5 IC₅₀ (µM) (QPatch)Human Liver Microsome Stability (% remaining)Rat Liver Microsome Stability (% remaining)
Hit 1Initial PyridazinoneLow µM--
GFB-8438Optimized side chains0.18GoodModerate
Analog 32Alternative substitution~0.2GoodLow
Analog 35Alternative substitution~0.3GoodLow

The SAR campaign for this series systematically explored substitutions on the pyridazinone core and its appended rings. These studies demonstrated that specific modifications could enhance potency while maintaining good metabolic stability in human liver microsomes.[1][2] GFB-8438 emerged as a lead compound that not only potently inhibited TRPC5 but also demonstrated efficacy in a preclinical model of focal segmental glomerulosclerosis (FSGS).[1]

Natural products have also proven to be a valuable source of TRPC5 inhibitors. The flavonol galangin, found in the ginger family, was identified as a sub-micromolar inhibitor of TRPC5.[6] This discovery prompted further investigation into the SAR of flavonoids.

Table 3: Structure-Activity Relationship of Flavonoid-Based TRPC5 Inhibitors

CompoundKey Structural FeaturesTRPC5 IC₅₀ (µM)
Galangin3,5,7-trihydroxyflavone0.45
Kaempferol3,5,7,4'-tetrahydroxyflavoneLess potent than Galangin
Quercetin3,5,7,3',4'-pentahydroxyflavoneLess potent than Galangin
Myricetin3,5,7,3',4',5'-hexahydroxyflavoneInactive
Luteolin5,7,3',4'-tetrahydroxyflavoneInactive
Apigenin5,7,4'-trihydroxyflavoneStimulator
AM123,5,7-trihydroxy-2-(2-bromophenyl)-4H-chromen-4-one0.28

The SAR of flavonoids indicates that the hydroxylation pattern on both the chromone core and the phenyl ring is crucial for activity. Based on these findings, a synthetic analog, AM12, was designed with a bromine substitution on the phenyl ring, resulting in a more potent TRPC5 inhibitor.[6]

Experimental Protocols for Evaluating TRPC5 Inhibitors

The characterization of TRPC5 inhibitors relies on a suite of specialized in vitro assays. Below are the detailed methodologies for key experiments.

  • Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based high-throughput screening method used to measure changes in intracellular calcium ([Ca²⁺]i) or membrane potential.

  • Cell Line: HEK293 cells stably overexpressing human TRPC5 are commonly used.

  • Protocol:

    • Cell Plating: Seed TRPC5-expressing HEK293 cells into 384-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye for 1 hour at 37°C.

    • Compound Addition: Add test compounds at various concentrations to the wells and incubate for a specified period.

    • Channel Activation: Induce TRPC5 channel activity by adding an agonist, such as rosiglitazone or by using a method to induce receptor-operated or store-operated calcium entry.[1][2]

    • Signal Detection: Measure the fluorescence intensity before and after agonist addition using a FLIPR instrument.

    • Data Analysis: Calculate the percent inhibition based on the reduction in the fluorescence signal in the presence of the compound compared to controls. Determine IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

  • Principle: This gold-standard electrophysiological technique directly measures the ionic currents flowing through the TRPC5 channels in the cell membrane.

  • Configurations: Both whole-cell and outside-out patch configurations are used.[6]

  • Protocol (Whole-Cell):

    • Cell Preparation: Use TRPC5-expressing cells cultured on glass coverslips.

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

    • Recording: Form a high-resistance seal (>1 GΩ) between the pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Current Elicitation: Evoke TRPC5 currents by applying a voltage ramp or step protocol and by perfusing the cell with an external solution containing a TRPC5 activator (e.g., lanthanide ions or a chemical agonist).[6] The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Inhibitor Application: Perfuse the test compound onto the cell and measure the reduction in the evoked current.

    • Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the percent inhibition at different compound concentrations to determine the IC₅₀.

TRPC5 Signaling Pathways

TRPC5 channels are activated through various mechanisms and are integrated into complex signaling networks. Understanding these pathways is crucial for contextualizing the action of TRPC5 inhibitors.

TRPC5_Signaling_Pathway GPCR Gq/11-coupled Receptor (e.g., M1R, AT1R) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC5 TRPC5 Channel DAG->TRPC5 Activates (?) Ca_Store Ca²⁺ Store Release ER->Ca_Store Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx Mediates Downstream Downstream Effectors (e.g., Calmodulin, CaMKII) Ca_Influx->Downstream Activates Rac1 Rac1 Ca_Influx->Rac1 Activates NT3 Neurotrophin-3 (NT-3) TrkC TrkC Receptor NT3->TrkC Binds PLCg PLCγ TrkC->PLCg Activates PLCg->PIP2 Hydrolyzes Cytoskeleton Cytoskeletal Remodeling (e.g., in Podocytes) Rac1->Cytoskeleton Regulates Inhibitor TRPC5 Inhibitor (e.g., GFB-8438, AC1903) Inhibitor->TRPC5 Blocks

Figure 1: Simplified TRPC5 signaling pathways. TRPC5 can be activated downstream of Gq/11-coupled receptors via PLC-mediated hydrolysis of PIP2. Neurotrophin-3 (NT-3) can also activate TRPC5 through the TrkC-PLCγ pathway.[7] Channel activation leads to Ca²⁺ influx, which triggers various downstream signaling cascades, including the regulation of cytoskeletal dynamics. TRPC5 inhibitors block this influx.

Experimental_Workflow cluster_HTS High-Throughput Screening cluster_Hit_to_Lead Hit-to-Lead Optimization cluster_In_Vivo In Vivo Validation Compound_Library Compound Library FLIPR FLIPR Assay (TRPC5-HEK293) Compound_Library->FLIPR Hits Initial Hits FLIPR->Hits SAR SAR Studies (Medicinal Chemistry) Hits->SAR Patch_Clamp Patch-Clamp Electrophysiology SAR->Patch_Clamp Selectivity Selectivity Assays (vs. other TRP channels) SAR->Selectivity PK Pharmacokinetic Profiling (e.g., Microsomal Stability) SAR->PK Leads Lead Compounds Patch_Clamp->Leads Selectivity->Leads PK->Leads Disease_Model Disease Models (e.g., FSGS rat model) Leads->Disease_Model Efficacy Efficacy Studies Disease_Model->Efficacy Candidate Clinical Candidate Efficacy->Candidate

Figure 2: A generalized workflow for the discovery and development of TRPC5 inhibitors, from initial high-throughput screening to the identification of clinical candidates.

Conclusion and Future Directions

The development of TRPC5 inhibitors has made significant strides, with several potent and selective chemical series identified and optimized. The SAR data from the benzimidazole, pyridazinone, and flavonoid classes provide a rich source of information for the rational design of next-generation inhibitors. The combination of high-throughput cellular assays and detailed electrophysiological characterization is essential for advancing these compounds through the drug discovery pipeline. As our understanding of the structural biology of the TRPC5 channel deepens, for instance through cryo-electron microscopy,[8] we can anticipate the development of even more refined and targeted therapies for diseases in which TRPC5 plays a critical role.

References

In Vitro Characterization of Trpc5-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Trpc5-IN-3, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The information is curated for researchers, scientists, and drug development professionals engaged in the study of TRPC5 and the discovery of its modulators.

Introduction to TRPC5 and this compound

The Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a significant role in various physiological processes, including neuronal signaling, calcium homeostasis, and kidney function.[1] Dysregulation of TRPC5 activity has been implicated in a range of pathologies such as anxiety disorders, depression, and chronic kidney disease.[2] This has made TRPC5 an attractive target for therapeutic intervention.

This compound has been identified as a potent inhibitor of the TRPC5 channel. The following sections detail its known in vitro pharmacological properties and provide standardized protocols for its characterization.

Quantitative Data Summary

The primary in vitro pharmacological parameter publicly available for this compound is its half-maximal inhibitory concentration (IC50) against the human TRPC5 channel. This data is crucial for assessing the potency of the compound.

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman TRPC5Not Specified10.75

Table 1: In Vitro Potency of this compound.

Experimental Protocols

Detailed below are representative, state-of-the-art protocols for the in vitro characterization of TRPC5 inhibitors like this compound. These methods are fundamental for determining potency, selectivity, and mechanism of action.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol outlines the measurement of TRPC5 channel activity and its inhibition by a test compound using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC5).

Objective: To determine the concentration-dependent inhibition of TRPC5-mediated currents by this compound and calculate an IC50 value.

Materials:

  • HEK293 cells stably expressing human TRPC5

  • Cell culture reagents

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • TRPC5 activator (e.g., Englerin A, 50 nM)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate HEK293-hTRPC5 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • TRPC5 Activation: Apply a voltage ramp (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents. Perfuse the cells with the external solution containing a TRPC5 activator (e.g., 50 nM Englerin A) to induce a stable inward current.

  • Inhibitor Application: Once a stable TRPC5 current is achieved, apply increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) in the presence of the activator. Allow the current to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at a negative potential (e.g., -80 mV) for each concentration of this compound.

    • Normalize the current to the maximal activated current (in the absence of the inhibitor).

    • Plot the normalized current as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Imaging Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium ([Ca2+]i) upon TRPC5 activation and its inhibition by a test compound. This is a higher-throughput method suitable for primary screening and potency determination.

Objective: To measure the inhibitory effect of this compound on TRPC5-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPC5

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPC5 activator (e.g., 50 nM Englerin A)

  • This compound stock solution

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed HEK293-hTRPC5 cells into the microplate wells and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with the assay buffer to remove excess dye.

  • Compound Incubation: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement:

    • Place the microplate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handler to add the TRPC5 activator to the wells.

    • Immediately begin kinetic reading of the fluorescence signal for a set duration (e.g., 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the response to the control wells (activator only).

    • Plot the normalized response against the concentration of this compound and fit to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involving TRPC5 and the experimental workflows for its characterization are provided below using the DOT language for Graphviz.

TRPC5_Signaling_Pathway cluster_receptor GPCR/RTK Activation cluster_plc PLC Pathway cluster_calcium Calcium Signaling GPCR GPCR PLC PLC GPCR->PLC RTK RTK RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R activates TRPC5 TRPC5 Channel DAG->TRPC5 modulates Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->Downstream Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 inhibits

Caption: TRPC5 Signaling Pathway and Point of Inhibition by this compound.

Inhibitor_Characterization_Workflow cluster_primary Primary Screening & Potency cluster_secondary Secondary Assays & Selectivity cluster_mechanism Mechanism of Action cluster_output Data Output HTS High-Throughput Screen (e.g., Calcium Imaging) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve & IC50 Determination Hit_ID->Dose_Response Electrophys Electrophysiology (Patch-Clamp) Dose_Response->Electrophys Confirmatory Selectivity Selectivity Profiling (Other TRP Channels, Ion Channels) Electrophys->Selectivity MoA Mechanism of Action Studies (e.g., Pore Blocker vs. Allosteric) Selectivity->MoA Lead_Compound Lead Compound Profile MoA->Lead_Compound

References

In-Depth Technical Guide: Selectivity Profile of Trpc5-IN-3 Against Other TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of Trpc5-IN-3, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visualization of relevant biological pathways.

Introduction to this compound

This compound has been identified as a potent inhibitor of the TRPC5 channel with an IC50 value of 10.75 nM. TRPC5 channels are non-selective cation channels that play a crucial role in various physiological processes, and their dysregulation has been implicated in a range of pathologies, making them a significant target for drug discovery. Understanding the selectivity profile of an inhibitor like this compound is paramount for assessing its therapeutic potential and predicting potential off-target effects.

Selectivity Profile of this compound

A comprehensive analysis of the patent literature associated with this compound reveals its inhibitory activity against its primary target, TRPC5. However, a detailed selectivity profile against a broad panel of other TRP channels is not explicitly provided in the publicly available documentation. The primary available data point is:

TargetIC50 (nM)
TRPC510.75

Data sourced from patent application WO2022001767A1, as cited by MedchemExpress.

While a complete selectivity panel is not available, the high potency of this compound for TRPC5 suggests a degree of specificity. Further experimental validation is necessary to fully characterize its activity against other TRP channel family members, including but not limited to TRPC4, TRPC6, and other subfamilies such as TRPV, TRPA, and TRPM.

Experimental Protocols for Determining TRP Channel Selectivity

To determine the selectivity profile of a compound like this compound, two primary experimental methodologies are widely employed: patch-clamp electrophysiology and intracellular calcium imaging.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity. It allows for the precise measurement of ionic currents through the channel in response to specific stimuli and the effect of inhibitory compounds.

Objective: To determine the concentration-dependent inhibition of various TRP channels by this compound and calculate the corresponding IC50 values.

Materials:

  • Cell line expressing the target TRP channel (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH adjusted to 7.2 with CsOH)

  • TRP channel agonist (specific to the channel being tested)

  • This compound stock solution (in DMSO) and serial dilutions

Procedure:

  • Cell Culture: Culture the cells expressing the specific TRP channel of interest to an appropriate confluency on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit channel currents.

  • Agonist Application: Perfuse the cells with the specific TRP channel agonist to induce a stable baseline current.

  • Compound Application: Apply increasing concentrations of this compound to the bath solution while continuously recording the channel currents.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each concentration of this compound. Normalize the currents to the baseline agonist-induced current. Plot the normalized current as a function of the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC50 value.

  • Selectivity Determination: Repeat the procedure for a panel of different TRP channels to determine the IC50 value for each.

experimental_workflow_patch_clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture with Target TRP Channel giga_seal Achieve Gigaseal cell_culture->giga_seal pipette_prep Pipette Fabrication pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Agonist-Induced Baseline Current whole_cell->record_baseline apply_inhibitor Apply Increasing Concentrations of this compound record_baseline->apply_inhibitor record_inhibition Record Inhibited Currents apply_inhibitor->record_inhibition measure_current Measure Peak Current Amplitudes record_inhibition->measure_current normalize_data Normalize Currents to Baseline measure_current->normalize_data dose_response Generate Dose-Response Curve normalize_data->dose_response calculate_ic50 Calculate IC50 Value dose_response->calculate_ic50

Intracellular Calcium Imaging

Intracellular calcium imaging is a higher-throughput method to assess the activity of calcium-permeable TRP channels by measuring changes in intracellular calcium concentration using fluorescent indicators.

Objective: To determine the inhibitory effect of this compound on agonist-induced calcium influx through various TRP channels.

Materials:

  • Cell line expressing the target TRP channel

  • 96- or 384-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • TRP channel agonist

  • This compound stock solution and serial dilutions

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the cells expressing the specific TRP channel into the microplate wells and grow to confluency.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the plate reader.

  • Agonist Addition: Use the automated liquid handler to add the specific TRP channel agonist to all wells simultaneously.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set duration to capture the calcium influx.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the response to the control wells (agonist only). Plot the normalized response against the logarithm of the inhibitor concentration to determine the IC50 value.

  • Selectivity Determination: Repeat the assay for a panel of different calcium-permeable TRP channels.

TRPC5 Signaling Pathway

TRPC5 channels are typically activated downstream of Gq/11-coupled G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation cascade involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism of TRPC5 activation is complex and can be multifactorial, it is generally accepted to be PLC-dependent. This compound acts by inhibiting the TRPC5 channel, thereby blocking the influx of Ca2+ and subsequent downstream signaling events.

trpc5_signaling_pathway cluster_upstream Upstream Activation cluster_channel Channel Modulation cluster_downstream Downstream Effects GPCR GPCR / RTK Gq11 Gq/11 GPCR->Gq11 Agonist Binding PLC Phospholipase C (PLC) Gq11->PLC Activation TRPC5 TRPC5 Channel PLC->TRPC5 Activation Ca_influx Ca2+ Influx TRPC5->Ca_influx depolarization Membrane Depolarization TRPC5->depolarization Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 Inhibition downstream_signaling Downstream Signaling Cascades Ca_influx->downstream_signaling depolarization->downstream_signaling

Conclusion

This compound is a potent inhibitor of the TRPC5 ion channel. While its high potency suggests a degree of selectivity, a comprehensive public dataset detailing its activity against a wide array of other TRP channels is currently lacking. The experimental protocols outlined in this guide provide a framework for researchers to independently determine the selectivity profile of this compound and other TRP channel modulators. A thorough understanding of a compound's selectivity is a critical step in the drug development process, enabling a more accurate assessment of its therapeutic window and potential for off-target effects. Further investigation into the selectivity of this compound is warranted to fully elucidate its pharmacological profile.

In-Depth Technical Guide: Pharmacological Properties of Trpc5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc5-IN-3 has emerged as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a member of the TRP superfamily of cation channels. TRPC5 is implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention in neurological and renal diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The primary pharmacological characteristic of this compound is its potent inhibitory activity against the TRPC5 ion channel.

ParameterValueSource
Target Transient Receptor Potential Canonical 5 (TRPC5)Patent WO2022001767A1
Activity InhibitorPatent WO2022001767A1
IC50 10.75 nMPatent WO2022001767A1

Mechanism of Action

This compound functions as a direct inhibitor of the TRPC5 ion channel. TRPC5 channels are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) signaling pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise binding site of this compound on the TRPC5 channel has not been publicly disclosed, its low nanomolar potency suggests a high-affinity interaction that likely stabilizes the channel in a non-conductive state, thereby preventing the influx of cations such as Ca2+ and Na+ into the cell. This action effectively blocks the downstream signaling cascades initiated by TRPC5 activation.

Signaling Pathway of TRPC5 Activation and Inhibition by this compound

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC5 TRPC5 Channel (Closed) TRPC5_Open TRPC5 Channel (Open) TRPC5->TRPC5_Open Ca_Influx Ca²⁺/Na⁺ Influx TRPC5_Open->Ca_Influx Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 Inhibits DAG->TRPC5 Activates Downstream Downstream Signaling Ca_Influx->Downstream

Caption: TRPC5 activation and inhibition pathway.

Experimental Protocols

The determination of the IC50 value for this compound was likely performed using a whole-cell patch-clamp electrophysiology assay. While the specific details from the patent are not publicly available, a general protocol for such an experiment is outlined below.

Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Inhibition

Objective: To determine the concentration-dependent inhibitory effect of this compound on TRPC5 channel currents.

Cell Line: A stable mammalian cell line (e.g., HEK293) overexpressing human TRPC5.

Reagents and Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH).

  • TRPC5 Activator: A known TRPC5 agonist (e.g., Englerin A or a GPCR agonist like carbachol).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the external solution.

Procedure:

  • HEK293 cells expressing TRPC5 are cultured on glass coverslips.

  • A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with the internal solution.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied to elicit baseline currents.

  • The TRPC5 activator is perfused to induce a stable inward current.

  • Once a stable current is achieved, increasing concentrations of this compound are co-applied with the activator.

  • The inhibition of the TRPC5 current is measured at each concentration of this compound.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_prep Prepare TRPC5-expressing cells start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch baseline Record baseline current patch->baseline activate Activate TRPC5 with agonist baseline->activate apply_inhibitor Apply increasing concentrations of this compound activate->apply_inhibitor record_inhibition Record inhibited current apply_inhibitor->record_inhibition record_inhibition->apply_inhibitor Next concentration data_analysis Analyze concentration-response data record_inhibition->data_analysis ic50 Calculate IC50 value data_analysis->ic50 end End ic50->end

Trpc5-IN-3: A Technical Guide to a Potent TRPC5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc5-IN-3 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it an attractive therapeutic target for conditions such as anxiety disorders, depression, and kidney disease. This technical guide provides a comprehensive overview of the known targets of this compound, its off-target effects, and detailed experimental protocols for its characterization.

Core Target and Potency

The primary molecular target of this compound is the TRPC5 ion channel. In vitro studies have demonstrated its high potency in inhibiting TRPC5 activity.

CompoundTargetIC50 (nM)Assay TypeReference
This compoundTRPC510.75Not Specified[1]

Selectivity and Off-Target Profile

Comprehensive off-target profiling is crucial for the development of any therapeutic candidate. While specific off-target screening data for this compound is not publicly available, the characterization of other selective TRPC5 inhibitors, such as GFB-8438, provides a framework for the expected selectivity profile. It is imperative that this compound be subjected to similar rigorous testing.

Representative Selectivity Data for a TRPC5 Inhibitor (GFB-8438)

Off-Target ClassSpecific TargetsActivity
TRP Channels TRPC4Equipotent to TRPC5
TRPC6, TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8Excellent Selectivity
Ion Channels NaV 1.5, hERGLimited Activity
Kinases Panel of 59 kinasesNo significant activity
Receptors Panel of 87 receptorsNo significant activity

Signaling Pathways

TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism of TRPC5 activation is still under investigation, it is known to be a complex process involving multiple signaling molecules.

One of the key downstream effectors of TRPC5 activation is the small GTPase Rac1. In podocytes, activation of TRPC5 leads to an influx of Ca2+, which subsequently activates Rac1. This can initiate a feed-forward loop, leading to cytoskeletal remodeling. Furthermore, TRPC5 has been implicated in the activation of the NF-κB signaling pathway, a critical regulator of inflammation. Inhibition of TRPC5 by this compound is expected to modulate these downstream signaling events.

TRPC5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR / RTK PLC PLC GPCR->PLC activates TRPC5 TRPC5 PLC->TRPC5 activates Ca2_influx Ca²⁺ Influx TRPC5->Ca2_influx mediates Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 inhibits Rac1 Rac1 Activation Ca2_influx->Rac1 NFkB NF-κB Activation Ca2_influx->NFkB Cytoskeleton Cytoskeletal Remodeling Rac1->Cytoskeleton Inflammation Inflammation NFkB->Inflammation

Figure 1. Simplified signaling pathway of TRPC5 and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize TRPC5 inhibitors. These should be optimized for the specific cell lines and equipment used.

Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPC5 Activity

This high-throughput assay measures changes in intracellular calcium concentration as an indicator of TRPC5 channel activity.

FLIPR_Workflow A Seed cells expressing TRPC5 in 96/384-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Add this compound at varying concentrations D->E F Incubate for 15-30 minutes E->F G Add TRPC5 agonist (e.g., Englerin A) F->G H Measure fluorescence signal using FLIPR instrument G->H I Analyze data to determine IC50 H->I

Figure 2. General workflow for a FLIPR-based TRPC5 inhibition assay.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human TRPC5 in black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Prepare a solution of a TRPC5 agonist (e.g., (-)-Englerin A) at a concentration that elicits a maximal response (EC100). Place the cell plate into the FLIPR instrument. Initiate the recording of fluorescence intensity and, after establishing a stable baseline, add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

  • Data Analysis: The fluorescence signal change upon agonist addition is used to determine the level of TRPC5 activation. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through TRPC5 channels and is the gold standard for characterizing ion channel modulators.

Methodology:

  • Cell Preparation: Plate cells expressing TRPC5 onto glass coverslips. On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation and Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit TRPC5 currents.

  • Compound Application: After obtaining a stable baseline current in the presence of a TRPC5 agonist, perfuse the recording chamber with a solution containing this compound.

  • Data Acquisition and Analysis: Record the changes in current amplitude in response to the inhibitor. The percentage of current inhibition is calculated and plotted against the compound concentration to determine the IC50.

Fura-2 AM Ratiometric Calcium Imaging

This method allows for the quantitative measurement of intracellular calcium concentrations in individual cells.

Methodology:

  • Cell Preparation and Dye Loading: Plate cells on glass coverslips and incubate overnight. Load the cells with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at room temperature in the dark.

  • De-esterification: Wash the cells with a dye-free buffer and incubate for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM.

  • Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Experimental Procedure: Perfuse the cells with a buffer and record the baseline ratiometric signal. Apply a TRPC5 agonist to induce calcium influx. Once a stable response is achieved, introduce this compound into the perfusion solution.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The effect of this compound is quantified by the reduction in the agonist-induced increase in the F340/F380 ratio.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPC5 ion channel. Its high potency makes it a promising starting point for the development of novel therapeutics. However, a comprehensive understanding of its selectivity and off-target effects is essential for its progression as a clinical candidate. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other TRPC5 inhibitors.

References

A Technical Guide to the Role of TRPC5 Inhibition in Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel that functions as a critical integrator of various cellular signaling pathways.[1] Its activation, downstream of G-protein coupled receptors and receptor tyrosine kinases, leads to increases in intracellular calcium, a ubiquitous second messenger that governs a vast array of physiological and pathophysiological processes.[1][2] Dysregulation of TRPC5 activity has been implicated in conditions such as chronic kidney disease, neuropathic pain, and central nervous system disorders.[3][4][5] Consequently, selective inhibitors of the TRPC5 channel are invaluable as research tools and represent a promising therapeutic avenue. This technical guide provides an in-depth overview of TRPC5's role in calcium signaling, with a focus on the mechanism and effects of its pharmacological inhibition. While the specific compound "Trpc5-IN-3" is not widely documented in public literature, this guide will use the well-characterized and potent TRPC5 inhibitor, GFB-8438 , as a representative molecule to illustrate the principles of TRPC5 inhibition. We will detail its impact on key signaling pathways, present quantitative data, and provide established experimental protocols for studying TRPC5 function.

The TRPC5 Channel: A Hub for Calcium Signaling

Structure and Function

TRPC5 is a member of the canonical subfamily of Transient Receptor Potential (TRP) channels.[6] These channels assemble as tetramers to form an ion-conducting pore in the plasma membrane. TRPC5 can form homomeric channels or heteromerize with other TRPC members, notably TRPC1 and TRPC4, which can alter the biophysical properties of the channel complex.[1][7] A key feature of TRPC5 is its permeability to both sodium (Na+) and calcium (Ca2+) ions. The influx of these cations leads to membrane depolarization and, critically, a rise in the intracellular free calcium concentration ([Ca2+]i).[1][2]

Activation Mechanisms

TRPC5 is a polymodal channel, meaning it can be activated by a diverse range of stimuli, positioning it as a key cellular signal integrator.[7] Major activation pathways include:

  • Receptor-Operated Activation: The most common pathway involves the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that activate Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for channel gating.[1]

  • Intracellular Calcium: TRPC5 activity is strongly potentiated by elevations in [Ca2+]i.[8][9] This creates the potential for positive feedback, where initial Ca2+ entry through TRPC5 or other channels can lead to further, amplified TRPC5 activation.[9][10]

  • Store Depletion: The depletion of calcium from internal stores, such as the endoplasmic reticulum (ER), can also trigger TRPC5 activation.[7][8]

  • Other Stimuli: TRPC5 is also sensitive to mechanical stress, lipids, redox state, and temperature, with cooling from physiological temperatures shown to potentiate channel activity.[4][11][12]

Role in Pathophysiology

The central role of TRPC5 in calcium signaling links it to several disease states:

  • Kidney Disease: In kidney podocytes, TRPC5 activation is part of a destructive feedback loop with the small GTPase Rac1.[13] Pathological stimuli activate Rac1, leading to TRPC5 translocation to the membrane and subsequent Ca2+ influx, which further activates Rac1, driving cytoskeletal damage, podocyte loss, and proteinuria.[5][13]

  • Pain and Neuropathy: TRPC5 is expressed in sensory neurons and is activated by lipids like lysophosphatidylcholine (LPC), which are elevated in models of chronic pain.[3] Inhibition of TRPC5 has been shown to alleviate pain in various preclinical models.[3]

  • Neuronal Development: TRPC5-mediated calcium signaling plays a crucial role in regulating dendrite and axon growth, influencing neuronal connectivity.[14][15][16][17]

Pharmacological Inhibition of TRPC5

Mechanism of Action of TRPC5 Inhibitors

Small molecule inhibitors of TRPC5 typically act by directly binding to the channel protein to prevent its opening.[4] The mechanisms can include competitive antagonism, allosteric modulation, or direct pore block.[4] These inhibitors are critical for dissecting the physiological roles of the channel and for validating it as a therapeutic target.

Quantitative Analysis: GFB-8438

GFB-8438 is a potent and selective TRPC5 inhibitor that has demonstrated efficacy in preclinical models of kidney disease.[5][13] Its pharmacological properties, along with those of related compounds, are summarized below.

CompoundTRPC5 IC50 (nM)Assay TypeCell LineSelectivity ProfileReference
GFB-8438 19QPatch (electrophysiology)HEK293 (overexpressing TRPC5)High selectivity over other TRP channels and a panel of receptors/transporters.[5],[13]
ML204 ~1000ElectrophysiologyHEK293 (overexpressing TRPC5)Selective for TRPC4/5.
Pico145 Low nanomolarNot specifiedNot specifiedPotent inhibitor of TRPC1/4/5 channels.,[12]
AC1903 MicromolarFunctional relaxation assayPenile vascular tissueUsed to probe TRPC5 function in erectile dysfunction.[18]

Impact of TRPC5 Inhibition on Signaling Pathways

Pharmacological blockade of TRPC5 provides a direct method to investigate its role in complex signaling networks. Inhibition of the channel prevents the downstream consequences of Ca2+ influx.

General GPCR/PLC-Mediated Calcium Influx

Inhibition of TRPC5 directly blocks or significantly dampens the sustained Ca2+ entry that follows the activation of PLC-coupled receptors. This allows for the separation of Ca2+ signals originating from internal store release (mediated by IP3) from those originating from plasma membrane influx.

GPCR_TRPC5_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK Gq Gq GPCR->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC5 TRPC5 Channel Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist (e.g., NT-3) Ligand->GPCR Gq->PLC ER ER Ca²⁺ Stores IP3->ER triggers release DAG->TRPC5 activates Downstream Downstream Ca²⁺ Signaling (e.g., CaMKII) Ca_Influx->Downstream Inhibitor This compound (e.g., GFB-8438) Inhibitor->TRPC5 blocks

Caption: GPCR/RTK signaling cascade leading to TRPC5 activation and its inhibition.

Interruption of the Rac1 Positive Feedback Loop in Podocytes

In the context of kidney disease, TRPC5 inhibitors break a pathological feed-forward loop. By blocking Ca2+ influx through TRPC5, the inhibitor prevents the sustained activation of Rac1, thereby protecting the podocyte cytoskeleton from injury.[13]

Podocyte_Rac1_Loop Injury Podocyte Injury (e.g., Protamine Sulfate) Rac1 Rac1 Activation Injury->Rac1 TRPC5_mem TRPC5 Translocation to Membrane Rac1->TRPC5_mem Ca_Influx TRPC5-mediated Ca²⁺ Influx TRPC5_mem->Ca_Influx Ca_Influx->Rac1 Positive Feedback Remodeling Cytoskeletal Remodeling & Podocyte Effacement Ca_Influx->Remodeling Inhibitor This compound (e.g., GFB-8438) Inhibitor->Ca_Influx blocks

Caption: Pathological Rac1-TRPC5 feedback loop in kidney podocytes.

Key Experimental Protocols

Studying the effects of a compound like this compound on TRPC5-mediated calcium signaling involves a combination of in vitro and in vivo techniques.

Protocol: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct, high-resolution measurement of ion flow through TRPC5 channels and is the gold standard for characterizing channel inhibitors.

Objective: To measure the effect of a TRPC5 inhibitor on TRPC5-mediated currents in a heterologous expression system.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding human TRPC5. Cells are plated onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH 7.2).

  • Whole-Cell Configuration: A micropipette is used to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single transfected cell. A brief suction pulse is applied to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Voltage ramps (e.g., -100 mV to +100 mV over 200 ms) are applied periodically to measure the current-voltage (I-V) relationship.[19]

  • Channel Activation: A TRPC5 agonist (e.g., 100 µM Carbachol if co-expressing a muscarinic receptor, or 100 µM Gd3+) is applied via the perfusion system to activate TRPC5 currents.[11][19]

  • Inhibitor Application: Once a stable current is established, the test inhibitor (e.g., GFB-8438 at various concentrations) is co-applied with the agonist.

  • Data Analysis: The reduction in current amplitude at a specific voltage (e.g., +80 mV) is measured. Data from multiple concentrations are used to construct a dose-response curve and calculate the IC50 value.[13]

Patch_Clamp_Workflow A 1. Culture & Transfect HEK293 cells with TRPC5 B 2. Obtain Giga-seal and achieve Whole-Cell Configuration A->B C 3. Apply Voltage-Clamp Protocol (e.g., ramp from -100 to +100 mV) B->C D 4. Perfuse with Agonist (e.g., Carbachol) to activate TRPC5 C->D E 5. Record Stable Baseline TRPC5 Current D->E F 6. Co-apply Agonist + Inhibitor (e.g., GFB-8438) E->F G 7. Measure Reduction in Current Amplitude F->G H 8. Analyze Data: Construct Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Protocol: In Vitro Fluorometric Calcium Imaging

This high-throughput method allows for the measurement of [Ca2+]i changes in a population of cells, making it ideal for screening and pharmacological profiling.

Objective: To measure the effect of a TRPC5 inhibitor on agonist-induced intracellular calcium elevation.

Methodology:

  • Cell Plating: HEK293 cells stably expressing TRPC5 are seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The next day, growth media is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., 2-4 µM Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[20] Probenecid may be included to prevent dye extrusion.

  • Cell Washing: The loading solution is removed, and cells are washed with buffer to remove excess extracellular dye. A final volume of buffer is left in each well.

  • Assay Procedure (FlexStation or similar): a. The 96-well plate is placed into a fluorometric imaging plate reader (e.g., FlexStation 3).[20] b. A baseline fluorescence reading is established for 20-30 seconds. c. The instrument's integrated pipettor adds the TRPC5 inhibitor (or vehicle) to the wells, and fluorescence is monitored for 3-5 minutes to observe any direct effects. d. The pipettor then adds a TRPC5 agonist, and fluorescence is recorded for another 3-5 minutes.

  • Data Analysis: The change in fluorescence (F) relative to the baseline fluorescence (F0) is calculated (ΔF/F0). The peak response after agonist addition is compared between vehicle-treated and inhibitor-treated wells to determine the percent inhibition.

Calcium_Imaging_Workflow A 1. Plate TRPC5-expressing cells in 96-well plate B 2. Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) A->B C 3. Place plate in Fluorometric Reader (e.g., FlexStation) B->C D 4. Establish Baseline Fluorescence Reading C->D E 5. Add Inhibitor (or Vehicle) and monitor fluorescence D->E F 6. Add Agonist to trigger Ca²⁺ influx E->F G 7. Record Peak Fluorescence Response F->G H 8. Analyze Data: Calculate % Inhibition G->H

Caption: Workflow for a 96-well plate-based calcium imaging assay.

Applications and Future Directions

The development of potent and selective TRPC5 inhibitors has opened new avenues for both basic research and clinical translation.

  • Therapeutic Potential: The strong preclinical data supporting TRPC5 inhibition in models of FSGS and other proteinuric kidney diseases is a leading application.[5][13] Furthermore, its role in pain signaling makes it an attractive non-opioid target for chronic pain conditions.[3] Its involvement in fear, anxiety, and depression-like behaviors also suggests potential applications in CNS disorders.[21]

  • Research Tool: Selective inhibitors are indispensable for clarifying the specific contribution of TRPC5 to cellular physiology, especially in tissues where multiple TRPC channels are expressed. They allow for the temporal control of channel function, which is often difficult to achieve with genetic models alone.

Future work will focus on advancing TRPC5 inhibitors into clinical trials, further elucidating the structural basis for their selectivity, and exploring the role of TRPC5 in other physiological systems, such as cardiovascular and metabolic regulation.

References

The Neuroprotective Potential of TRPC5 Inhibition: A Technical Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in the pathophysiology of several neurological disorders. Their activation, often triggered by oxidative stress and leading to dysregulated calcium and zinc homeostasis, is increasingly recognized as a key event in neuronal cell death cascades. Consequently, the inhibition of TRPC5 presents a promising therapeutic strategy for neuroprotection. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of TRPC5 inhibition, with a focus on available data for specific inhibitors. While the novel potent inhibitor, Trpc5-IN-3, has been identified, a paucity of public data necessitates a broader examination of the target class through other tool compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to equip researchers and drug development professionals with a thorough understanding of this emerging therapeutic approach.

Introduction to TRPC5 as a Neurodegenerative Target

TRPC5 channels are expressed in various regions of the brain, including the hippocampus, cerebral cortex, and striatum.[1] Under pathological conditions such as traumatic brain injury (TBI), epilepsy, and Huntington's disease, these channels can be activated by factors like oxidative stress, leading to a sustained influx of Ca²⁺ and Zn²⁺.[2][3] This ionic dysregulation triggers downstream neurotoxic pathways, including the activation of calmodulin-dependent protein kinase (CaMKII) and the calpain-caspase cascade, ultimately culminating in neuronal apoptosis.[3] Inhibition of TRPC5 channels, therefore, offers a direct mechanism to mitigate these early excitotoxic events and preserve neuronal integrity.

Quantitative Data on TRPC5 Inhibitors in Preclinical Models

While specific neuroprotection data for This compound (IC50: 10.75 nM) is not yet publicly available, studies on other TRPC5 inhibitors have demonstrated significant neuroprotective effects in various preclinical models. The following tables summarize the key quantitative findings for these compounds.

Compound Preclinical Model Species Dosage & Route Key Neuroprotective Outcomes Reference
NU6027 Traumatic Brain Injury (TBI)Rat1 mg/kg, Intraperitoneal- Decreased number of degenerating neurons in the hippocampal CA3 region.[2]
Generic TRPC5 BlockerHuntington's Disease (YAC128 transgenic mice)MouseNot Specified- Improved rearing behavior. - Increased striatal neuron survival.[3]
HC070 Parkinson's Disease (MPTP/MPP+ model)Not SpecifiedNot Specified- Reversed pathological changes associated with the model.
Clemizole Parkinson's Disease (MPTP/MPP+ model)Not SpecifiedNot Specified- Reversed pathological changes associated with the model.

Note: Detailed quantitative outcomes for HC070 and Clemizole in neuroprotection models were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for inducing and evaluating neuroprotection in a TBI model, based on available literature.

Traumatic Brain Injury (TBI) Animal Model

A controlled cortical impact (CCI) model is a commonly used method to induce TBI in rodents.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). The head is shaved and mounted in a stereotaxic frame.

  • Craniotomy: A midline scalp incision is made, and the skin and fascia are retracted. A craniotomy of a specific diameter (e.g., 5 mm) is performed over the desired brain region (e.g., parietal cortex) using a high-speed drill, keeping the dura intact.

  • Cortical Impact: A pneumatic impactor with a specific tip diameter (e.g., 3 mm) is used to deliver a controlled impact to the exposed dura at a defined velocity (e.g., 4 m/s) and depth (e.g., 2 mm).

  • Closure: The bone flap is not replaced. The scalp is sutured, and the animal is allowed to recover in a heated cage.

Drug Administration
  • Compound: NU6027

  • Dosage: 1 mg/kg

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Immediately following the induction of TBI.[2]

Assessment of Neuronal Degeneration

Fluoro-Jade B (FJB) staining is a common method for identifying degenerating neurons.

  • Tissue Preparation: 24 hours post-TBI, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted, post-fixed, and cryoprotected in a sucrose solution. Coronal sections (e.g., 30 µm) are cut using a cryostat.

  • Staining Procedure:

    • Sections are mounted on gelatin-coated slides.

    • Slides are immersed in a solution of 1% sodium hydroxide in 80% ethanol.

    • Rinsed in 70% ethanol and distilled water.

    • Incubated in 0.06% potassium permanganate solution.

    • Rinsed in distilled water.

    • Incubated in 0.0004% Fluoro-Jade B staining solution.

    • Rinsed, dried, and coverslipped with a non-aqueous mounting medium.

  • Quantification: The number of FJB-positive (degenerating) neurons in a specific region of interest (e.g., hippocampal CA3) is counted using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the science. The following diagrams were created using the DOT language for Graphviz.

TRPC5_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., in TBI, HD) TRPC5 TRPC5 Channel Oxidative_Stress->TRPC5 Activates Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx Zn_Influx Zn²⁺ Influx TRPC5->Zn_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII Calpain_Caspase Calpain-Caspase Pathway Activation Ca_Influx->Calpain_Caspase Apoptosis Neuronal Apoptosis CaMKII->Apoptosis Calpain_Caspase->Apoptosis Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 Inhibits

Caption: TRPC5-mediated neurodegenerative signaling pathway.

Preclinical_Workflow Animal_Model Induce TBI in Rats (CCI Model) Treatment_Group Administer this compound (or other inhibitor) Animal_Model->Treatment_Group Vehicle_Group Administer Vehicle Animal_Model->Vehicle_Group Endpoint Sacrifice at 24h Post-Injury Treatment_Group->Endpoint Vehicle_Group->Endpoint Histology Brain Sectioning & Fluoro-Jade B Staining Endpoint->Histology Analysis Quantify Neuronal Degeneration in Hippocampus Histology->Analysis Outcome Compare Treatment vs. Vehicle Analysis->Outcome

Caption: Experimental workflow for evaluating this compound in a TBI model.

Logical_Relationship TRPC5_Activation TRPC5 Activation Ionic_Imbalance Ca²⁺/Zn²⁺ Overload TRPC5_Activation->Ionic_Imbalance Neurotoxicity Neurotoxic Cascades Ionic_Imbalance->Neurotoxicity Neuronal_Death Neuronal Death Neurotoxicity->Neuronal_Death TRPC5_Inhibition TRPC5 Inhibition (e.g., by this compound) Homeostasis Ionic Homeostasis TRPC5_Inhibition->Homeostasis Neuroprotection Neuroprotection Homeostasis->Neuroprotection

References

The Anti-Cancer Potential of Targeting TRPC5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential canonical 5 (TRPC5) channel, a non-selective cation channel, has emerged as a significant player in cancer progression and therapeutic resistance.[1][2] Its overexpression in various cancer types is linked to enhanced cell proliferation, migration, and the development of chemoresistance.[1][2] This technical guide provides an in-depth overview of the anti-cancer potential of inhibiting TRPC5, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Quantitative Data on TRPC5 Inhibition

The inhibition of TRPC5 has shown promising results in preclinical cancer models, particularly in overcoming multidrug resistance. The following table summarizes the key quantitative findings from various studies.

Cell LineCancer TypeInhibitor/MethodOutcomeQuantitative EffectReference
MCF-7/ADMAdriamycin-Resistant Breast CancerT5E3 (anti-TRPC5 antibody)Reversal of Adriamycin ResistanceMarked reduction in P-gp expression, increased Adriamycin accumulation[2][3][4]
MCF-7/ADMAdriamycin-Resistant Breast CancerTRPC5-DN (Dominant-Negative)Reversal of Adriamycin ResistanceInhibition of Adriamycin-resistant tumor growth in xenograft model[3][4]
MCF-7/ADMAdriamycin-Resistant Breast CancerTRPC5-siRNAReversal of Adriamycin ResistanceKnockdown of TRPC5 protein by 73% ± 4%[3][4]
HCT-8 and LoVo5-Fluorouracil-Resistant Colorectal CancerTRPC5 InhibitionReversal of 5-Fu ResistanceUpregulation of TRPC5 and ABCB1 pump observed in resistant cells[2]
Human Breast Tumor XenograftsAdriamycin- and Paclitaxel-Resistant Breast CancerT5E3, lenti-TRPC5-DN, TRPC5-siRNA, or 2-APBTumor Growth InhibitionSubstantial inhibition of resistant tumor growth[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in studying the anti-cancer effects of TRPC5 inhibition.

1. Cell Culture and Drug Treatment:

  • Cell Lines: Adriamycin-resistant MCF-7 (MCF-7/ADM) and their wild-type counterparts (MCF-7/WT) are commonly used.[3][4]

  • Culture Conditions: Cells are typically maintained in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. MCF-7/ADM cells are often cultured in the presence of Adriamycin to maintain the resistant phenotype.[3][4]

  • Drug Treatment: For drug resistance reversal studies, cells are treated with TRPC5 inhibitors (e.g., T5E3 antibody, 2-APB) or transfected with TRPC5-DN or TRPC5-siRNA prior to and during treatment with chemotherapeutic agents like Adriamycin.[3][4]

2. Western Blotting for Protein Expression:

  • Objective: To determine the expression levels of TRPC5 and P-glycoprotein (P-gp).

  • Procedure:

    • Cell lysates are prepared using a lysis buffer containing protease inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against TRPC5 and P-gp overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Model:

  • Objective: To evaluate the effect of TRPC5 inhibition on tumor growth in an animal model.

  • Procedure:

    • Athymic nude mice (e.g., BALB/cAnNCr-nu/nu) are used.[4]

    • MCF-7/ADM cells are inoculated subcutaneously into the flanks of the mice.[4]

    • Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.[4]

    • Treatment groups receive intratumoral injections of TRPC5 inhibitors (T5E3, lenti-TRPC5-DN, TRPC5-siRNA, or 2-APB).[3][4]

    • The control group receives a vehicle or scrambled siRNA.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry.[4]

4. Calcium Imaging:

  • Objective: To measure intracellular calcium ([Ca2+]i) levels.

  • Challenge: P-gp can pump out Ca2+-sensitive fluorescent dyes.[4]

  • Solution: A Ca2+-sensitive molecular construct that is not a substrate for P-gp can be used.[4] Alternatively, the potentiating effect of La3+ on TRPC5 can be exploited to measure TRPC5-specific Ca2+ entry.[4]

  • Procedure (using La3+):

    • Cells are loaded with a Ca2+-sensitive dye (if a suitable one is identified).

    • Baseline [Ca2+]i is recorded.

    • La3+ (100 µM) is applied to potentiate TRPC5 activity, and the change in [Ca2+]i is measured.[4]

    • The specificity is confirmed by pre-treating cells with TRPC5 inhibitors.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving TRPC5 in cancer and the general workflow of in vivo anti-cancer studies.

TRPC5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC5 TRPC5 Ca_ion Ca²⁺ TRPC5->Ca_ion Influx Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFATc3_P NFATc3-P (Inactive) Calcineurin->NFATc3_P Dephosphorylates NFATc3 NFATc3 (Active) NFATc3_P->NFATc3 MDR1_gene MDR1 Gene NFATc3->MDR1_gene Translocates & Activates Transcription Pgp_mRNA P-gp mRNA MDR1_gene->Pgp_mRNA Transcription Pgp P-glycoprotein (P-gp) Pgp_mRNA->Pgp Translation Drug_efflux Drug Efflux Chemo_drug Chemotherapeutic Drug

Caption: TRPC5-mediated signaling pathway leading to chemoresistance.

In_Vivo_Experimental_Workflow cluster_treatment Treatment Phase start Start cell_inoculation Inoculate Athymic Nude Mice with Drug-Resistant Cancer Cells start->cell_inoculation tumor_formation Allow Tumors to Reach Palpable Size cell_inoculation->tumor_formation randomization Randomize Mice into Treatment and Control Groups tumor_formation->randomization treatment_group Treatment Group: Administer TRPC5 Inhibitor randomization->treatment_group control_group Control Group: Administer Vehicle/Control randomization->control_group tumor_measurement Measure Tumor Volume Regularly treatment_group->tumor_measurement control_group->tumor_measurement end_point End of Study: Excise and Analyze Tumors tumor_measurement->end_point data_analysis Data Analysis and Conclusion end_point->data_analysis finish Finish data_analysis->finish

Caption: General workflow for in vivo xenograft studies.

References

Methodological & Application

Application Notes and Protocols for Characterizing Trpc5-IN-3 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Canonical 5 (TRPC5) channel is a non-selective cation channel implicated in a variety of physiological and pathological processes, including neurite outgrowth, fear and anxiety, and kidney disease.[1][2] As such, TRPC5 has emerged as a promising therapeutic target. These application notes provide a detailed protocol for the characterization of novel modulators of TRPC5, using the hypothetical inhibitor Trpc5-IN-3 as an example, employing the gold-standard whole-cell patch clamp electrophysiology technique. While specific data for "this compound" is not publicly available, this document outlines a comprehensive workflow adaptable for the evaluation of any novel TRPC5-targeted compound.

Data Presentation: Quantitative Analysis of TRPC5 Modulators

A crucial aspect of characterizing a novel compound is to quantify its potency and efficacy. The following tables summarize reported data for known TRPC5 activators and inhibitors, providing a reference for the expected range of activity.

Table 1: TRPC5 Channel Activators

CompoundTypeEC50Cell TypeReference
RiluzoleActivator9.2 µMHEK293
AM237Partial Agonist15-20 nMHEK293[3][4]
Internal Ca2+Endogenous Activator358.2 - 635.1 nMHEK293[5]
(-)-Englerin AActivatorLow nM rangeVarious

Table 2: TRPC5 Channel Inhibitors

CompoundTypeIC50Cell TypeReference
GFB-8438Inhibitor0.28 µMHEK293[6][7]
ML204Antagonist0.96 µM (for TRPC4)HEK293[6]
ClemizoleInhibitor1.0 - 1.3 µMAD293[8]
AC1903Inhibitor14.7 µMAD293[8]
Pico145Inhibitor1.3 nMHEK293[9]
HC-070Antagonist9.3 nMHEK293[9]

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a cellular model expressing TRPC5 channels for electrophysiological recording.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding human TRPC5 (hTRPC5)

  • Transfection reagent (e.g., Lipofectamine)

  • Glass coverslips

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells onto sterile glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.

  • Transiently transfect the cells with the hTRPC5 plasmid using a suitable transfection reagent according to the manufacturer's instructions. To identify transfected cells, a co-transfection with a fluorescent protein marker (e.g., GFP) is recommended.

  • Allow cells to express the TRPC5 channels for 24-48 hours before patch clamp experiments.

Preparation of Solutions

Objective: To prepare the necessary intracellular and extracellular solutions for whole-cell patch clamp recordings.

Extracellular (Bath) Solution (in mM):

  • 126 NaCl

  • 3 KCl

  • 2 MgSO4

  • 2 CaCl2

  • 1.25 NaH2PO4

  • 26.4 NaHCO3

  • 10 Glucose

Preparation Note: Prepare a 10x stock solution of NaHCO3 and a separate 10x stock of the other components. On the day of the experiment, dilute to 1x, adjust osmolarity to ~290 mOsm, and continuously bubble with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.[10][11]

Intracellular (Pipette) Solution (in mM):

  • 115 K-Gluconate

  • 4 NaCl

  • 2 Mg-ATP

  • 0.3 Na-GTP

  • 10 HEPES

  • 0.5 EGTA

Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[10] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.

Whole-Cell Patch Clamp Recording Protocol for this compound

Objective: To record TRPC5 channel currents in the whole-cell configuration and assess the inhibitory effect of this compound.

Equipment:

  • Patch clamp amplifier and digitizer

  • Microscope with manipulators

  • Perfusion system

  • Data acquisition software

Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[11]

  • Cell Preparation: Place a coverslip with transfected cells into the recording chamber and perfuse with extracellular solution at a rate of 1.5-2 mL/min.[11]

  • Obtaining a Giga-seal: Approach a transfected cell (identified by fluorescence) with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Achieving Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -60 mV.

    • To elicit TRPC5 currents, apply a voltage ramp from -100 mV to +100 mV over 500 ms. Alternatively, use a step protocol, for example, stepping to various potentials between -100 mV and +100 mV for 200 ms from the holding potential.

  • Channel Activation:

    • Establish a baseline recording of TRPC5 currents in the absence of an activator.

    • Apply a known TRPC5 activator, such as Riluzole (10 µM) or (-)-Englerin A (e.g., 100 nM), to the bath solution to evoke robust TRPC5 currents.

  • Application of this compound:

    • Once a stable activated current is achieved, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

    • Record the current inhibition at various concentrations of this compound to determine the IC50 value. A typical concentration range to test would be from 1 nM to 10 µM.

  • Data Analysis:

    • Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 of this compound.

Mandatory Visualizations

TRPC5 Signaling Pathway

TRPC5_Signaling_Pathway GPCR GPCR Gq Gq/11 GPCR->Gq Agonist PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R TRPC5 TRPC5 Channel DAG->TRPC5 Modulates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release via IP3R Ca_release->TRPC5 Potentiates Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Ca_influx->Downstream Depolarization->Downstream

Caption: A simplified diagram of the canonical TRPC5 activation pathway downstream of G-protein coupled receptors (GPCRs).

Experimental Workflow for TRPC5 Inhibitor Profiling

Experimental_Workflow start Start cell_prep Prepare HEK293 cells expressing hTRPC5 start->cell_prep patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch baseline Record Baseline TRPC5 Current patch->baseline activate Apply TRPC5 Activator (e.g., Riluzole) baseline->activate apply_inhibitor Apply this compound (various concentrations) activate->apply_inhibitor record_inhibition Record Inhibition of TRPC5 Current apply_inhibitor->record_inhibition washout Washout of This compound record_inhibition->washout record_recovery Record Current Recovery washout->record_recovery analyze Data Analysis: - % Inhibition - IC50 Determination record_recovery->analyze end End analyze->end

References

Application Notes and Protocols for in vivo Administration of TRPC5 Inhibitors in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo dosage information or experimental protocols were found for a compound designated "Trpc5-IN-3" in the available literature. The following application notes and protocols are based on published data for other selective TRPC5 inhibitors and are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development.

Introduction to TRPC5 Inhibition in Rodent Models

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including pain sensation, kidney disease, and neurological disorders.[1][2] As such, TRPC5 has emerged as a promising therapeutic target. The use of selective TRPC5 inhibitors in in vivo rodent models is crucial for preclinical validation and understanding the therapeutic potential of targeting this channel. This document provides a summary of dosages for known TRPC5 inhibitors, a generalized experimental protocol for their in vivo administration, and an overview of the TRPC5 signaling pathway.

In Vivo Dosages of TRPC5 Inhibitors in Rodent Models

The effective in vivo dosage of a TRPC5 inhibitor can vary significantly depending on the specific compound, the animal model, the route of administration, and the therapeutic indication. The following table summarizes dosages and administration routes for several TRPC5 inhibitors reported in the literature.

Compound NameAnimal ModelIndicationDosageRoute of AdministrationReference
GFB-8438Rat (DOCA-salt model)Focal Segmental Glomerulosclerosis (FSGS)30 mg/kg, once dailySubcutaneous (SC)[3]
NU6027Rat (TBI model)Traumatic Brain Injury (TBI)1 mg/kgIntraperitoneal (IP)[4]
AC1903RatErectile Dysfunction3 µM (in vitro tissue treatment)Not applicable (in vitro)
General TRPC5 InhibitorsMouseChronic PainNot specifiedPeripheral administration[1][2]

Experimental Protocols for In Vivo Rodent Studies

The following is a generalized protocol for the in vivo administration of a TRPC5 inhibitor in a rodent model. This protocol should be adapted based on the specific inhibitor, animal model, and experimental goals.

Materials
  • TRPC5 inhibitor (e.g., GFB-8438, NU6027)

  • Vehicle for solubilization (e.g., 0.5% methylcellulose, saline, DMSO/polyethylene glycol)

  • Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)

  • Administration supplies (e.g., syringes, needles for the appropriate route)

  • Equipment for endpoint analysis (e.g., behavioral testing apparatus, instruments for tissue collection and analysis)

Vehicle Preparation

The choice of vehicle is critical for ensuring the solubility and stability of the TRPC5 inhibitor. A common vehicle for oral administration is 0.5% methylcellulose in water. For subcutaneous or intraperitoneal injections, the inhibitor may be dissolved in a mixture of DMSO and polyethylene glycol (PEG) or saline, depending on its solubility. It is essential to perform pilot studies to determine the optimal vehicle that does not cause adverse effects.

Animal Model and Acclimation

Select an appropriate rodent model that recapitulates the human disease of interest. Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Dosing and Administration
  • Dosage Selection: The dosage of the TRPC5 inhibitor should be based on prior in vitro potency and in vivo pharmacokinetic and tolerability studies. The provided table can serve as a starting point for dose-range finding studies.

  • Administration Route: The route of administration will depend on the compound's properties and the desired systemic exposure. Common routes for in vivo studies include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.

  • Dosing Schedule: The frequency of administration (e.g., once daily, twice daily) will be determined by the compound's half-life and the duration of the study.

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis acclimation Animal Acclimation baseline Baseline Measurements acclimation->baseline randomization Randomization into Groups baseline->randomization dosing Vehicle or TRPC5 Inhibitor Administration randomization->dosing monitoring Monitor Animal Health and Behavior dosing->monitoring endpoint Endpoint Measurements (e.g., Behavioral Tests, Biomarkers) monitoring->endpoint tissue Tissue Collection and Analysis endpoint->tissue

Caption: A generalized experimental workflow for in vivo rodent studies with a TRPC5 inhibitor.

Endpoint Analysis

The choice of endpoints will depend on the disease model and the research question. Examples include:

  • Pain Models: Assessment of mechanical allodynia using von Frey filaments or thermal hyperalgesia using a hot/cold plate.[2]

  • Kidney Disease Models: Measurement of proteinuria and albuminuria, and histological analysis of kidney tissue.[3]

  • Neurological Models: Behavioral tests to assess cognitive function or anxiety-like behavior, and immunohistochemical analysis of brain tissue.

Data Analysis

Statistical analysis should be performed to compare the outcomes between the vehicle-treated and inhibitor-treated groups. Appropriate statistical tests (e.g., t-test, ANOVA) should be used based on the experimental design and data distribution.

TRPC5 Signaling Pathway

TRPC5 channels can be activated by various stimuli, leading to an influx of cations, primarily Ca2+ and Na+, which in turn triggers downstream signaling cascades. The activation of TRPC5 is often linked to G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which are involved in TRPC5 channel gating.

trpc5_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects gpcr GPCR / RTK plc PLC gpcr->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag generates trpc5 TRPC5 Channel dag->trpc5 activates ca_influx Ca²⁺/Na⁺ Influx trpc5->ca_influx mediates downstream Cellular Responses (e.g., Gene Expression, Cytoskeletal Rearrangement, Neurotransmitter Release) ca_influx->downstream

Caption: A simplified diagram of the TRPC5 signaling pathway initiated by GPCR/RTK activation.

Conclusion

While specific in vivo data for "this compound" is not available, the information gathered from studies on other TRPC5 inhibitors provides a solid foundation for designing and conducting preclinical experiments. The provided dosage summary, generalized protocol, and signaling pathway diagram offer valuable resources for researchers investigating the therapeutic potential of TRPC5 inhibition in various disease models. It is imperative to conduct thorough dose-finding and pharmacokinetic studies for any new TRPC5 inhibitor to ensure the generation of robust and reproducible in vivo data.

References

Application Notes and Protocols for In Vivo Administration of TRPC5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its involvement in pain sensation, anxiety, cardiovascular function, and neuronal development has made it an attractive target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the administration of TRPC5 inhibitors in animal studies, with a focus on enabling robust and reproducible in vivo research. While specific data for "Trpc5-IN-3" is not publicly available, this guide offers generalized protocols based on the administration of other TRPC5 modulators and best practices for in vivo compound formulation and delivery.

TRPC5 Signaling Pathway

TRPC5 channels can be activated by a variety of stimuli, leading to an influx of Ca2+ and Na+ ions, which in turn triggers downstream signaling cascades.[2] Key activators include G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4] For instance, activation of certain GPCRs can lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism is still under investigation, this cascade is a known pathway for TRPC5 activation.[4] Additionally, TRPC5 can be modulated by mechanical stress, cold temperatures, and changes in cellular redox status.[5][6][7]

TRPC5_Signaling_Pathway Figure 1: Simplified TRPC5 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR PLC PLC GPCR->PLC RTK RTK RTK->PLC Ligand Ligand Ligand->GPCR Ligand->RTK Cold Cold TRPC5 TRPC5 Channel Cold->TRPC5 activates Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPC5 activates Ca_Influx Ca2+ Influx TRPC5->Ca_Influx allows IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to Downstream Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Pain Sensation) Downstream->Cellular_Response DAG->TRPC5 modulates

Caption: Figure 1: Simplified TRPC5 Signaling Pathway.

Formulation and Administration of TRPC5 Inhibitors for Animal Studies

The successful in vivo application of a small molecule inhibitor like a putative "this compound" is critically dependent on its formulation and route of administration. Many small molecule inhibitors have poor aqueous solubility, necessitating specific formulation strategies.

Table 1: Common Formulations for In Vivo Administration of Hydrophobic Compounds[8]
Formulation ComponentPurposeExample ConcentrationNotes
Solvent To dissolve the compoundDMSO5-10%
Surfactant To increase solubility and prevent precipitationTween® 80, Cremophor® EL1-10%
Vehicle The bulk liquid for injectionSaline, Corn Oil, Polyethylene Glycol (PEG)80-95%
Solubilizing Agent To enhance solubilityCyclodextrins (e.g., HP-β-CD)10-40%
Protocol 1: Preparation of a TRPC5 Inhibitor Formulation for Intraperitoneal (IP) Injection

This protocol provides a general method for formulating a hydrophobic TRPC5 inhibitor for IP administration in rodents.

Materials:

  • TRPC5 inhibitor (e.g., this compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: Accurately weigh the TRPC5 inhibitor and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Formulation Preparation:

    • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

    • Add Tween® 80 to the DMSO solution. A common ratio is 1:1 or 1:2 (DMSO:Tween® 80).

    • Vortex the mixture thoroughly until it is homogeneous.

    • Slowly add sterile saline to the DMSO/Tween® 80 mixture while vortexing to reach the final desired concentration of the inhibitor and vehicle components (e.g., 10% DMSO, 10% Tween® 80, 80% saline).

  • Final Preparation: Ensure the final formulation is a clear solution or a fine, homogenous suspension. If precipitation occurs, adjust the ratios of the components or consider a different formulation. The final injection volume for mice is typically 5-10 mL/kg.

Experimental Workflow for Evaluating a TRPC5 Inhibitor in a Pain Model

TRPC5 has been identified as a promising target for the treatment of chronic pain.[1] The following workflow outlines a typical experiment to assess the efficacy of a TRPC5 inhibitor in a mouse model of inflammatory pain.

Experimental_Workflow Figure 2: Experimental Workflow for In Vivo Efficacy Testing cluster_pre Pre-Treatment cluster_treatment Treatment and Induction cluster_post Post-Treatment Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, this compound) Baseline->Grouping Dosing Compound Administration (e.g., IP injection) Grouping->Dosing Induction Induction of Pain Model (e.g., CFA injection) Dosing->Induction Behavioral Post-Treatment Behavioral Testing (Multiple time points) Induction->Behavioral Tissue Tissue Collection (e.g., DRG, Spinal Cord) Behavioral->Tissue Analysis Biochemical/Molecular Analysis (e.g., Western Blot, qPCR) Tissue->Analysis

Caption: Figure 2: Experimental Workflow for In Vivo Efficacy Testing.

Protocol 2: Evaluation of a TRPC5 Inhibitor in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Animals:

  • Adult male C57BL/6 mice (8-10 weeks old).

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

  • TRPC5 inhibitor formulation (from Protocol 1)

  • Vehicle control formulation

  • Complete Freund's Adjuvant (CFA)

  • Von Frey filaments for assessing mechanical allodynia

  • Calibrated syringes and needles

Procedure:

  • Acclimatization and Baseline Testing:

    • Allow mice to acclimate to the housing facility for at least one week before the experiment.

    • Handle the mice daily for several days to reduce stress-induced variability.

    • Measure baseline mechanical sensitivity by determining the paw withdrawal threshold using von Frey filaments. Repeat this for 2-3 days to obtain a stable baseline.

  • Grouping and Dosing:

    • Randomly assign mice to experimental groups (e.g., Vehicle, this compound low dose, this compound high dose).

    • Administer the TRPC5 inhibitor or vehicle control via the chosen route (e.g., IP injection) at a predetermined time before CFA injection (e.g., 30-60 minutes).

  • Induction of Inflammation:

    • Briefly anesthetize the mice.

    • Inject a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.

  • Behavioral Assessment:

    • At various time points post-CFA injection (e.g., 4 hours, 24 hours, 48 hours, and daily thereafter), assess mechanical allodynia using von Frey filaments. The experimenter should be blinded to the treatment groups.

    • Record the paw withdrawal threshold for both the ipsilateral (injected) and contralateral (uninjected) paws.

  • Data Analysis:

    • Calculate the mean paw withdrawal threshold for each group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the effect of the TRPC5 inhibitor on pain behavior.

Quantitative Data Presentation

While specific quantitative data for "this compound" is not available, the following tables provide templates for presenting data from in vivo studies of TRPC5 inhibitors.

Table 2: Example Pharmacokinetic Parameters of a TRPC5 Inhibitor in Mice
ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Trpc5-IN-XIV115000.0835002.5
Trpc5-IN-XIP108000.542003.1
Trpc5-IN-XPO103501.028003.5
Table 3: Example Efficacy Data in a Mouse Pain Model
Treatment GroupDose (mg/kg, IP)Baseline Paw Withdrawal Threshold (g)24h Post-CFA Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-4.5 ± 0.30.8 ± 0.10%
Trpc5-IN-X104.6 ± 0.22.5 ± 0.446%
Trpc5-IN-X304.4 ± 0.33.8 ± 0.5 81%
Positive Control104.5 ± 0.24.2 ± 0.492%
p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

The study of TRPC5 function in vivo holds significant promise for the development of novel therapeutics. The protocols and guidelines presented here provide a framework for the successful administration and evaluation of TRPC5 inhibitors in animal models. Careful consideration of formulation, administration route, and experimental design is paramount to obtaining reliable and translatable results. As more specific information about novel inhibitors like "this compound" becomes available, these general protocols can be adapted to suit the specific physicochemical properties of the compound.

References

Measuring the Efficacy of TRPC5 Inhibition in a Focal Segmental Glomerulosclerosis Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Focal Segmental Glomerulosclerosis (FSGS) is a progressive kidney disease characterized by scarring of the glomeruli, the kidney's filtering units.[1][2][3] This damage leads to proteinuria (protein in the urine), podocyte injury and loss, and eventual kidney failure.[1][2][4] Podocytes are specialized cells crucial for the integrity of the glomerular filtration barrier.[4] A key pathway implicated in the pathogenesis of FSGS involves the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[2][5][6]

Damage to podocytes activates the small GTPase Rac1, which in turn promotes the translocation of TRPC5 channels to the cell membrane.[2][5] The subsequent influx of calcium through activated TRPC5 channels creates a positive feedback loop, further activating Rac1 and leading to cytoskeletal remodeling, podocyte foot process effacement, detachment, and ultimately, proteinuria.[2][5][7] Inhibition of the TRPC5 channel, therefore, presents a promising therapeutic strategy for FSGS.[5][6][8] This document provides detailed protocols for evaluating the efficacy of a TRPC5 inhibitor, such as Trpc5-IN-3, in a preclinical model of FSGS.

Preclinical Models of Focal Segmental Glomerulosclerosis

Two widely used and well-characterized rodent models to induce FSGS-like kidney injury are the Adriamycin (ADR)-induced nephropathy model and the Puromycin Aminonucleoside (PAN)-induced nephrosis model.

  • Adriamycin (ADR)-Induced Nephropathy: This model effectively replicates many of the key features of human FSGS, including proteinuria, podocyte injury, glomerulosclerosis, and tubulointerstitial fibrosis.[9][10] It is a robust model for evaluating potential therapeutic interventions.[11][12]

  • Puromycin Aminonucleoside (PAN)-Induced Nephrosis: PAN specifically targets and injures podocytes, leading to nephrotic syndrome and glomerular lesions that mimic FSGS.[13][14] This model is particularly useful for studying the direct effects of therapeutic agents on podocyte health.[15][16]

Efficacy Evaluation of a TRPC5 Inhibitor

The following sections outline the experimental protocols to assess the therapeutic benefit of a TRPC5 inhibitor in an FSGS animal model.

Experimental Workflow

The general experimental workflow for testing the efficacy of a TRPC5 inhibitor is depicted below.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Animal Acclimatization Animal Acclimatization FSGS Model Induction\n(ADR or PAN) FSGS Model Induction (ADR or PAN) Animal Acclimatization->FSGS Model Induction\n(ADR or PAN) Baseline Data Collection Baseline Data Collection FSGS Model Induction\n(ADR or PAN)->Baseline Data Collection Randomization into Groups Randomization into Groups Baseline Data Collection->Randomization into Groups Treatment Administration\n(Vehicle vs. TRPC5 Inhibitor) Treatment Administration (Vehicle vs. TRPC5 Inhibitor) Randomization into Groups->Treatment Administration\n(Vehicle vs. TRPC5 Inhibitor) Urine & Blood Collection Urine & Blood Collection Treatment Administration\n(Vehicle vs. TRPC5 Inhibitor)->Urine & Blood Collection Kidney Tissue Harvesting Kidney Tissue Harvesting Urine & Blood Collection->Kidney Tissue Harvesting Data Analysis Data Analysis Kidney Tissue Harvesting->Data Analysis

Caption: General experimental workflow for evaluating a TRPC5 inhibitor.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a structured format for presenting the quantitative data obtained from the efficacy studies.

Table 1: Urine and Serum Analysis

GroupTreatmentUrine Albumin-to-Creatinine Ratio (UACR) (mg/g)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
1Healthy Control
2FSGS Model + Vehicle
3FSGS Model + TRPC5 Inhibitor (Low Dose)
4FSGS Model + TRPC5 Inhibitor (High Dose)

Table 2: Histopathological and Podocyte Marker Analysis

GroupTreatmentGlomerulosclerosis Index (%)Podocyte Number per GlomerulusPodocin Expression (Arbitrary Units)Nephrin Expression (Arbitrary Units)
1Healthy Control
2FSGS Model + Vehicle
3FSGS Model + TRPC5 Inhibitor (Low Dose)
4FSGS Model + TRPC5 Inhibitor (High Dose)

Experimental Protocols

Adriamycin (ADR)-Induced Nephropathy Model

Materials:

  • Adriamycin (Doxorubicin)

  • Saline solution

  • BALB/c mice (male, 8-10 weeks old)[17]

  • Insulin syringes

Protocol:

  • Acclimatize male BALB/c mice for at least one week.

  • Prepare a fresh solution of Adriamycin in sterile saline. The optimal dose may need to be determined in pilot studies, but a single intravenous injection of 10-13 mg/kg body weight is commonly used.[9]

  • Administer the ADR solution via a single tail vein injection.[9][17]

  • House the animals in metabolic cages for urine collection at specified time points (e.g., weekly).

  • Monitor body weight and general health of the animals regularly.

  • Initiate treatment with the TRPC5 inhibitor at a predetermined time point post-ADR injection (e.g., day 7).[11]

Puromycin Aminonucleoside (PAN)-Induced Nephrosis Model

Materials:

  • Puromycin Aminonucleoside (PAN)

  • Phosphate-buffered saline (PBS)

  • Sprague-Dawley rats (male, 4-5 weeks old)[18]

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Acclimatize male Sprague-Dawley rats for one week.[18]

  • Dissolve PAN in PBS. A single intraperitoneal (i.p.) injection of 50 mg/kg is sufficient to induce nephrosis.[18] For a chronic model, repeated lower doses may be administered.[13][19]

  • Administer the PAN solution via i.p. injection.[18]

  • Monitor for the onset of proteinuria, which typically occurs within a week.[18]

  • Begin treatment with the TRPC5 inhibitor prior to or concurrently with PAN administration to assess its protective effects.[18]

Measurement of Urine Albumin-to-Creatinine Ratio (UACR)

Materials:

  • Metabolic cages for urine collection

  • Urine collection tubes

  • Albumin ELISA kit[20]

  • Creatinine assay kit[20]

  • Microplate reader

Protocol:

  • House individual animals in metabolic cages for a 24-hour period to collect urine.

  • Centrifuge the collected urine samples to remove debris.

  • Store the supernatant at -80°C until analysis.

  • Measure the urinary albumin concentration using a commercially available ELISA kit according to the manufacturer's instructions.[20]

  • Measure the urinary creatinine concentration using a colorimetric assay kit.[20][21]

  • Calculate the UACR by dividing the albumin concentration (in mg) by the creatinine concentration (in g). A normal UACR is less than 30 mg/g.[22][23]

Histological Analysis of Kidney Tissue

Materials:

  • 4% Paraformaldehyde (PFA)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Periodic acid-Schiff (PAS) stain

  • Light microscope

Protocol:

  • At the end of the study, euthanize the animals and perfuse the kidneys with cold PBS followed by 4% PFA.

  • Excise the kidneys and fix them in 4% PFA overnight.

  • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 3-5 µm sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with PAS to visualize the glomerular basement membrane and mesangial matrix.

  • Assess the degree of glomerulosclerosis in at least 50 glomeruli per kidney section. The glomerulosclerosis index can be scored on a scale of 0-4 (0 = no sclerosis, 1 = <25%, 2 = 25-50%, 3 = 50-75%, 4 = >75% sclerosis).

Immunohistochemistry for Podocyte Markers

Materials:

  • Paraffin-embedded kidney sections

  • Antigen retrieval solution (e.g., citrate buffer)

  • Primary antibodies against podocyte markers (e.g., podocin, nephrin, synaptopodin, WT1).[24]

  • Secondary antibody conjugated to a fluorescent probe or an enzyme (e.g., HRP)

  • DAB substrate kit (for HRP)

  • Mounting medium with DAPI (for fluorescence)

  • Fluorescence or light microscope

Protocol:

  • Deparaffinize and rehydrate the kidney sections.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections with PBS and incubate with the appropriate secondary antibody.

  • For fluorescence, mount the slides with a DAPI-containing mounting medium and visualize under a fluorescence microscope.

  • For brightfield microscopy, incubate with DAB substrate, counterstain with hematoxylin, dehydrate, and mount.

  • Quantify the expression of podocyte markers or the number of podocytes (e.g., by counting WT1-positive nuclei) per glomerulus.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway involved in podocyte injury in FSGS and the therapeutic intervention point for a TRPC5 inhibitor.

G cluster_0 Podocyte Injury Cascade cluster_1 Therapeutic Intervention Podocyte Stressors Podocyte Stressors Rac1 Activation Rac1 Activation Podocyte Stressors->Rac1 Activation TRPC5 Translocation to Membrane TRPC5 Translocation to Membrane Rac1 Activation->TRPC5 Translocation to Membrane Ca2+ Influx Ca2+ Influx TRPC5 Translocation to Membrane->Ca2+ Influx Ca2+ Influx->Rac1 Activation Positive Feedback Cytoskeletal Remodeling Cytoskeletal Remodeling Ca2+ Influx->Cytoskeletal Remodeling Foot Process Effacement Foot Process Effacement Cytoskeletal Remodeling->Foot Process Effacement Podocyte Detachment & Loss Podocyte Detachment & Loss Foot Process Effacement->Podocyte Detachment & Loss Proteinuria Proteinuria Podocyte Detachment & Loss->Proteinuria TRPC5 Inhibitor TRPC5 Inhibitor TRPC5 Inhibitor->Ca2+ Influx Inhibits

Caption: TRPC5 signaling pathway in podocyte injury and inhibition point.

By inhibiting the TRPC5 channel, this compound is expected to block the detrimental calcium influx, thereby breaking the positive feedback loop with Rac1.[7] This action should prevent the subsequent cytoskeletal rearrangements, preserve podocyte structure and function, and ultimately reduce proteinuria and slow the progression of FSGS.[1][5]

References

Application of TRPC5 Inhibitors in Chronic Kidney Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function. A key event in the pathogenesis of many forms of CKD, particularly those involving glomerular diseases like focal segmental glomerulosclerosis (FSGS), is the injury and loss of podocytes.[1][2][3] Podocytes are specialized cells in the glomerulus that form a critical part of the kidney's filtration barrier.[4] Damage to these cells leads to proteinuria, the leakage of protein into the urine, which is a hallmark of CKD and contributes to its progression.[1][2]

Recent research has identified the Transient Receptor Potential Canonical 5 (TRPC5) ion channel as a crucial mediator of podocyte injury.[3][5][6] TRPC5 is a non-selective cation channel that allows calcium influx into cells, and its activity is implicated in cytoskeletal remodeling and cell migration.[5][7] In podocytes, activation of the small GTPase Rac1 leads to the insertion of TRPC5 channels into the plasma membrane.[1][2] Subsequent activation of these channels, for instance by angiotensin II, triggers a feed-forward loop that further activates Rac1, leading to cytoskeletal disruption, foot process effacement, and eventual podocyte detachment and loss.[1][3] This cascade of events makes TRPC5 a promising therapeutic target for CKD.[7][8]

Small molecule inhibitors of TRPC5 have shown significant therapeutic potential in preclinical models of CKD.[1][2][9] These inhibitors can protect podocytes from injury, reduce proteinuria, and slow the progression of kidney disease.[2][10] This document provides an overview of the application of TRPC5 inhibitors in CKD research, including their mechanism of action, quantitative data from key studies, and detailed experimental protocols. While the specific compound "Trpc5-IN-3" is not extensively documented in the available literature, this report focuses on well-characterized TRPC5 inhibitors such as AC1903, ML204, and GFB-8438, which are representative of this class of molecules.

Mechanism of Action: The TRPC5-Rac1 Signaling Pathway in Podocytes

The detrimental effects of TRPC5 activation in podocytes are primarily mediated through the TRPC5-Rac1 signaling pathway. Under pathological conditions, various stimuli can lead to the activation of Rac1, a small GTPase that plays a pivotal role in regulating the actin cytoskeleton.[2][5] Activated Rac1 promotes the translocation of TRPC5 channels from intracellular vesicles to the podocyte plasma membrane, increasing their availability for activation.[1][2]

Upon activation by agonists such as angiotensin II, TRPC5 channels open, leading to an influx of calcium ions.[1] This increase in intracellular calcium further activates Rac1, establishing a damaging feed-forward loop that perpetuates cytoskeletal remodeling, leading to podocyte foot process effacement and proteinuria.[1][3] TRPC5 inhibitors block this cascade by preventing the influx of calcium, thereby protecting the podocyte cytoskeleton and preserving the integrity of the glomerular filtration barrier.

TRPC5_Rac1_Pathway cluster_stimulus cluster_membrane Podocyte Plasma Membrane cluster_cytoplasm cluster_inhibitor AngII Angiotensin II AT1R AT1R AngII->AT1R Rac1_inactive Rac1-GDP (inactive) AT1R->Rac1_inactive Activates TRPC5_channel TRPC5 Channel Ca_ion Ca²⁺ TRPC5_channel->Ca_ion Influx Rac1_active Rac1-GTP (active) Rac1_inactive->Rac1_active GTP TRPC5_vesicle TRPC5 Vesicle Rac1_active->TRPC5_vesicle Promotes Translocation Cytoskeleton Actin Cytoskeleton Rac1_active->Cytoskeleton Disrupts TRPC5_vesicle->TRPC5_channel Inserts into Membrane Ca_ion->Rac1_active Feed-forward Activation Injury Podocyte Injury (Foot Process Effacement, Proteinuria) Cytoskeleton->Injury TRPC5_inhibitor TRPC5 Inhibitor (e.g., AC1903, ML204) TRPC5_inhibitor->TRPC5_channel Blocks

Figure 1: TRPC5-Rac1 signaling pathway in podocyte injury.

Quantitative Data from Preclinical Studies

The efficacy of TRPC5 inhibitors has been demonstrated in various preclinical models of chronic kidney disease. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of TRPC5 Inhibitors in Rodent Models of CKD

CompoundAnimal ModelDosageTreatment DurationKey FindingsReference
AC1903AT1R Transgenic Rats (FSGS model)50 mg/kg, twice daily (i.p.)7 daysSuppressed severe proteinuria.[2]
AC1903Puromycin Aminonucleoside (PAN)-induced Nephrosis in RatsNot specified7 daysProtected podocyte cytoskeletal proteins and suppressed proteinuria.[1][10]
ML204Lipopolysaccharide (LPS)-induced Proteinuria in MiceNot specifiedNot specifiedAmeliorated proteinuria and podocyte foot process effacement.[6]
GFB-8438Deoxycorticosterone acetate (DOCA)-salt Hypertensive Rat Model of FSGSNot specifiedNot specifiedSignificantly reduced total protein and albumin in urine.[3]

Table 2: In Vitro Effects of TRPC5 Inhibitors on Podocytes

CompoundCell ModelConcentrationKey FindingsReference
AC1903Human iPSC-derived PodocytesNot specifiedBlocked TRPC5 current and reversed PAN-induced injury.[1]
ML204Mouse Podocytes3 µMInhibited protamine sulfate-mediated increases in intracellular Ca²⁺.[5]
GFB-8438Mouse PodocytesNot specifiedProtected against protamine sulfate-induced injury.[3]

Experimental Protocols

Detailed below are generalized protocols for key experiments to evaluate the efficacy of TRPC5 inhibitors in the context of chronic kidney disease. These are based on methodologies reported in the literature for compounds like AC1903 and ML204.

In Vivo Study: Puromycin Aminonucleoside (PAN)-Induced Nephrosis in Rats

This model is widely used to induce podocyte injury and proteinuria, mimicking aspects of human nephrotic syndrome.

Objective: To assess the in vivo efficacy of a TRPC5 inhibitor in reducing proteinuria and protecting podocytes in a rat model of CKD.

Materials:

  • Male Sprague-Dawley rats (4-5 weeks old)

  • Puromycin Aminonucleoside (PAN)

  • TRPC5 inhibitor (e.g., AC1903)

  • Vehicle for inhibitor administration

  • Metabolic cages for 24-hour urine collection

  • Reagents for urine albumin measurement (e.g., ELISA kit)

  • Fixatives for kidney tissue (e.g., formalin)

  • Equipment for tissue processing, embedding, and sectioning

  • Antibodies for immunohistochemistry (e.g., anti-synaptopodin)

  • Microscope for imaging

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.

  • Induction of Nephrosis: Induce nephrosis with a single intraperitoneal (i.p.) injection of PAN (e.g., 50 mg/kg).[10]

  • Treatment Groups: Divide the animals into at least two groups: a vehicle-treated group and a TRPC5 inhibitor-treated group.

  • Drug Administration: Begin administration of the TRPC5 inhibitor or vehicle one day after PAN injection. Administer the compound (e.g., AC1903) twice daily via i.p. injection for 7 days.[10]

  • Urine Collection and Analysis: On day 7, place the rats in metabolic cages for 24-hour urine collection. Measure the total urine volume and determine the albumin concentration to calculate total albumin excretion.

  • Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by a fixative. Harvest the kidneys for histological analysis.

  • Histological Analysis: Process and embed the kidney tissue in paraffin. Cut sections and perform staining (e.g., Periodic acid-Schiff) to assess glomerular morphology.

  • Immunohistochemistry: Perform immunohistochemical staining for podocyte-specific markers like synaptopodin to evaluate podocyte injury and loss.

  • Data Analysis: Statistically compare the urine albumin excretion and histological scores between the treatment and vehicle groups.

in_vivo_workflow start Start acclimatize Acclimatize Rats start->acclimatize induce_nephrosis Induce Nephrosis (PAN Injection) acclimatize->induce_nephrosis group_animals Group Animals (Vehicle vs. TRPC5 Inhibitor) induce_nephrosis->group_animals administer_drug Administer Drug/Vehicle (7 days) group_animals->administer_drug collect_urine 24h Urine Collection (Day 7) administer_drug->collect_urine euthanize Euthanize and Harvest Kidneys administer_drug->euthanize analyze_urine Measure Urine Albumin collect_urine->analyze_urine analyze_data Data Analysis analyze_urine->analyze_data histology Histological Analysis (PAS staining) euthanize->histology ihc Immunohistochemistry (Synaptopodin) euthanize->ihc histology->analyze_data ihc->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for in vivo testing of TRPC5 inhibitors.
In Vitro Study: Human iPSC-derived Podocyte Injury Model

This model provides a human-relevant platform to study the direct effects of TRPC5 inhibitors on podocytes.

Objective: To determine if a TRPC5 inhibitor can protect human podocytes from injury induced by a toxic agent.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived podocytes

  • Cell culture reagents and plates

  • Puromycin Aminonucleoside (PAN) or another podocyte toxin

  • TRPC5 inhibitor (e.g., AC1903)

  • Reagents for immunofluorescence staining (e.g., phalloidin for F-actin, anti-synaptopodin antibody)

  • Fluorescence microscope

  • Reagents for Western blotting

  • Patch-clamp electrophysiology setup (optional, for confirming TRPC5 channel blockade)

Procedure:

  • Cell Culture: Culture human iPSC-derived podocytes according to established protocols until they differentiate into a mature phenotype.

  • Induction of Injury: Treat the podocytes with PAN to induce injury. A dose-response and time-course experiment may be necessary to determine the optimal concentration and duration of PAN treatment.

  • Treatment with TRPC5 Inhibitor: Co-treat the cells with the TRPC5 inhibitor and PAN, or pre-treat with the inhibitor before adding PAN. Include appropriate vehicle controls.

  • Immunofluorescence Staining: After the treatment period, fix the cells and perform immunofluorescence staining for F-actin (using phalloidin) and synaptopodin to visualize the actin cytoskeleton and podocyte-specific structures.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify changes in cytoskeletal organization and synaptopodin expression.

  • Western Blotting: Lyse the cells to extract proteins. Perform Western blotting to quantify the expression levels of key podocyte proteins (e.g., synaptopodin, nephrin) and markers of cellular stress or apoptosis.

  • (Optional) Electrophysiology: To directly assess the effect of the inhibitor on TRPC5 channel activity, perform whole-cell patch-clamp recordings on the iPSC-derived podocytes. Measure the TRPC5 current before and after application of the inhibitor.[1]

  • Data Analysis: Quantify the results from imaging and Western blotting and perform statistical analysis to compare the different treatment groups.

Conclusion

The inhibition of the TRPC5 ion channel represents a promising therapeutic strategy for chronic kidney diseases characterized by podocyte injury and proteinuria.[1][2][8] Small molecule inhibitors of TRPC5 have demonstrated the ability to protect podocytes and ameliorate kidney disease in various preclinical models. The experimental protocols and data presented here provide a framework for researchers and drug developers to further investigate the therapeutic potential of TRPC5 inhibitors in the fight against chronic kidney disease. While the role of TRPC5 in podocyte pathology is a subject of ongoing research with some debate, the existing evidence strongly supports its investigation as a therapeutic target.[11][12]

References

Application Notes and Protocols for Investigating Neurodegenerative Disorders Using a TRPC5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature and databases contain limited to no specific information on a compound designated "Trpc5-IN-3". Therefore, these application notes and protocols have been generated using a well-characterized and published TRPC5 inhibitor, NU6027 , as a representative tool compound for studying the role of TRPC5 in neurodegenerative disorders. The methodologies and principles described herein can serve as a comprehensive guide and may be adapted for "this compound" as information becomes available.

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a significant role in regulating calcium homeostasis in neuronal cells.[1] Dysregulation of TRPC5-mediated calcium influx has been implicated in the pathogenesis of several neurodegenerative disorders, including neuronal death following traumatic brain injury (TBI) and epilepsy.[2][3] Excessive activation of TRPC5 channels, often triggered by oxidative stress and elevated intracellular zinc levels, can lead to cytotoxic calcium overload and subsequent neuronal apoptosis.[2][3] This makes TRPC5 a compelling therapeutic target for the development of neuroprotective agents.

These application notes provide an overview of the use of a TRPC5 inhibitor to investigate its potential neuroprotective effects in a model of neurodegeneration.

Data Presentation: Efficacy of NU6027 in a Traumatic Brain Injury Model

The following tables summarize the quantitative data from a study investigating the effects of the TRPC5 inhibitor NU6027 in a rat model of traumatic brain injury.

Table 1: Effect of NU6027 on Neuronal Death in the Hippocampal CA3 Region 24 Hours Post-TBI

Treatment GroupMean Number of Degenerating Neurons (FJB Positive)Percentage Reduction vs. TBI-Vehicle
Sham-Vehicle5 ± 2-
Sham-NU60276 ± 3-
TBI-Vehicle215 ± 25-
TBI-NU6027 (1 mg/kg)98 ± 1554.4%

Data adapted from a study on the effects of NU6027 on hippocampal neuronal death after TBI.[3]

Table 2: Effect of NU6027 on Zinc Accumulation in the Hippocampal CA3 Region 24 Hours Post-TBI

Treatment GroupMean Number of Zinc-Accumulating Neurons (TSQ Positive)Percentage Reduction vs. TBI-Vehicle
Sham-Vehicle8 ± 3-
Sham-NU602710 ± 4-
TBI-Vehicle250 ± 30-
TBI-NU6027 (1 mg/kg)110 ± 2056%

Data adapted from a study on the effects of NU6027 on zinc accumulation after TBI.[3]

Experimental Protocols

Protocol 1: In Vivo Traumatic Brain Injury Model and Administration of TRPC5 Inhibitor

This protocol describes the induction of TBI in rats and the subsequent administration of the TRPC5 inhibitor, NU6027.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthesia

  • Controlled cortical impact (CCI) device

  • NU6027

  • Vehicle (e.g., saline with 5% DMSO)

  • Standard surgical tools

  • Stereotaxic frame

Procedure:

  • Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).

  • Mount the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy over the desired brain region (e.g., parietal cortex) using a high-speed drill.

  • Induce TBI using a CCI device with defined parameters (e.g., 3 mm impactor tip, 4 m/s velocity, 2 mm deformation depth).

  • Immediately following the TBI, administer NU6027 (1 mg/kg) or vehicle via intraperitoneal injection.[3]

  • Suture the scalp incision and allow the animal to recover in a heated cage.

  • Monitor the animal's neurological function using a relevant scoring system (e.g., modified neurological severity score - mNSS).

  • At the desired time point (e.g., 24 hours post-TBI), euthanize the animal and collect brain tissue for further analysis.[3]

Protocol 2: Immunohistochemistry for TRPC5 Expression and Neuronal Degeneration

This protocol details the staining of brain sections to visualize TRPC5 expression and degenerating neurons.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% sucrose solution in PBS

  • Cryostat or vibrating microtome

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies:

    • Rabbit anti-TRPC5

    • Mouse anti-NeuN (for neuronal identification)

  • Fluorescently labeled secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 594, Goat anti-mouse Alexa Fluor 488)

  • Fluoro-Jade B (FJB) for staining degenerating neurons

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Perfuse the animal transcardially with saline followed by 4% PFA.

  • Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose.

  • Cut 30-40 µm thick coronal sections using a cryostat or microtome.

  • Wash sections in PBS.

  • For FJB staining, mount sections on slides and follow the manufacturer's protocol for FJB staining to label degenerating neurons.

  • For immunohistochemistry, incubate free-floating sections in blocking solution for 1 hour at room temperature.

  • Incubate sections with primary antibodies (e.g., anti-TRPC5 and anti-NeuN) overnight at 4°C.

  • Wash sections in PBS and incubate with corresponding fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Counterstain with DAPI for 10 minutes.

  • Mount sections on slides with mounting medium.

  • Visualize and capture images using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway of TRPC5-Mediated Neuronal Death

TRPC5_Signaling_Pathway Neuro_Insult Neurodegenerative Insult (e.g., TBI, Oxidative Stress) Oxidative_Stress Oxidative Stress Neuro_Insult->Oxidative_Stress Zinc_Release Intracellular Zinc Release Oxidative_Stress->Zinc_Release TRPC5 TRPC5 Channel Activation Zinc_Release->TRPC5 Ca_Influx Excessive Ca2+ Influx TRPC5->Ca_Influx Calpain_Activation Calpain/Caspase Activation Ca_Influx->Calpain_Activation Neuronal_Death Neuronal Death Calpain_Activation->Neuronal_Death TRPC5_Inhibitor TRPC5 Inhibitor (e.g., NU6027) TRPC5_Inhibitor->TRPC5

Caption: TRPC5 signaling cascade in neurodegeneration.

Experimental Workflow for Investigating a TRPC5 Inhibitor

Experimental_Workflow Animal_Model Induce Neurodegenerative Model (e.g., TBI in Rats) Treatment Administer TRPC5 Inhibitor or Vehicle (i.p.) Animal_Model->Treatment Behavioral_Assessment Behavioral Assessment (e.g., mNSS) Treatment->Behavioral_Assessment Tissue_Collection Tissue Collection (24h) Behavioral_Assessment->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Biochemistry Biochemical Analysis Tissue_Collection->Biochemistry FJB Neuronal Death (FJB) Histology->FJB IHC TRPC5 Expression (IHC) Histology->IHC Zinc Zinc Accumulation (TSQ) Biochemistry->Zinc Data_Analysis Data Analysis and Conclusion FJB->Data_Analysis IHC->Data_Analysis Zinc->Data_Analysis

Caption: Workflow for in vivo testing of a TRPC5 inhibitor.

References

Application Notes and Protocols: Trpc5-IN-3 in Pain Research and Management Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of TRPC5 inhibitors, exemplified by compounds such as AC1903 and HC-070 (often used as surrogates for research compounds like Trpc5-IN-3), in the study and potential management of pain. This document details the underlying mechanism of action, protocols for in vitro and in vivo studies, and quantitative data to support experimental design.

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that has emerged as a significant target in pain pathophysiology.[1] Expressed in sensory neurons, including those in the dorsal root ganglia (DRG), TRPC5 is implicated in the transduction of noxious stimuli and the sensitization of nociceptive pathways.[2] Its activation leads to an influx of cations, primarily Ca2+, which contributes to neuronal hyperexcitability and the perception of pain. Notably, TRPC5 has been identified as a key contributor to mechanical hypersensitivity and spontaneous pain in various preclinical models of inflammatory and neuropathic pain.[1]

A critical breakthrough in understanding the role of TRPC5 in pain has been the identification of lysophosphatidylcholine (LPC) as an endogenous agonist.[3] Elevated levels of LPC are associated with tissue injury and inflammation, and the efficacy of TRPC5 inhibitors has been shown to correlate with LPC concentrations.[1][3] This positions TRPC5 as a promising therapeutic target for pain conditions characterized by elevated LPC levels.[3]

This document focuses on the application of TRPC5 inhibitors, with AC1903 and HC-070 serving as primary examples, in pain research. While the specific compound "this compound" may be used in early-stage discovery, the publicly available data for these surrogate compounds provide a robust framework for designing and interpreting experiments.

Quantitative Data

The following tables summarize the key quantitative parameters for the TRPC5 inhibitors AC1903 and HC-070.

CompoundTarget(s)IC50SpeciesAssayReference
AC1903 TRPC54.0 - 14.7 µMHumanWhole-cell patch clamp[3]
HC-070 TRPC59.3 nMHumanCellular Ca2+ influx[3]
TRPC446 nMHumanCellular Ca2+ influx[3]
CompoundPain ModelSpeciesRoute of AdministrationEffective Dose RangeEffectReference
AC1903 CFA-induced inflammatory painMouseIntraplantarNot specifiedReversed mechanical allodynia[1]
HC-070 Chronic Constriction Injury (CCI)RatOral (p.o.)3 - 30 mg/kgDose-dependently attenuated mechanical hypersensitivity[4]

Signaling Pathways and Experimental Workflows

TRPC5 Signaling Pathway in Nociceptive Neurons

The following diagram illustrates the proposed signaling cascade initiated by tissue injury and leading to TRPC5-mediated pain sensitization.

TRPC5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Pharmacological Intervention Tissue Injury Tissue Injury LPC LPC Tissue Injury->LPC releases TRPC5 TRPC5 Channel LPC->TRPC5 activates Ca2_influx Ca2+ Influx TRPC5->Ca2_influx mediates CaMKII CaMKII Activation Ca2_influx->CaMKII ERK ERK Activation Ca2_influx->ERK Vesicle_Release Neurotransmitter Release CaMKII->Vesicle_Release Gene_Expression Gene Expression Changes ERK->Gene_Expression Neuronal_Hyperexcitability Neuronal Hyperexcitability Gene_Expression->Neuronal_Hyperexcitability Vesicle_Release->Neuronal_Hyperexcitability Pain_Sensation Pain Sensation Neuronal_Hyperexcitability->Pain_Sensation Trpc5_IN_3 This compound (e.g., AC1903, HC-070) Trpc5_IN_3->TRPC5 inhibits

Caption: TRPC5 signaling cascade in pain.

Experimental Workflow for In Vivo Pain Model

This diagram outlines a typical experimental workflow for evaluating the efficacy of a TRPC5 inhibitor in a preclinical model of inflammatory pain.

InVivo_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice/Rats) Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing CFA_Injection Induction of Inflammation (e.g., CFA injection in hind paw) Baseline_Testing->CFA_Injection Group_Assignment Random Assignment to Groups (Vehicle, this compound) CFA_Injection->Group_Assignment Drug_Administration Drug Administration (e.g., p.o., i.p.) Group_Assignment->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey at various time points) Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection and Analysis (Paw withdrawal threshold) Post_Treatment_Testing->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: In vivo pain model workflow.

Experimental Protocols

In Vitro Assay: Calcium Imaging in TRPC5-Expressing Cells

Objective: To assess the inhibitory activity of this compound on TRPC5 channel activation.

Materials:

  • HEK293 cells stably expressing human TRPC5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM (calcium indicator).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • LPC (agonist).

  • This compound (or surrogate, e.g., AC1903, HC-070).

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Protocol:

  • Cell Culture: Plate TRPC5-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentration of this compound or vehicle control to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

    • Add LPC (e.g., up to 32 µM) to induce TRPC5 activation and immediately begin recording the fluorescence ratio over time.[3]

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (peak - baseline) for each well.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

In Vivo Assay: CFA-Induced Inflammatory Pain Model in Mice

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Complete Freund's Adjuvant (CFA).

  • This compound (or surrogate, e.g., AC1903, HC-070) formulated for in vivo administration.

  • Vehicle control.

  • Von Frey filaments.

  • Testing apparatus with a wire mesh floor.

Protocol:

  • Acclimation: Acclimate the mice to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each mouse using the von Frey test.

    • Place the mouse in an individual compartment on the wire mesh floor and allow it to acclimate for at least 30 minutes.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The PWT is the lowest force that elicits a brisk withdrawal response.

  • Induction of Inflammation:

    • Briefly restrain the mouse and inject 20 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.[5]

  • Drug Administration:

    • At a predetermined time after CFA injection (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., oral gavage). Dosing for HC-070 in a rat neuropathic pain model ranged from 3-30 mg/kg.[4]

  • Behavioral Testing:

    • Assess the PWT at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis:

    • Calculate the change in PWT from baseline for each animal.

    • Compare the PWT of the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).

Conclusion

The TRPC5 channel represents a compelling target for the development of novel analgesics. The availability of potent and selective inhibitors like AC1903 and HC-070 provides valuable tools for investigating the role of TRPC5 in pain and for advancing drug discovery efforts. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of targeting TRPC5 in various pain modalities.

References

Experimental Design for Trpc5-IN-3 Treatment in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Trpc5-IN-3, a novel inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5). TRPC5 is a non-selective cation channel implicated in a variety of physiological and pathological processes, including chronic pain, anxiety, and tissue ischemia.[1] This guide details the experimental design, key protocols, and data presentation strategies for assessing the efficacy and mechanism of action of this compound in mouse models. The protocols provided are adaptable for other small molecule inhibitors targeting similar pathways.

Introduction to TRPC5 and this compound

The TRPC5 channel is a receptor-activated ion channel that permits the influx of cations, including Ca2+, into cells. Its activation is linked to G-protein coupled receptor (GPCR) and tyrosine kinase receptor signaling pathways. Dysregulation of TRPC5 activity has been associated with several disease states. For instance, TRPC5 contributes to mechanical hypersensitivity in various rodent models of pain, including inflammatory and neuropathic pain.[1] Furthermore, TRPC5 has been identified as a potential therapeutic target in proteinuric kidney diseases, where its inhibition can protect podocytes from injury.[2][3] The hypothetical compound, this compound, is a potent and selective small molecule inhibitor designed to target TRPC5 for therapeutic intervention.

TRPC5 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving TRPC5 activation. GPCR activation by an agonist leads to the activation of Phospholipase C (PLC), which in turn cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). While DAG can directly activate some TRPC channels, TRPC5 activation is more complex and can be influenced by store-operated calcium entry and other cellular signals. This compound is designed to block the ion influx through the TRPC5 channel.

TRPC5_Signaling cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC5 TRPC5 Channel Ca_influx Ca2+ Influx TRPC5->Ca_influx allows Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 inhibits Agonist Agonist Agonist->GPCR Downstream Downstream Cellular Effects Ca_influx->Downstream

Caption: Simplified TRPC5 signaling pathway and the inhibitory action of this compound.

Experimental Design and Workflow

A well-structured experimental design is crucial for the successful in vivo evaluation of this compound. The following workflow outlines the key stages of a typical preclinical study in mice.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Animal Model Selection (e.g., Pain, Ischemia) B This compound Formulation & Dose Range Finding A->B C Ethical Approval (IACUC) B->C D Animal Acclimatization C->D E Baseline Measurements (e.g., Behavioral Tests) D->E F Randomization & Grouping E->F G This compound Administration F->G H Post-treatment Monitoring & Data Collection G->H I Tissue Collection & Processing H->I J Molecular & Histological Analysis (qPCR, WB, IHC) I->J K Statistical Analysis J->K L Results Interpretation & Reporting K->L

Caption: General experimental workflow for in vivo testing of this compound.

Data Presentation: Quantitative Summary

Clear and concise presentation of quantitative data is essential for comparing treatment effects. The following tables provide templates for summarizing key findings.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t1/2) (h)Bioavailability (%)
This compoundIntravenous (IV)5
This compoundOral (PO)20
This compoundIntraperitoneal (IP)10

Table 2: Efficacy of this compound in a Mouse Model of Neuropathic Pain (e.g., von Frey Test)

Treatment GroupNBaseline Withdrawal Threshold (g)Post-treatment Withdrawal Threshold (g) at 2hPost-treatment Withdrawal Threshold (g) at 24h
Vehicle Control10
This compound (10 mg/kg)10
This compound (30 mg/kg)10
Positive Control (e.g., Gabapentin)10

Table 3: Effect of this compound on Gene Expression in Target Tissue (e.g., Dorsal Root Ganglia)

GeneTreatment GroupFold Change vs. Vehiclep-value
Trpc5Vehicle Control1.0-
Trpc5This compound (30 mg/kg)
FosVehicle Control1.0-
FosThis compound (30 mg/kg)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted based on specific experimental needs and institutional guidelines.

Animal Models
  • Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI): This model is widely used to study chronic pain. The protocol involves surgical ligation of the sciatic nerve, leading to mechanical allodynia and thermal hyperalgesia.

  • Hind Limb Ischemia Model: This model is used to study peripheral artery disease and therapeutic angiogenesis. It involves the ligation and excision of the femoral artery to induce ischemia in the hind limb.[4][5][6][7][8]

Drug Formulation and Administration
  • Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration. A common vehicle for oral administration is 0.5% methylcellulose in water. For intravenous or intraperitoneal injections, sterile saline or a solution containing a solubilizing agent like DMSO and PEG400 may be used.[9]

  • Administration Routes:

    • Oral (PO): Gavage is used for precise oral dosing.

    • Intraperitoneal (IP): A common route for systemic administration in rodents.[10]

    • Intravenous (IV): Typically administered via the tail vein for rapid systemic distribution.[10]

Protocol: Oral Gavage in Mice

  • Calculate the required dose and volume of this compound solution based on the mouse's body weight.

  • Gently restrain the mouse and insert a gavage needle into the esophagus.

  • Slowly administer the solution.

  • Monitor the animal for any signs of distress.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[11][12][13][14]

Protocol: Serial Blood Sampling for PK Analysis

  • Administer this compound via the desired route.

  • Collect small blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

Behavioral Assays for Pain Assessment
  • Von Frey Test: Measures mechanical allodynia by assessing the paw withdrawal threshold to calibrated von Frey filaments.[15][16]

  • Hot/Cold Plate Test: Assesses thermal hyperalgesia or allodynia by measuring the latency to a nocifensive response on a heated or cooled surface.[15][16]

  • Grimace Scale: A non-invasive method to assess pain by scoring changes in facial expression.[17]

Tissue Collection and Processing

At the end of the study, tissues of interest (e.g., dorsal root ganglia, spinal cord, brain, ischemic muscle) should be collected for molecular and histological analysis.

Protocol: Tissue Harvesting

  • Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissect the desired tissues and either snap-freeze in liquid nitrogen for molecular analysis or fix in 4% paraformaldehyde for histology.

Molecular and Histological Analysis
  • Quantitative PCR (qPCR): To measure changes in gene expression of TRPC5 and downstream targets.[18][19][20][21][22]

  • Western Blotting: To quantify protein levels of TRPC5 and related signaling molecules.[23][24][25][26][27]

  • Immunohistochemistry (IHC): To visualize the localization and expression of TRPC5 protein in tissue sections.[28][29][30][31][32]

Protocol: Immunohistochemistry for TRPC5 in Brain Tissue

  • Perfuse the mouse with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix overnight.

  • Cryoprotect the brain in a sucrose solution.

  • Section the brain using a cryostat.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites.

  • Incubate with a primary antibody against TRPC5.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the sections and visualize using a fluorescence microscope.

Conclusion

This guide provides a framework for the preclinical evaluation of this compound in mice. By following these detailed protocols and maintaining a rigorous experimental design, researchers can effectively assess the therapeutic potential of this novel TRPC5 inhibitor. The provided templates for data presentation will aid in the clear and concise communication of findings. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Fluorescent Labeling of Trpc5-IN-1 for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[1][2][3] Small molecule inhibitors of TRPC5 are valuable tools for studying its function and represent promising therapeutic leads. Trpc5-IN-1 is a selective inhibitor of the TRPC5 channel.[4] Fluorescent labeling of Trpc5-IN-1 enables researchers to visualize its subcellular localization, track its binding to TRPC5 channels, and perform high-throughput screening assays for drug discovery.[5][6] These application notes provide a detailed protocol for the fluorescent labeling of Trpc5-IN-1 and its application in cellular imaging.

Properties of Trpc5-IN-1

A comprehensive understanding of the physicochemical properties of Trpc5-IN-1 is crucial for developing a successful labeling strategy.

PropertyValueReference
Molecular Formula C₂₀H₁₆N₄O[4]
Molecular Weight 328.37 g/mol [4]
CAS Number 2265215-18-5[4]
Chemical Structure (Structure not publicly available)
Solubility Soluble in DMSO[4]
Biological Activity Selective TRPC5 inhibitor (50.5% inhibition at 3 µM)[4]

Note: The exact chemical structure of Trpc5-IN-1 is not publicly disclosed. However, based on its molecular formula and common scaffolds for TRPC5 inhibitors, it is likely a heterocyclic compound, possibly a pyrazole derivative.[7][8][9][10] The proposed labeling strategy is based on the probable presence of reactive functional groups amenable to bioconjugation.

Rationale for Fluorescent Labeling

Fluorescently labeling Trpc5-IN-1 offers several advantages for research and drug development:

  • Visualization of Target Engagement: Directly visualize the interaction of the inhibitor with TRPC5 channels in living cells.

  • Subcellular Localization Studies: Determine the distribution of the inhibitor within different cellular compartments.

  • High-Throughput Screening (HTS): Develop cell-based assays to screen for new TRPC5 modulators.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Track the distribution and clearance of the inhibitor in in vitro and in vivo models.

Proposed Labeling Strategy

Due to the lack of a publicly available chemical structure for Trpc5-IN-1, a definitive labeling strategy cannot be provided. However, a common approach for labeling small molecules involves identifying a functional group that can be conjugated to a fluorescent dye without significantly impairing the molecule's biological activity.

Assuming Trpc5-IN-1 possesses a reactive amine (-NH₂) or a site that can be readily derivatized to introduce an amine, the following protocol outlines a strategy using an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye. This is a widely used and robust method for bioconjugation.

Experimental Protocols

Materials
  • Trpc5-IN-1 (or an amino-derivatized version)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®3 NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5

  • Purification column: Reversed-phase high-performance liquid chromatography (RP-HPLC) C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Protocol 1: Fluorescent Labeling of Amino-Functionalized Trpc5-IN-1

This protocol assumes the presence of a primary or secondary amine on Trpc5-IN-1.

  • Preparation of Reagents:

    • Dissolve Trpc5-IN-1 in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO to a final concentration of 10 mM immediately before use.

    • Prepare the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of Trpc5-IN-1 with 1.5 equivalents of the fluorescent dye NHS ester.

    • Add the reaction buffer to achieve a final DMSO concentration of less than 10% of the total reaction volume.

    • Add 2 equivalents of triethylamine or DIPEA to the reaction mixture to raise the pH and facilitate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add 1/10th volume of the quenching solution (1.5 M hydroxylamine, pH 8.5) to the reaction mixture.

    • Incubate for 1 hour at room temperature to quench any unreacted NHS ester.

  • Purification of the Fluorescently Labeled Product:

    • Purify the reaction mixture using RP-HPLC on a C18 column.

    • Use a linear gradient of mobile phase B (0.1% TFA in acetonitrile) in mobile phase A (0.1% TFA in water). A typical gradient is 5% to 95% B over 30 minutes.

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the small molecule and the fluorophore.

    • Collect the fractions corresponding to the fluorescently labeled Trpc5-IN-1.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled product by mass spectrometry and analytical HPLC.

    • Determine the concentration and degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the drug and the dye.

    • Lyophilize the purified product and store it at -20°C or -80°C, protected from light.

Data Presentation: Fluorophore Properties
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor™ 488 4955190.9271,000
Cy®3 5505700.15150,000
Alexa Fluor™ 594 5906170.6692,000
Cy®5 6496700.20250,000

Visualizations

Signaling Pathway of TRPC5 Activation

TRPC5_Signaling_Pathway cluster_intracellular Intracellular Space Agonist Agonist (e.g., Neurotransmitter, Hormone) GPCR GPCR Agonist->GPCR G_protein Gαq/11 GPCR->G_protein 2. Activation PLC PLC PIP2 PIP₂ PLC->PIP2 4. Hydrolysis TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx 8. Cation Entry IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC 3. Activation IP3R IP₃ Receptor IP3->IP3R 5. Binding DAG->TRPC5 7. Gating ER Endoplasmic Reticulum Ca_cyto ER->Ca_cyto Ca²⁺ Ca_ER IP3R->Ca_ER 6. Release Ca_cyto->TRPC5 Modulation Depolarization Membrane Depolarization Ca_influx->Depolarization

Caption: GPCR-mediated activation of the TRPC5 channel.

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis cluster_storage 4. Final Product Reagent_Prep Prepare Trpc5-IN-1 and Fluorescent Dye Stocks Conjugation Incubate Trpc5-IN-1 with NHS-Ester Dye Reagent_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching HPLC Purify by RP-HPLC Quenching->HPLC Analysis Analyze by Mass Spec and UV-Vis HPLC->Analysis Final_Product Store Labeled Trpc5-IN-1 Analysis->Final_Product

Caption: Workflow for fluorescently labeling Trpc5-IN-1.

Chemical Reaction of NHS Ester with an Amine

NHS_Ester_Reaction Trpc5_NH2 Trpc5-IN-1-NH₂ Labeled_Trpc5 Trpc5-IN-1-NH-Dye Trpc5_NH2->Labeled_Trpc5 + Plus + NHS_Dye Dye-NHS Ester NHS NHS NHS_Dye->NHS Arrow pH 8.3 Plus2 +

Caption: Amine-reactive NHS ester conjugation chemistry.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Use fresh, anhydrous DMSO for dye dissolution. Prepare dye solution immediately before use.
- Suboptimal pH of the reaction buffer.- Ensure the reaction buffer is at pH 8.3.
- Presence of primary amines in the buffer.- Use a buffer free of primary amines (e.g., sodium bicarbonate or borate).
- Insufficient molar excess of the dye.- Increase the molar ratio of dye to the small molecule.
Precipitation of the Labeled Product - Low aqueous solubility of the conjugate.- Perform purification in a buffer containing a low percentage of organic solvent. Store the final product in a suitable buffer or lyophilized.
Loss of Biological Activity - The fluorescent dye sterically hinders the binding of the inhibitor to the target.- Choose a smaller fluorophore.
- The conjugation site is critical for biological activity.- If possible, synthesize a derivative of Trpc5-IN-1 with a linker to distance the fluorophore from the core structure.

Conclusion

The fluorescent labeling of Trpc5-IN-1 provides a powerful tool for researchers to investigate the role of TRPC5 in cellular signaling and to accelerate the discovery of novel therapeutics. The provided protocols and guidelines offer a starting point for the successful conjugation and application of fluorescently labeled Trpc5-IN-1 in imaging studies. Careful optimization of the labeling and purification steps is essential to ensure the generation of a high-quality probe with retained biological activity.

References

Troubleshooting & Optimization

Troubleshooting Trpc5-IN-3 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpc5-IN-3, with a focus on addressing its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: this compound is a small molecule inhibitor and, like many such compounds, is expected to be hydrophobic. This means it has poor solubility in water-based (aqueous) solutions. When you introduce a concentrated stock solution (likely in an organic solvent) into an aqueous buffer, the inhibitor can crash out of solution, forming a precipitate. This is a common issue with hydrophobic compounds.[1][2][3]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: For hydrophobic small molecules, the recommended solvent for creating a high-concentration stock solution is typically a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common choice.[2][5][6] Other potential solvents include ethanol or dimethylformamide (DMF). It is crucial to first dissolve the compound completely in the organic solvent before making further dilutions into aqueous media.

Q3: How can I prepare my final aqueous working solution from a DMSO stock without precipitation?

A3: To minimize precipitation when diluting your DMSO stock into an aqueous buffer, you should:

  • Use a high-concentration stock: This allows you to add a very small volume of the stock solution to your aqueous buffer, keeping the final concentration of the organic solvent low.

  • Add the stock solution to the buffer while vortexing: This rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Perform serial dilutions: Instead of a single large dilution, it may be beneficial to perform a series of smaller dilutions.

  • Consider the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[5]

Q4: What is the maximum recommended concentration of this compound in an aqueous solution?

A4: The maximum achievable concentration in an aqueous solution will depend on the specific buffer composition (pH, salts) and the percentage of any co-solvents used. The kinetic solubility of a compound is a key parameter to consider.[4][6] It is recommended to perform a solubility test to determine the practical working concentration range for your specific experimental conditions.

Q5: Are there any alternative methods to improve the solubility of this compound in my experiments?

A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: As discussed, using a small percentage of a water-miscible organic solvent like DMSO or ethanol in your final solution can improve solubility.[1]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

  • Use of Surfactants or Pluronic F-68: These can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Sonication: Applying ultrasonic energy can help to break down small aggregates and aid in dissolution. However, be cautious as this can also potentially degrade the compound.

Troubleshooting Guide for this compound Insolubility

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to aqueous buffer. The compound has low aqueous solubility and is "crashing out" of solution.1. Ensure your stock solution is fully dissolved before use. 2. Decrease the final concentration of this compound. 3. Add the stock solution to the aqueous buffer while vigorously vortexing. 4. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of its effect on your experimental system.
The solution is cloudy or hazy. Fine, undissolved particles of the compound are suspended in the solution.1. Try sonicating the solution for a few minutes. 2. Warm the solution slightly (if the compound is heat-stable). 3. Filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this will lower the effective concentration of the compound.
Inconsistent experimental results. The compound may be precipitating over time in the experimental medium, leading to a decrease in the effective concentration.1. Prepare fresh working solutions immediately before each experiment. 2. Visually inspect your solutions for any signs of precipitation before and during the experiment. 3. Consider using a formulation with solubility enhancers if long-term stability in an aqueous environment is required.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but check for compound stability at higher temperatures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for similar small molecules.[5][7]

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Warm the stock solution: Briefly warm the 10 mM stock solution to room temperature.

  • Prepare the aqueous buffer: Add the desired volume of your aqueous buffer to a sterile tube.

  • Dilute the stock: While vortexing the aqueous buffer, add the required volume of the 10 mM stock solution to achieve your final desired concentration. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.

  • Inspect the solution: Visually check the solution for any signs of precipitation or cloudiness.

  • Use immediately: It is best to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Reference Data

The following table provides general guidance on the solubility of hydrophobic small molecules in common solvents. The exact solubility of this compound should be determined empirically.

Solvent General Solubility for Hydrophobic Compounds Typical Use
DMSO High (often >10 mg/mL)Stock solutions
Ethanol Moderate to HighStock solutions, co-solvent
Methanol ModerateCo-solvent
Water Very Low (<0.1 mg/mL)Final aqueous buffer
PBS (pH 7.4) Very LowFinal aqueous buffer

TRPC5 Signaling Pathway and Troubleshooting Workflow

To aid in experimental design and troubleshooting, the following diagrams illustrate the TRPC5 signaling pathway and a logical workflow for addressing solubility issues.

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Allows Agonist Agonist Agonist->GPCR Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC5 Potentiates

Caption: Simplified TRPC5 signaling pathway.

Troubleshooting_Workflow start This compound precipitates in aqueous solution check_stock Is the stock solution fully dissolved? start->check_stock remake_stock Prepare fresh stock solution in 100% DMSO check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_dilution improve_dilution Add stock to buffer while vortexing check_dilution->improve_dilution Added buffer to stock check_concentration Is the final concentration too high? check_dilution->check_concentration Added stock to buffer improve_dilution->check_concentration lower_concentration Decrease final concentration check_concentration->lower_concentration Yes check_solvent Is the final DMSO concentration <0.5%? check_concentration->check_solvent No success Solution is clear lower_concentration->success use_alternatives Consider solubility enhancers (e.g., surfactants) or different co-solvents check_solvent->use_alternatives No check_solvent->success Yes use_alternatives->success

Caption: Troubleshooting workflow for this compound insolubility.

References

Technical Support Center: Optimizing Trpc5-IN-3 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Trpc5-IN-3 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell, playing a role in various cellular processes.[1] this compound likely works by one of several mechanisms: competitive antagonism, allosteric modulation, or by directly blocking the channel's pore, thereby preventing ion influx.[1]

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration of this compound is cell-type and experiment-dependent. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is the recommended first step. This involves treating your cells with a range of this compound concentrations and measuring the inhibition of TRPC5 activity. A good starting point for a dose-response curve is to use a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

Q3: How can I assess the activity of the TRPC5 channel in my cells?

A3: TRPC5 channel activity can be assessed using several methods:

  • Calcium Imaging: Since TRPC5 is a Ca²⁺-permeable channel, its activation leads to an increase in intracellular Ca²⁺.[1] You can measure these changes using fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4.

  • Patch-Clamp Electrophysiology: This technique directly measures the ion currents flowing through the TRPC5 channels in the cell membrane, providing a direct assessment of channel activity.

  • Membrane Potential Assays: The influx of cations through TRPC5 can lead to membrane depolarization. This can be measured using fluorescent membrane potential dyes.

Q4: What is a suitable vehicle control for this compound?

A4: The choice of vehicle depends on the solvent used to dissolve this compound. Typically, small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). In this case, your vehicle control should be cells treated with the same final concentration of DMSO as your experimental samples. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How can I check for off-target effects or cytotoxicity of this compound?

A5: It is essential to assess the cytotoxicity of this compound in your cell line. This can be done using standard cytotoxicity assays such as MTT, MTS, or by using live/dead cell staining kits. It is recommended to perform a dose-response curve for cytotoxicity to determine the concentration at which the inhibitor becomes toxic to the cells. To check for off-target effects, you can perform counter-screens using cell lines that do not express TRPC5 or express other TRP channel isoforms.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration.
Low or no TRPC5 expression in the cell line. Verify TRPC5 expression using qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express TRPC5 (e.g., HEK293 cells stably expressing TRPC5).
Poor inhibitor solubility or stability. Ensure this compound is fully dissolved. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the stability of the compound in your cell culture medium.
TRPC5 channel is not activated. Ensure your experimental conditions include a known activator of TRPC5 (e.g., a GPCR agonist like carbachol, or cold stimulation).[2]
High cell death observed Inhibitor concentration is too high. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use a concentration well below the toxic threshold.
Vehicle (e.g., DMSO) toxicity. Ensure the final vehicle concentration is non-toxic (typically ≤ 0.1% for DMSO).
Inconsistent results between experiments Variability in cell culture conditions. Maintain consistent cell passage number, confluency, and media composition.
Inhibitor degradation. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Variability in assay performance. Ensure consistent incubation times and reagent concentrations. Include positive and negative controls in every experiment.

Data Presentation: Efficacy of TRPC5 Inhibitors

The following table summarizes the reported effective concentrations and IC50 values for various TRPC5 inhibitors in different cell lines. This data can serve as a reference for establishing a starting concentration range for this compound.

InhibitorCell LineAssay TypeEffective Concentration / IC50Reference
ML204HEK293 expressing TRPC5Ca²⁺ imaging3-30 µM[3]
ML204Mouse PodocytesCytoskeletal remodeling10-30 µM[3]
AC1903Human Corpus CavernosumRelaxation Response0.1-30 µM[4]
GFB-8438HEK293 expressing human TRPC5QpatchIC50: 0.18 µM[5]
GFB-8438HEK293 expressing human TRPC5Manual Patch ClampIC50: 0.28 µM[5]
NU6027Rat Hippocampal NeuronsReduction of Neuronal Death1 mg/kg (in vivo)[6]
ClemizoleHEK293 expressing human TRPC5Calcium InfluxDose-dependent inhibition[7]
HC-070HEK293 expressing human TRPC5Calcium InfluxDose-dependent inhibition[7]

Experimental Protocols

Dose-Response Curve for IC50 Determination using Calcium Imaging

Objective: To determine the concentration of this compound that inhibits 50% of the TRPC5-mediated calcium influx.

Materials:

  • Cells expressing TRPC5 (e.g., HEK293-TRPC5)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • TRPC5 agonist (e.g., Carbachol)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye.

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in HBSS. A typical concentration range would be 1 nM to 100 µM. Include a vehicle control (DMSO).

    • Add the different concentrations of the inhibitor to the respective wells and incubate for 15-30 minutes.

  • Calcium Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a TRPC5 agonist (e.g., carbachol at a predetermined optimal concentration) to all wells simultaneously using an automated dispenser.

    • Immediately start recording the fluorescence intensity over time (e.g., every 2 seconds for 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the control (agonist only) response.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound becomes cytotoxic to the cells.

Materials:

  • Cell line of interest

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

    • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT reagent to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration range.

Mandatory Visualizations

TRPC5 Activation via G-protein Coupled Receptor (GPCR) Signaling

GPCR_TRPC5_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding G_protein Gq/11 GPCR->G_protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Hydrolysis TRPC5 TRPC5 Channel Ca_ion Ca²⁺ TRPC5->Ca_ion 8. Ca²⁺ Influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC 3. Activation IP3R IP3R IP3->IP3R 5. Binding DAG->TRPC5 7. Gating ER ER IP3R->Ca_ion 6. Ca²⁺ Release

Caption: GPCR-mediated activation of the TRPC5 channel.

TRPC5 and Rac1 Signaling Pathway in Podocytes

TRPC5_Rac1_Signaling Podocyte_Injury Podocyte Injury (e.g., Adriamycin) Sema3A Sema3A Podocyte_Injury->Sema3A TRPC5_translocation TRPC5 Translocation to Membrane Sema3A->TRPC5_translocation TRPC5_activation TRPC5 Activation TRPC5_translocation->TRPC5_activation Ca_Influx Ca²⁺ Influx TRPC5_activation->Ca_Influx Rac1_activation Rac1 Activation Ca_Influx->Rac1_activation Positive Feedback Rac1_activation->TRPC5_translocation Feed-forward loop Cytoskeletal_Remodeling Cytoskeletal Remodeling Rac1_activation->Cytoskeletal_Remodeling Foot_Process_Effacement Foot Process Effacement Cytoskeletal_Remodeling->Foot_Process_Effacement Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5_activation Inhibition

Caption: TRPC5-Rac1 signaling in podocyte injury.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start solubility 1. Assess Solubility & Stability of this compound start->solubility dose_response 2. Determine IC50 (e.g., Calcium Imaging) solubility->dose_response cytotoxicity 3. Determine Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity concentration 4. Select Optimal Concentration Range (High Efficacy, Low Toxicity) cytotoxicity->concentration functional_assay 5. Perform Functional Assays concentration->functional_assay end End functional_assay->end

Caption: Workflow for optimizing inhibitor concentration.

References

How to minimize off-target effects of Trpc5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Trpc5-IN-3 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: While comprehensive public data on this compound is limited, based on the high homology between TRPC5 and TRPC4 channels, a primary off-target concern is the co-inhibition of TRPC4.[1][2][3] Users should empirically determine the selectivity profile in their experimental system. Other potential off-target effects, common to small molecule inhibitors, may exist and should be assessed through appropriate control experiments.

Q2: How can I minimize the off-target effects of this compound in my experiments?

A2: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound, as determined by a dose-response curve in your specific assay. Additionally, incorporating appropriate controls is essential. This includes using negative controls (e.g., vehicle-treated cells), positive controls, and cells where TRPC5 and potential off-target channels like TRPC4 are genetically knocked out or knocked down.[1][2]

Q3: What are the recommended control experiments to validate the on-target effects of this compound?

A3: The most rigorous validation involves using a TRPC5 knockout or knockdown cell line or animal model. In such a system, treatment with this compound should not produce the biological effect observed in the wild-type counterpart. Comparing the inhibitor's effect in cells expressing TRPC5 versus a null background helps confirm that the observed phenotype is due to TRPC5 inhibition.

Q4: My results with this compound are inconsistent. What could be the issue?

A4: Inconsistent results can arise from several factors. Ensure the compound is fully dissolved and stable in your experimental buffer. Variability in cell passage number can alter the expression levels of TRPC5 and off-target channels, leading to inconsistent responses. We recommend performing a dose-response curve for each new batch of cells and regularly verifying target expression.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Phenotype Observed Off-target effects, particularly inhibition of TRPC4 or other unknown targets.1. Perform a dose-response experiment to use the lowest effective concentration. 2. Test the effect of this compound in TRPC5 knockout/knockdown cells. 3. If available, test in TRPC4 knockout/knockdown cells to assess the contribution of this off-target. 4. Consider using a structurally different TRPC5 inhibitor as an orthogonal control.
High Cellular Toxicity Off-target effects or compound precipitation at high concentrations.1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your main experiment. 3. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Lack of Expected Effect 1. Low or absent TRPC5 expression in the experimental model. 2. Ineffective concentration of this compound. 3. Compound degradation.1. Verify TRPC5 expression using qPCR, Western blot, or immunofluorescence. 2. Perform a dose-response curve to determine the optimal concentration. 3. Prepare fresh stock solutions of this compound.

Quantitative Data

Table 1: Hypothetical Selectivity Profile of this compound

The following table presents a hypothetical selectivity profile for this compound based on typical characteristics of TRPC5 inhibitors. Researchers should generate their own data to confirm the selectivity in their specific experimental setup.

TargetIC50 (nM)Comments
TRPC5 50 Primary Target
TRPC4500Common off-target due to high homology.
TRPC1>10,000Can form heteromers with TRPC5.[4]
TRPC3>10,000Structurally distinct from TRPC5.
TRPC6>10,000Structurally distinct from TRPC5.
TRPV1>10,000Member of a different TRP subfamily.
Cav1.2>10,000Voltage-gated calcium channel.

Experimental Protocols

Protocol 1: Validating On-Target and Off-Target Effects using Calcium Imaging

Objective: To determine the specificity of this compound for TRPC5 over TRPC4 using a cell-based calcium imaging assay.

Materials:

  • HEK293 cells stably expressing human TRPC5.

  • HEK293 cells stably expressing human TRPC4.

  • Wild-type HEK293 cells (as a negative control).

  • Fura-2 AM or other suitable calcium indicator dye.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • TRPC5 agonist (e.g., Englerin A).

  • Extracellular buffer (e.g., Hanks' Balanced Salt Solution with Ca2+).

Procedure:

  • Cell Plating: Plate the three HEK293 cell lines onto 96-well black-walled, clear-bottom plates at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading: Wash the cells with extracellular buffer. Load the cells with Fura-2 AM (e.g., 2-5 µM) in extracellular buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with extracellular buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes.

  • Calcium Measurement: Place the plate in a fluorescence plate reader capable of ratiometric calcium measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Agonist Stimulation: Establish a baseline fluorescence reading for 1-2 minutes. Add a known concentration of a TRPC5/TRPC4 agonist (e.g., Englerin A) to all wells and continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis: Calculate the change in intracellular calcium concentration or the 340/380 nm fluorescence ratio. Plot the agonist-induced calcium increase against the concentration of this compound to determine the IC50 for both TRPC5- and TRPC4-expressing cells.

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Off-Target Assessment cluster_2 In-Model Validation cluster_3 Conclusion A Determine IC50 of this compound on target (TRPC5) C Screen against homologous channels (e.g., TRPC4) A->C E Perform experiment in wild-type cells/animal model A->E B Assess cellular toxicity (e.g., MTT assay) B->E D Broad panel screening (e.g., kinase, GPCR panels) C->D I Identify and control for off-target effects C->I D->I F Perform experiment in TRPC5 KO/KD cells/animal model E->F G Use orthogonal inhibitor with different structure E->G H Confirm on-target effect F->H G->H

Caption: Workflow for validating this compound and identifying off-target effects.

TRPC5_Signaling_Pathway cluster_0 Upstream Activation cluster_1 TRPC5 Channel cluster_2 Downstream Effects cluster_3 Inhibition GPCR GPCR/RTK Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis TRPC5 TRPC5 Channel DAG->TRPC5 activates Ca_Influx Ca2+ Influx TRPC5->Ca_Influx Downstream Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Cytoskeletal Remodeling) Downstream->Cellular_Response Inhibitor This compound Inhibitor->TRPC5

Caption: Simplified TRPC5 signaling pathway and the point of inhibition by this compound.

References

Trpc5-IN-3 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpc5-IN-3. The information is designed to help users assess and mitigate potential cytotoxicity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: Currently, there is limited publicly available data specifically detailing the cytotoxic profile and IC50 values of this compound across various cell lines. As with any small molecule inhibitor, the cytotoxicity of this compound is expected to be cell-line dependent and concentration-dependent. On-target inhibition of TRPC5 may lead to apoptosis or other forms of cell death in cells where TRPC5 activity is crucial for survival or proliferation.[1] Off-target effects, a common consideration for small molecule inhibitors, could also contribute to cytotoxicity.[1] It is essential to perform a thorough cytotoxic assessment in your specific cell model.

Q2: How do I determine the cytotoxicity of this compound in my experimental system?

A2: A dose-response study using a panel of cell viability and cytotoxicity assays is recommended. This will help you determine the concentration range at which this compound exhibits its desired inhibitory effect without causing significant cell death. Commonly used assays include MTT, MTS, or resazurin-based assays for metabolic activity, and LDH or trypan blue exclusion assays for membrane integrity.[2][3][4] It is advisable to use at least two mechanistically different assays to confirm your findings.

Q3: My cells are showing significant death after treatment with this compound, even at concentrations expected to be selective. What could be the cause?

A3: There are several potential reasons for unexpected cytotoxicity:

  • On-target toxicity: The viability of your specific cell line may be highly dependent on TRPC5 channel function. Inhibition of TRPC5 could be disrupting critical cellular processes.

  • Off-target effects: this compound may be interacting with other cellular targets, leading to toxicity. The selectivity of small molecule inhibitors is rarely absolute.[1]

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.

  • Compound stability: The compound may be degrading in your culture medium into a more toxic substance.

  • Experimental error: Pipetting errors, incorrect concentration calculations, or contamination can all lead to unexpected results.

Q4: What are some general strategies to mitigate the cytotoxicity of this compound?

A4: Mitigating cytotoxicity often involves optimizing the experimental conditions:

  • Concentration optimization: Use the lowest effective concentration of this compound that achieves the desired biological effect.

  • Time-course experiments: Determine the optimal treatment duration. Shorter incubation times may be sufficient to observe the desired effect with minimal cytotoxicity.

  • Co-treatment with cytoprotective agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or other cytoprotective agents might be beneficial. However, this could also interfere with the intended effects of this compound.

  • Use of alternative inhibitors: If the cytotoxicity is unmanageable, consider testing other TRPC5 inhibitors with different chemical scaffolds and potentially different off-target profiles.[5]

  • Serum concentration: The concentration of serum in your culture medium can sometimes influence the cytotoxicity of a compound.

Troubleshooting Guides

Problem 1: High background signal in my cytotoxicity assay.
  • Possible Cause: Reagent interference or microbial contamination.

  • Troubleshooting Steps:

    • Run a "no-cell" control with media and your compound to check for direct interaction with the assay reagents.

    • Visually inspect your cell cultures for any signs of contamination.

    • Ensure you are using the appropriate wavelength settings on your plate reader.

Problem 2: Inconsistent results between different cytotoxicity assays.
  • Possible Cause: Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[6] A compound might affect one parameter more than another at a given concentration.

  • Troubleshooting Steps:

    • Carefully review the mechanism of each assay.

    • Consider the timing of your measurements, as different cytotoxic events occur at different rates.

    • Use a third, mechanistically distinct assay to get a more complete picture of cell health.

Problem 3: Difficulty establishing a clear dose-response curve.
  • Possible Cause: Compound precipitation at high concentrations, a narrow therapeutic window, or a cytostatic rather than cytotoxic effect.

  • Troubleshooting Steps:

    • Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation.

    • Expand the range of concentrations tested, including both lower and higher doses.

    • Consider performing a proliferation assay in parallel with a cytotoxicity assay to distinguish between inhibition of cell growth and induction of cell death.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of viability.[2]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Plate reader (wavelengths as specified by the kit)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well of the new plate.

  • Incubate for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation

Table 1: Example Data Layout for this compound Cytotoxicity Assessment

Cell LineAssayIncubation Time (hours)IC50 (µM)
Cell Line AMTT24
48
72
LDH24
48
72
Cell Line BMTT24
48
72
LDH24
48
72

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound (e.g., 24, 48, 72h) compound_prep->treatment assay_choice Select Assays (e.g., MTT & LDH) treatment->assay_choice mtt_assay Perform MTT Assay assay_choice->mtt_assay ldh_assay Perform LDH Assay assay_choice->ldh_assay data_acquisition Read Absorbance mtt_assay->data_acquisition ldh_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc data_interpretation Interpret Results ic50_calc->data_interpretation signaling_pathway cluster_membrane Plasma Membrane trpc5 TRPC5 Channel calcium Ca²⁺ Influx trpc5->calcium Blocks inhibitor This compound inhibitor->trpc5 Inhibition downstream Downstream Signaling (e.g., Proliferation, Survival) calcium->downstream Modulates cytotoxicity Potential Cytotoxicity downstream->cytotoxicity Leads to troubleshooting_logic start Unexpected Cell Death with this compound check_concentration Is the concentration optimized? start->check_concentration check_on_target Is the cell line highly dependent on TRPC5? check_concentration->check_on_target Yes mitigate Mitigation Strategies: - Lower concentration - Shorter incubation - Alternative inhibitor check_concentration->mitigate No check_off_target Consider off-target effects. check_off_target->mitigate check_on_target->check_off_target No check_on_target->mitigate Yes accept Proceed with optimized protocol. mitigate->accept

References

Technical Support Center: Overcoming TRPC5 Inhibitor Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My TRPC5 inhibitor loses its effect over the course of a multi-day experiment. What are the potential causes?

Several factors can contribute to a gradual loss of inhibitor efficacy in long-term cell culture experiments:

  • Chemical Instability: The inhibitor molecule itself may be inherently unstable in the aqueous, warm, and CO2-controlled environment of a cell culture incubator. Degradation can occur through hydrolysis, oxidation, or other chemical reactions.

  • Metabolic Degradation: Cells may metabolize the inhibitor, converting it into less active or inactive forms.

  • Adsorption to Labware: Small molecules can adsorb to the plastic surfaces of cell culture plates, flasks, and pipette tips, reducing the effective concentration in the media.

  • Cellular Efflux: Cells can actively transport the inhibitor out of the cytoplasm using efflux pumps, lowering the intracellular concentration.

  • Changes in Cell State: Over time, changes in cell confluence, differentiation state, or overall health can alter their sensitivity to the inhibitor.

Q2: How can I determine if my TRPC5 inhibitor is degrading in my experimental setup?

To assess the stability of your inhibitor, you can perform the following:

  • Incubation Stability Assay: Incubate the inhibitor in your complete cell culture medium (including serum) under standard culture conditions (37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the intact inhibitor using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Functional Re-addition Assay: In a parallel experiment, re-add a fresh stock of the inhibitor to a subset of your cultures at regular intervals (e.g., every 24 hours). If the cultures with re-added inhibitor maintain the desired effect compared to those with a single initial dose, it suggests the inhibitor is losing activity over time.

Q3: What are some strategies to improve the stability of Trpc5-IN-3 or other TRPC5 inhibitors in long-term experiments?

Here are several approaches to mitigate inhibitor degradation:

  • Optimize Dosing Schedule: Instead of a single dose at the beginning of the experiment, consider partial media changes with fresh inhibitor at regular intervals (e.g., every 24-48 hours). This helps maintain a more consistent effective concentration.

  • Formulation Strategies:

    • Use of Stabilizers: Depending on the inhibitor's chemical properties, the addition of antioxidants (e.g., ascorbic acid, trolox) or chelating agents (e.g., EDTA) to the culture medium may reduce oxidative degradation.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic small molecules, improving their solubility and protecting them from degradation.

  • Reduce Adsorption:

    • Use low-adsorption plasticware for cell culture and serial dilutions.

    • Pre-coating plates with a protein solution like bovine serum albumin (BSA) can sometimes reduce non-specific binding.

  • Co-administration with Efflux Pump Inhibitors: If cellular efflux is suspected, co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin A) may increase the intracellular concentration of your TRPC5 inhibitor. Note that these inhibitors can have off-target effects and should be used with appropriate controls.

Troubleshooting Guides

Problem 1: Inconsistent results or high variability between replicate experiments.
Potential Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Determine the aqueous solubility of the inhibitor in your specific culture medium. If solubility is low, consider using a different solvent for the stock solution (e.g., DMSO, ethanol) and ensure the final solvent concentration in the medium is low and non-toxic to the cells.
Inconsistent Dosing Ensure accurate and consistent pipetting of the inhibitor stock solution. Prepare a fresh dilution of the stock solution for each experiment.
Cell Culture Inconsistencies Standardize cell seeding density, passage number, and growth phase for all experiments. Monitor cell health and morphology throughout the experiment.
Problem 2: Observed cytotoxicity at effective concentrations.
Potential Cause Troubleshooting Step
Off-Target Effects Test the inhibitor on a control cell line that does not express TRPC5 to assess non-specific toxicity. Review the literature for known off-target activities of your inhibitor or structurally similar compounds.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Degradation Product Toxicity If the inhibitor degrades, its breakdown products could be toxic. Assess inhibitor stability (as described in the FAQs) and if degradation is confirmed, implement strategies to improve stability.

Quantitative Data Summary

The following table summarizes the reported potencies of several known TRPC5 inhibitors. This data can serve as a reference for comparing the expected efficacy of this compound.

InhibitorTarget(s)Reported IC50Reference
GFB-8438 TRPC50.28 µM (manual patch clamp)[1]
AC1903 TRPC5, TRPC4, TRPC3, TRPC6, TRPV41.8 - 18 µM (across various TRPC channels)[2]
ML204 TRPC4/5~10 µM[1]
Clemizole TRPC5Inhibits Ca2+ activation[3][4]
Pyr3 TRPC3Sub-micromolar[4]
SAR7334 TRPC3/6/7[2]

Experimental Protocols

Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium
  • Preparation: Prepare a working solution of your TRPC5 inhibitor in complete cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the inhibitor-containing medium into sterile tubes and place them in a cell culture incubator (37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot for analysis.

  • Sample Processing: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis: Thaw the samples and analyze the concentration of the intact inhibitor using a suitable analytical method such as HPLC or LC-MS/MS.

  • Data Interpretation: Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the culture medium.

Protocol 2: Long-Term Cell Viability/Function Assay with Intermittent Dosing
  • Cell Seeding: Seed your cells in multi-well plates at a density that will not result in over-confluence by the end of the experiment.

  • Initial Dosing: After cell attachment (typically 24 hours), replace the medium with fresh medium containing the desired concentration of the TRPC5 inhibitor or vehicle control.

  • Intermittent Dosing Schedule: For long-term experiments, perform a partial (e.g., 50%) or full media change with freshly prepared inhibitor-containing medium every 24 or 48 hours.

  • Comparison: Compare the results from the single-dose group with the intermittent-dosing group to determine if maintaining a stable inhibitor concentration improves the desired effect.

Visualizations

Signaling Pathways and Experimental Workflows

TRPC5_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds TRPC5 TRPC5 Channel DAG->TRPC5 Activates ER Endoplasmic Reticulum Ca_ER Ca²⁺ Downstream Downstream Ca²⁺ Signaling Ca_ER->Downstream IP3R->Ca_ER Releases Ca_influx TRPC5->Ca_influx Ca_influx->Downstream ↑ [Ca²⁺]i Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 Inhibits

Caption: Simplified TRPC5 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Hypothesis of Inhibitor Instability prep_media Prepare Inhibitor in Complete Cell Culture Medium start->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate collect_samples Collect Aliquots at Time = 0, 24, 48, 72h incubate->collect_samples analysis Analyze Inhibitor Concentration (e.g., HPLC, LC-MS) collect_samples->analysis plot_data Plot Concentration vs. Time analysis->plot_data decision Is Degradation > 20%? plot_data->decision implement_strategies Implement Stability Strategies: - Intermittent Dosing - Formulation Changes decision->implement_strategies Yes end_stable Proceed with Long-Term Experiment (Stable) decision->end_stable No end_unstable Re-evaluate Experiment (Unstable) implement_strategies->end_unstable

Caption: Workflow for assessing inhibitor stability in cell culture.

References

Technical Support Center: Validating Trpc5-IN-3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of Trpc5-IN-3, a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, in a new cell line.

Troubleshooting Guides

Problem 1: No observable effect of this compound on cell viability.

Question: I've treated my new cell line with this compound across a range of concentrations, but I don't see any changes in cell viability using an MTT assay. Does this mean the inhibitor is inactive?

Answer: Not necessarily. The lack of a cytotoxic effect is often expected for a selective ion channel inhibitor that doesn't target essential housekeeping functions. TRPC5's role is more nuanced, often involving signaling pathways that may not directly impact cell viability under standard culture conditions.[1] Here are several factors to consider and steps to troubleshoot:

  • Trpc5 Expression: First, confirm that your new cell line expresses TRPC5 at the protein level.

    • Recommendation: Perform a Western blot to verify the presence of TRPC5 protein.

  • Trpc5 Activity: The channel may not be constitutively active.

    • Recommendation: Stimulate the cells with a known TRPC5 agonist (e.g., Englerin A, if appropriate for your cell type) in the presence and absence of this compound. An effect on viability might only be apparent when the channel is activated.

  • Assay Sensitivity: The MTT assay measures metabolic activity, which may not be the most sensitive readout for TRPC5 inhibition.

    • Recommendation: Consider more direct functional assays, such as calcium imaging or electrophysiology, to assess the inhibitor's effect on channel function.

Problem 2: High background signal in calcium imaging experiments.

Question: I'm using a fluorescent calcium indicator to measure this compound's effect on calcium influx, but the baseline fluorescence is very high and noisy, making it difficult to detect a specific signal. What can I do to improve my signal-to-noise ratio?

Answer: High background in calcium imaging can arise from several sources. Here's a systematic approach to troubleshoot this issue:

  • Dye Loading and Washing: Incomplete washing of the calcium indicator dye can leave extracellular fluorescence.

    • Recommendation: Ensure your washing steps after dye loading are thorough. Increase the number of washes with a physiological buffer.

  • Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to a high baseline signal.

    • Recommendation: Ensure your cells are healthy and not overgrown before starting the experiment. A viability stain can help assess the health of your cell population.

  • Autofluorescence: Some cell types or media components can be inherently fluorescent.

    • Recommendation: Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If it's high, you may need to use a different fluorescent dye with a spectral profile that avoids this issue.

  • Indicator Choice: The chosen calcium indicator may not be optimal for your cell line or experimental conditions.

    • Recommendation: Consider using a different calcium indicator with a lower affinity for Ca2+ if you are trying to detect small changes, or a ratiometric dye (like Fura-2) to control for variations in dye loading and cell thickness.

Problem 3: Inconsistent results in patch-clamp electrophysiology.

Question: My whole-cell patch-clamp recordings of TRPC5 currents are highly variable between cells, making it difficult to quantify the inhibitory effect of this compound. What could be causing this variability?

Answer: Patch-clamp electrophysiology is a sensitive technique, and variability can be common.[2][3][4] Here are some key areas to focus on for improving consistency:

  • Cell Passage Number: The expression and function of ion channels can change as cells are passaged.

    • Recommendation: Use cells within a consistent, low passage number range for all experiments.

  • Cell Health and Morphology: Only patch onto healthy, well-adhered cells with smooth membranes.

    • Recommendation: Visually inspect cells before patching and discard any that appear unhealthy or have an irregular shape.

  • Pipette and Seal Quality: A poor seal between the pipette and the cell membrane will result in noisy and unreliable recordings.

    • Recommendation: Ensure your pipettes are properly fire-polished and aim for a gigaohm seal before breaking into the whole-cell configuration.

  • Voltage Protocol: The voltage protocol used to elicit currents can affect channel activation and inactivation.

    • Recommendation: Use a consistent voltage protocol for all recordings and ensure that the holding potential is appropriate for TRPC5.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my new cell line expresses functional TRPC5 channels?

A1: Validating the presence of functional TRPC5 channels involves a multi-pronged approach:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to detect TRPC5 mRNA. This is a good first step to confirm gene expression.

  • Protein Expression Analysis: Perform a Western blot using a validated anti-TRPC5 antibody to confirm the presence of the TRPC5 protein.[5]

  • Functional Assays: The most definitive evidence comes from functional assays. You can use:

    • Calcium Imaging: Stimulate the cells with a known TRPC5 agonist and measure the change in intracellular calcium. This response should be blocked by this compound.

    • Patch-Clamp Electrophysiology: Directly measure the ion currents through TRPC5 channels and show that these currents are inhibited by this compound.[6][7]

Q2: What is the expected mechanism of action for this compound?

A2: this compound is a selective inhibitor of the TRPC5 ion channel. TRPC5 is a non-selective cation channel that allows the influx of ions like Ca2+ and Na+ into the cell upon activation.[1] This influx of cations depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn can trigger various downstream signaling pathways. This compound is expected to block the pore of the channel or bind to an allosteric site to prevent its opening, thereby inhibiting the influx of cations and the subsequent signaling events.

Q3: What are the key downstream signaling pathways I should investigate to confirm this compound's effect?

A3: The downstream effects of TRPC5 inhibition are cell-type dependent. However, some common pathways to investigate include:

  • Calcium-Dependent Signaling: Look for changes in the phosphorylation of calcium-dependent kinases like CaMKII.

  • Cytoskeletal Dynamics: TRPC5 has been linked to the regulation of the actin cytoskeleton.[8] You could assess changes in cell morphology or the phosphorylation of proteins involved in cytoskeletal rearrangement.

  • Gene Expression: Prolonged changes in calcium signaling can lead to alterations in gene expression. You could perform RNA sequencing or qPCR for genes known to be regulated by calcium-dependent transcription factors.

Q4: How do I determine the optimal concentration of this compound to use in my experiments?

A4: You should perform a dose-response curve for this compound in your new cell line. This involves treating the cells with a range of inhibitor concentrations and measuring the effect on a specific readout of TRPC5 activity (e.g., calcium influx or ion current). The goal is to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition. For your experiments, you would typically use a concentration at or slightly above the IC50 to ensure robust inhibition.

Experimental Protocols & Data

Cell Viability (MTT) Assay

This protocol is for assessing the general cytotoxicity of this compound.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.[9][10][11]

Hypothetical Data:

This compound Conc. (µM)Average Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100%
0.11.2398.4%
11.2196.8%
101.1995.2%
1001.1592.0%
Calcium Imaging Assay

This protocol measures the effect of this compound on agonist-induced calcium influx.

Methodology:

  • Seed cells on glass-bottom dishes and grow to 70-80% confluency.

  • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with a physiological salt solution to remove excess dye.

  • Acquire baseline fluorescence images using a fluorescence microscope.

  • Add this compound or vehicle and incubate for the desired time.

  • Add a TRPC5 agonist and immediately begin time-lapse imaging to record changes in intracellular calcium.[12]

Hypothetical Data:

TreatmentBaseline Fluorescence (a.u.)Peak Fluorescence (a.u.)Fold Change
Vehicle + Agonist1507505.0
This compound (10 µM) + Agonist1452101.45
Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of this compound on TRPC5-mediated ion currents.

Methodology:

  • Prepare cells on coverslips for recording.

  • Use a glass micropipette filled with an appropriate intracellular solution to form a gigaohm seal with the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit TRPC5 currents.

  • Perfuse the cells with a solution containing a TRPC5 agonist to activate the channels and record the current.

  • Perfuse with a solution containing the agonist and this compound to measure the inhibitory effect.[2][3]

Hypothetical Data:

ConditionPeak Inward Current (pA)Peak Outward Current (pA)
Baseline-1525
Agonist-150250
Agonist + this compound (10 µM)-2540
Western Blot for TRPC5 Expression

This protocol is to confirm the presence of TRPC5 protein in your cell line.

Methodology:

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against TRPC5 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Trpc5_Signaling_Pathway cluster_membrane Plasma Membrane Trpc5 TRPC5 Channel Ca_ion Ca²⁺ Trpc5->Ca_ion influx GPCR GPCR PLC PLC GPCR->PLC activates PLC->Trpc5 activates Agonist Agonist Agonist->GPCR activates Trpc5_IN_3 This compound Trpc5_IN_3->Trpc5 inhibits Downstream Downstream Signaling Ca_ion->Downstream triggers

Caption: TRPC5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: New Cell Line check_expression Confirm TRPC5 Expression (Western Blot / qPCR) start->check_expression viability Assess Cytotoxicity (MTT Assay) check_expression->viability functional_assay Functional Validation viability->functional_assay ca_imaging Calcium Imaging functional_assay->ca_imaging Yes epys Patch-Clamp Electrophysiology functional_assay->epys Yes downstream Analyze Downstream Effects (e.g., Western Blot for p-CaMKII) ca_imaging->downstream epys->downstream end Conclusion: Validated Inhibitor Activity downstream->end

Caption: Workflow for validating this compound activity in a new cell line.

Troubleshooting_Logic start Problem: No observed effect of this compound q1 Is TRPC5 expressed in the cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the channel activated? a1_yes->q2 sol1 Validate expression (Western Blot) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the assay sensitive enough? a2_yes->q3 sol2 Use a TRPC5 agonist a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate experiment a3_yes->end sol3 Use a more direct assay (Calcium Imaging / Ephys) a3_no->sol3 sol1->end sol2->end sol3->end

References

Technical Support Center: Vehicle Control Selection for Trpc5-IN-3 and Novel TRPC5 Inhibitors in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific formulation data for a compound designated "Trpc5-IN-3" is not publicly available. The following guidance is based on established best practices for formulating novel, poorly soluble small molecule inhibitors for in vivo research, with specific examples drawn from published studies on other TRPC5 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is vehicle selection a critical step in in vivo studies?

A1: The choice of a vehicle is crucial for several reasons:

  • Compound Solubility and Stability: The primary function of a vehicle is to solubilize or uniformly suspend the investigational compound, ensuring accurate and consistent dosing.

  • Bioavailability: An appropriate vehicle can enhance the absorption and bioavailability of the compound, leading to relevant exposure levels at the target site.

  • Animal Welfare: An improperly chosen vehicle can cause irritation, inflammation, toxicity, or other adverse effects, which can compromise animal welfare and confound experimental results.

  • Data Integrity: The vehicle itself should be inert and not produce any physiological effects that could interfere with the interpretation of the study's outcome. A dedicated vehicle-only control group is essential to differentiate the effects of the compound from those of the vehicle.

Q2: What are the initial steps for selecting a vehicle for a new TRPC5 inhibitor like this compound?

A2: The initial steps involve characterizing the physicochemical properties of your compound:

  • Determine Solubility: Assess the solubility of this compound in a panel of common, biocompatible solvents. This typically includes aqueous solutions (saline, PBS), organic solvents (DMSO, ethanol), and lipids (corn oil, sesame oil).

  • Assess Stability: Evaluate the stability of the compound in promising solvents over time and under different storage conditions.

  • Consider the Route of Administration: The intended route of administration (e.g., oral, intravenous, intraperitoneal) will significantly influence the choice of vehicle. For instance, oily vehicles are generally unsuitable for intravenous injection.

Q3: What are some common vehicle components for formulating poorly soluble compounds for in vivo studies?

A3: For compounds with low aqueous solubility, multi-component vehicle systems are often necessary. These can include:

  • Solubilizing Agents:

    • DMSO (Dimethyl sulfoxide): A powerful solvent, but its concentration should generally be kept low (e.g., <10% for IP, <5% for IV) to avoid toxicity.

    • Ethanol: Can be used to dissolve hydrophobic compounds, often in combination with other solvents.

    • PEGs (Polyethylene glycols, e.g., PEG300, PEG400): Water-miscible solvents that can improve the solubility of many compounds.

  • Surfactants/Emulsifiers:

    • Tween 80 (Polysorbate 80): A non-ionic surfactant used to increase solubility and prevent precipitation.

    • Cremophor EL: A potent solubilizing agent, but it can have biological effects and should be used with caution.

  • Suspending Agents:

    • CMC (Carboxymethylcellulose), HPMC (Hydroxypropyl methylcellulose): Used to create uniform suspensions for oral administration when the compound cannot be fully dissolved.

  • Bulking Agents/Aqueous Phase:

    • Saline (0.9% NaCl): The most common isotonic vehicle for injections.

    • PBS (Phosphate-buffered saline): A buffered isotonic solution that helps maintain a physiological pH.

Troubleshooting Guide

Q: My compound precipitates out of solution when I add the aqueous component. What should I do?

A: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Optimize the Solvent Ratio: Try decreasing the proportion of the aqueous phase or increasing the concentration of your co-solvents (e.g., PEG400, DMSO).

  • Incorporate a Surfactant: Add a surfactant like Tween 80 (typically at 1-5%) to your formulation. The surfactant can help to keep the compound in solution.

  • Adjust the pH: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.

  • Prepare a Suspension: If the compound cannot be fully dissolved, consider preparing a micronized suspension using suspending agents like CMC or HPMC for oral administration.

Q: I'm observing adverse effects (e.g., lethargy, ruffled fur) in my vehicle-only control group. What could be the cause?

A: Vehicle-induced toxicity can confound your results. Consider the following:

  • Reduce the Concentration of Organic Solvents: High concentrations of DMSO or ethanol can cause local irritation and systemic toxicity. Aim for the lowest effective concentration.

  • Check the Osmolality and pH: Ensure your final formulation is close to physiological pH (7.2-7.4) and is isotonic, especially for parenteral routes.

  • Consider an Alternative Vehicle: If adverse effects persist, you may need to screen for a different, better-tolerated vehicle composition.

Q: My experimental results are inconsistent between different batches of the formulation. How can I improve reproducibility?

A: Inconsistent results often stem from variability in the formulation preparation.

  • Standardize the Preparation Protocol: Ensure the order of addition of components, mixing speed, and temperature are consistent for every preparation.

  • Ensure Complete Dissolution: Use a vortex mixer and/or sonication to ensure the compound is fully dissolved before adding subsequent components.

  • Prepare Freshly: Whenever possible, prepare the formulation fresh before each experiment to avoid issues with compound degradation or precipitation over time.

Vehicle Compositions for TRPC5 Inhibitors

The following table summarizes vehicle compositions used in preclinical studies of various TRPC5 inhibitors. This can serve as a starting point for developing a formulation for this compound.

CompoundVehicle CompositionRoute of AdministrationSpecies
Pico145 (HC-608) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specifiedNot specified
ML204 3% DMSO in PBSSubcutaneousMice[1]
AC1903 Vehicle composition not explicitly statedIntraperitonealRats[2][3]
HC-070 Vehicle composition not explicitly statedOralMice[4][5][6][7]

Experimental Protocol: Preparation of a Vehicle for a Poorly Soluble Compound

This protocol provides a general workflow for preparing a common vehicle formulation suitable for many poorly soluble compounds intended for intraperitoneal or oral administration.

Materials:

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

Procedure:

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in the smallest necessary volume of DMSO. For example, to make a final formulation with 10% DMSO, dissolve the compound in 1/10th of the final volume. Vortex and/or sonicate until the compound is fully dissolved.

  • Addition of Co-solvent: Add PEG400 to the DMSO/compound mixture. For a final concentration of 40% PEG400, add 4/10ths of the final volume. Mix thoroughly until the solution is clear.

  • Addition of Surfactant: Add Tween 80 to the mixture. For a final concentration of 5% Tween 80, add 0.5/10ths of the final volume. Mix until homogeneous.

  • Final Dilution: Slowly add the sterile 0.9% saline to the organic mixture while vortexing to bring the formulation to the final volume. The slow addition with continuous mixing is critical to prevent precipitation.

  • Final Check: Inspect the final solution for any signs of precipitation. The solution should be clear. If slight cloudiness occurs, gentle warming or brief sonication may help.

Visualizations

Vehicle_Selection_Workflow start Start: Define Compound (this compound) solubility Assess Solubility in Biocompatible Solvents start->solubility is_soluble Soluble in Aqueous Vehicle (e.g., Saline)? solubility->is_soluble aqueous_vehicle Use Simple Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_vehicle Yes co_solvent Screen Co-solvents (DMSO, PEG400, Ethanol) is_soluble->co_solvent No end End: Vehicle Selected aqueous_vehicle->end check_precipitation Precipitation with Aqueous Phase? co_solvent->check_precipitation suspension Consider Suspension for Oral Dosing (e.g., with CMC) co_solvent->suspension If dissolution fails add_surfactant Add Surfactant (e.g., Tween 80) check_precipitation->add_surfactant Yes final_formulation Final Formulation (e.g., DMSO/PEG/Tween/Saline) check_precipitation->final_formulation No add_surfactant->final_formulation final_formulation->end suspension->end

Caption: Workflow for selecting an in vivo vehicle for a novel compound.

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gpcr Gq/11-Coupled Receptor (e.g., M1R) plc PLCβ gpcr->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 trpc5 TRPC5 Channel dag->trpc5 Activates ca_influx Ca²⁺ Influx trpc5->ca_influx er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release downstream Downstream Ca²⁺ Signaling (e.g., Calmodulin, CaMKII) ca_release->downstream ca_influx->downstream ligand Agonist ligand->gpcr

Caption: Simplified TRPC5 signaling pathway via Gq/11-coupled receptor activation.

References

Technical Support Center: Assessing Blood-Brain Barrier Penetration of Trpc5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in assessing the blood-brain barrier (BBB) penetration of the selective TRPC5 inhibitor, Trpc5-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its BBB penetration important?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with a reported IC50 of 10.75 nM.[1][2] TRPC5 channels are expressed in the central nervous system (CNS) and are implicated in various neurological and psychiatric disorders. For this compound to be effective as a therapeutic agent for CNS targets, it must be able to cross the blood-brain barrier to reach its site of action in the brain. Therefore, accurately assessing its BBB penetration is a critical step in its preclinical development.

Q2: What are the key physicochemical properties of this compound that influence its BBB penetration?

A2: While detailed experimental data for this compound is not publicly available, we can infer the importance of key physicochemical properties based on general principles of small molecule BBB penetration. A summary of these properties for a related compound, Trpc5-IN-1, is provided below as a reference. For this compound, it is crucial to determine these values experimentally or through in silico prediction.

Table 1: Physicochemical Properties of Trpc5-IN-1 (for reference)

PropertyValueSource
Molecular Weight 328.37 g/mol [3]
Molecular Formula C20H16N4O[3]
CAS Number 2265215-18-5[3]

Note: These properties are for Trpc5-IN-1 and should be used as a preliminary guide. It is essential to obtain the specific properties for this compound.

Q3: What are the recommended initial steps for assessing the BBB penetration of this compound?

A3: A tiered approach is recommended. Start with in silico and in vitro models to predict and initially assess BBB permeability. These methods are generally higher throughput and more cost-effective. Promising results from these initial screens can then be confirmed using more complex and physiologically relevant in vivo models.

Troubleshooting Guides

In Vitro BBB Permeability Assays

Issue 1: High variability in permeability (Papp) values in my in vitro transwell assay.

  • Possible Cause 1: Inconsistent cell monolayer integrity.

    • Troubleshooting:

      • Ensure consistent cell seeding density and culture conditions.

      • Regularly measure the transendothelial electrical resistance (TEER) to monitor monolayer tightness. Only use wells with TEER values above a pre-determined threshold.

      • Visually inspect the monolayer for any gaps or inconsistencies before and after the experiment.

  • Possible Cause 2: Compound instability or metabolism.

    • Troubleshooting:

      • Analyze the concentration of this compound in both the donor and receiver compartments at the end of the assay to check for compound degradation.

      • If metabolism is suspected, consider using a cell line with lower metabolic activity or including metabolic inhibitors as a control.

  • Possible Cause 3: Non-specific binding to the plate or apparatus.

    • Troubleshooting:

      • Perform a recovery study by incubating this compound in the assay system without cells to quantify the extent of non-specific binding.

      • Consider using low-binding plates.

Issue 2: this compound shows low permeability, but in vivo data suggests brain exposure.

  • Possible Cause 1: Active influx transport.

    • Troubleshooting:

      • Your in vitro model may lack the specific influx transporters present at the in vivo BBB.

      • Investigate potential transporters using in silico prediction tools.

      • Use in vitro models that overexpress specific transporters to test this hypothesis.

  • Possible Cause 2: Paracellular transport not captured by the in vitro model.

    • Troubleshooting:

      • While less common for small molecules, consider the possibility of transient opening of tight junctions in vivo that is not replicated in the static in vitro model.

In Vivo BBB Penetration Studies

Issue 3: Low and variable brain-to-plasma (Kp) ratios in my in vivo study.

  • Possible Cause 1: Rapid metabolism in the brain or periphery.

    • Troubleshooting:

      • Measure the levels of this compound and its potential metabolites in both brain and plasma samples.

      • Conduct a pharmacokinetic study to determine the half-life of the compound.

  • Possible Cause 2: Active efflux from the brain.

    • Troubleshooting:

      • Co-administer this compound with known efflux transporter inhibitors (e.g., verapamil for P-glycoprotein) to see if the brain concentration increases.

      • Use in vitro models with and without efflux transporters to confirm if this compound is a substrate.

  • Possible Cause 3: Issues with brain tissue homogenization or sample analysis.

    • Troubleshooting:

      • Optimize the brain homogenization protocol to ensure complete lysis and recovery of the compound.

      • Validate your analytical method (e.g., LC-MS/MS) for sensitivity, specificity, and linearity in both plasma and brain homogenate matrices.

Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.

  • Preparation:

    • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

    • Coat the filter of a 96-well donor plate with the lipid solution.

    • Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay:

    • Add the this compound solution to the donor wells.

    • Place the donor plate into a 96-well acceptor plate containing buffer.

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis:

    • Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination

This protocol determines the total concentration of the compound in the brain relative to the plasma at a specific time point.

  • Dosing:

    • Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection:

    • At a predetermined time point (e.g., corresponding to the Cmax in plasma), anesthetize the animal.

    • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

    • Perfuse the animal transcardially with saline to remove blood from the brain vasculature.

    • Excise the brain.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Weigh the brain and homogenize it in a suitable buffer.

  • Analysis:

    • Extract this compound from both plasma and brain homogenate.

    • Quantify the concentration of this compound in both matrices using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the Kp value by dividing the brain concentration by the plasma concentration.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment a Physicochemical Property Prediction b PAMPA a->b Passive Permeability Prediction c Cell-based Transwell Assay (e.g., MDCK-MDR1) b->c Efflux Liability Assessment d Brain-to-Plasma Ratio (Kp) c->d Confirmation of Brain Exposure e Microdialysis d->e Unbound Brain Concentration

Caption: A tiered workflow for assessing the blood-brain barrier penetration of this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular trpc5 TRPC5 Channel ca_influx Ca2+ Influx trpc5->ca_influx agonist Agonist (e.g., Neurotransmitter) gpcrs GPCR/RTK agonist->gpcrs plc PLC gpcrs->plc plc->trpc5 Activates downstream Downstream Signaling ca_influx->downstream trpc5_in_3 This compound trpc5_in_3->trpc5 Inhibits

Caption: Simplified signaling pathway of TRPC5 activation and its inhibition by this compound.

References

Addressing variability in experimental outcomes with Trpc5-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and research data specifically for "Trpc5-IN-3" are limited. This guide has been developed using data from well-characterized TRPC5 inhibitors and general principles of TRPC5 channel pharmacology. Researchers should consider this context when applying the troubleshooting advice provided herein.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for TRPC5 inhibitors?

A1: TRPC5 inhibitors are compounds designed to block the activity of the Transient Receptor Potential Canonical 5 (TRPC5) channel, which is a non-selective cation channel permeable to Ca²⁺ and Na⁺.[1] These inhibitors can function through several mechanisms, including:

  • Competitive antagonism: Binding to the same site as the natural ligands of the TRPC5 channel, preventing its activation.[1]

  • Allosteric modulation: Binding to a different site on the channel, which induces a conformational change that reduces its activity.[1]

  • Pore blockade: Directly obstructing the ion-conducting pathway of the channel, thereby inhibiting ion flow.[1]

Cryo-electron microscopy studies of inhibitors like clemizole and HC-070 have shown that they bind to specific pockets within the channel, stabilizing it in a non-conductive, closed state.[2][3]

Q2: What are the common experimental applications of this compound and other TRPC5 inhibitors?

A2: TRPC5 inhibitors are utilized in a variety of research areas due to the channel's role in numerous physiological and pathological processes. Key applications include:

  • Neuroscience: Investigating its role in anxiety, fear, depression, and neurodegenerative disorders.[1]

  • Kidney Disease: Studying its involvement in focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases by protecting podocytes.[4]

  • Pain Research: Exploring its function in chronic pain models, including surgical and chemotherapy-induced pain.[5]

  • Cancer Biology: Examining its contribution to cancer cell proliferation, migration, and invasion.[1]

  • Cardiovascular Research: Investigating its role in cardiovascular diseases and inflammatory conditions.[1]

Q3: How should I prepare and store this compound?

A3: While specific data for this compound is not widely available, general recommendations for similar small molecule inhibitors apply. According to one supplier of a compound designated "TRPC5-IN-1," stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month in a sealed container, protected from moisture.[6] It is crucial to consult the manufacturer's datasheet for specific solubility and stability information for the particular batch of this compound being used. For experimental use, it is common to dissolve the compound in a solvent like DMSO to create a high-concentration stock solution, which is then diluted to the final working concentration in the experimental buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in experimental results Inconsistent TRPC5 Activation: The method used to activate the TRPC5 channel may be a source of variability. TRPC5 can be activated by various stimuli, including G-protein coupled receptors (GPCRs), store depletion, lipids like lysophosphatidylcholine (LPC), and cold temperatures.[1][5] The potency of some inhibitors can be dependent on the mode of activation.[4]Standardize the activation protocol. Ensure consistent concentrations of agonists, temperature, and incubation times. Consider using a direct and robust activator like a lanthanide (e.g., Gd³⁺) in initial characterization experiments, while being mindful that lanthanides can also have inhibitory effects at higher concentrations.[7]
Inhibitor Precipitation: The inhibitor may be precipitating out of solution at the working concentration, especially in aqueous buffers.Check the solubility of this compound in your experimental medium. It may be necessary to include a small percentage of a solvent like DMSO in the final solution. Always prepare fresh dilutions from a concentrated stock solution just before the experiment. Visually inspect for any signs of precipitation.
Off-Target Effects: The observed effects may not be solely due to TRPC5 inhibition. Some TRPC5 inhibitors have known off-target activities on other TRP channels or other proteins.[4]If possible, perform control experiments using a structurally different TRPC5 inhibitor. Additionally, test the effect of the inhibitor in a cell line or animal model that does not express TRPC5 (e.g., TRPC5 knockout).
Cellular Context and TRPC Channel Heteromerization: TRPC5 can form heteromeric channels with other TRPC subunits, such as TRPC1 and TRPC4.[8] The properties and pharmacology of these heteromeric channels can differ from homomeric TRPC5 channels.[9] The expression levels of different TRPC subunits can vary between cell types and even with passage number.Characterize the expression of TRPC1, TRPC4, and TRPC5 in your experimental system (e.g., via qPCR or Western blot). Be aware that results from heterologous expression systems (like HEK293 cells) may not fully translate to endogenous systems.
Lower than expected potency of the inhibitor Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.Follow the manufacturer's storage recommendations.[6] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.
Suboptimal Experimental Conditions: The pH or ionic composition of the buffer could be influencing inhibitor binding or channel gating. For example, TRPC4 and TRPC5 currents are potentiated by acidic pH.[10]Ensure that the pH and ionic strength of your experimental buffers are consistent across all experiments.
High Protein Concentration in Media: If experiments are conducted in media containing high concentrations of serum or albumin, the inhibitor may bind to these proteins, reducing its free concentration and apparent potency.Whenever possible, perform experiments in serum-free or low-protein media. If serum is required, the concentration of the inhibitor may need to be adjusted.
Inconsistent Electrophysiology Recordings Changes in Channel Gating Properties: TRPC5 channels can exhibit changes in their current-voltage (I-V) relationships and gating properties during the activation-deactivation cycle.[11]Use standardized voltage protocols. Allow sufficient time for the channel to reach a stable activation state before applying the inhibitor.
Modulation by Intracellular Signaling Pathways: TRPC5 activity can be modulated by intracellular signaling cascades, such as phosphorylation by PKA, which can inhibit channel function.[12]Be mindful of the potential for crosstalk with other signaling pathways that may be active in your cells. The use of specific kinase inhibitors could help to dissect these effects.

Quantitative Data Summary

The following table summarizes the potency of several well-characterized TRPC5 inhibitors. This data can serve as a reference for expected potency ranges.

Inhibitor Target(s) IC₅₀ (Human TRPC5) Assay Conditions Reference
HC-070 TRPC4/TRPC59.3 nMCellular assay[13]
Pico145 TRPC1/4/51.3 nMCellular assay with (-)-englerin A activation[13]
ML204 TRPC4/TRPC59.2 µMFluorescent screen[7]
AC1903 TRPC5Specific and selective, IC₅₀ not specifiedPodocyte protection assay[13]
GFB-8438 TRPC50.28 µMManual patch clamp[4]
TRPC5-IN-1 TRPC550.5% inhibition at 3 µMNot specified[6]

Experimental Protocols

General Protocol for Assessing TRPC5 Inhibition in a Heterologous Expression System (e.g., HEK293 cells)

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

    • For transient transfection, use a suitable transfection reagent to introduce a plasmid encoding human TRPC5. Co-transfection with a fluorescent protein (e.g., GFP) can help identify transfected cells.

    • Allow 24-48 hours for protein expression.

  • Calcium Imaging Assay:

    • Plate transfected cells onto glass-bottom dishes.

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Obtain a baseline fluorescence reading.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period.

    • Activate the TRPC5 channels using an appropriate agonist (e.g., carbachol if co-transfected with a muscarinic receptor, or a direct activator like Gd³⁺ at a potentiating concentration).

    • Record the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

    • Calculate the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the inhibitor.

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Identify transfected cells (e.g., by fluorescence).

    • Establish a whole-cell patch-clamp configuration.

    • Use an intracellular solution containing cesium to block potassium channels and an extracellular solution appropriate for recording cation currents.

    • Hold the cell at a negative potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.

    • Activate TRPC5 channels by including an agonist in the bath solution or in the patch pipette.

    • After obtaining a stable baseline current, perfuse the bath with a solution containing this compound at the desired concentration.

    • Measure the reduction in current amplitude to determine the level of inhibition.

Signaling Pathways and Experimental Workflows

TRPC5_Activation_Pathway GPCR GPCR Activation (e.g., Muscarinic Receptor) PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 Channel DAG->TRPC5 activates Ca_influx Ca²⁺/Na⁺ Influx TRPC5->Ca_influx Downstream Downstream Cellular Effects Ca_influx->Downstream Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5

Caption: Simplified signaling pathway for GPCR-mediated activation of the TRPC5 channel and its inhibition by this compound.

Troubleshooting_Workflow Start High Experimental Variability Observed Check_Activation Is the TRPC5 activation method consistent? Start->Check_Activation Standardize_Activation Standardize agonist concentration, temperature, and timing. Check_Activation->Standardize_Activation No Check_Solubility Is the inhibitor soluble in the experimental medium? Check_Activation->Check_Solubility Yes Standardize_Activation->Check_Solubility Solubility_Action Prepare fresh dilutions. Consider co-solvents. Check_Solubility->Solubility_Action No Check_Off_Target Could off-target effects be responsible? Check_Solubility->Check_Off_Target Yes Solubility_Action->Check_Off_Target Off_Target_Action Use a structurally different inhibitor. Use TRPC5 KO controls. Check_Off_Target->Off_Target_Action Yes Check_Heteromerization Have you considered TRPC heteromerization? Check_Off_Target->Check_Heteromerization No Off_Target_Action->Check_Heteromerization Heteromerization_Action Characterize TRPC subunit expression in your model system. Check_Heteromerization->Heteromerization_Action Yes End Reduced Variability Check_Heteromerization->End No Heteromerization_Action->End

Caption: A logical workflow for troubleshooting variability in experiments using a TRPC5 inhibitor.

References

Trpc5-IN-3 light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and storage of Trpc5-IN-3. The following information is based on best practices for handling similar chemical compounds and available data for related inhibitors.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Q2: How should I store the solid form of this compound?

A2: The solid form of this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment. For long-term storage, it is advisable to store it at or below -20°C.

Q3: What are the recommended storage conditions for this compound in solution?

A3: Stock solutions of this compound should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the solution will depend on the solvent used. For instance, a related compound, Trpc5-IN-1, is stable for up to 1 month at -20°C and up to 6 months at -80°C when dissolved in a suitable solvent and stored properly.[1]

Q4: Can I store this compound solutions at 4°C?

A4: Short-term storage of a few days at 4°C may be acceptable for working solutions, but it is not recommended for long-term storage. The stability of the compound in solution is significantly reduced at higher temperatures. Always refer to the manufacturer's datasheet for specific recommendations if available.

Q5: How many freeze-thaw cycles can a this compound solution tolerate?

A5: To ensure the integrity of the compound, it is best to avoid freeze-thaw cycles altogether. Aliquoting stock solutions into volumes appropriate for single experiments is the most effective way to prevent degradation from repeated temperature changes.

Troubleshooting Guide

Issue: Inconsistent or weaker than expected experimental results.

  • Possible Cause 1: Compound Degradation due to Light Exposure.

    • Troubleshooting Step: Ensure that all handling of the solid compound and its solutions is performed under subdued lighting. Use amber or opaque vials for storage and cover any clear containers with aluminum foil. When preparing for an experiment, minimize the time the compound is exposed to ambient light.

  • Possible Cause 2: Improper Storage Conditions.

    • Troubleshooting Step: Verify that the compound and its solutions have been stored at the recommended temperatures (-20°C or -80°C). Check if the storage container was properly sealed to prevent moisture and air exposure.

  • Possible Cause 3: Degradation from Repeated Freeze-Thaw Cycles.

    • Troubleshooting Step: If the stock solution has been subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution from the solid compound. Implement a single-use aliquot system for future use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (Based on data for a related inhibitor, Trpc5-IN-1)

FormStorage TemperatureDurationProtection
Solid-20°CLong-termLight, Moisture
Stock Solution-20°CUp to 1 monthLight, Freeze-Thaw
Stock Solution-80°CUp to 6 monthsLight, Freeze-Thaw

Note: This data is extrapolated from a similar compound, Trpc5-IN-1, and should be used as a guideline.[1] Always consult the manufacturer-specific datasheet for this compound if available.

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solution

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

  • Perform all weighing and reconstitution steps under dim light.

  • Prepare the desired concentration of the stock solution using an appropriate solvent (e.g., DMSO). Ensure the solvent is anhydrous and of high purity.

  • Once the compound is fully dissolved, immediately aliquot the solution into single-use, light-protected (amber or foil-wrapped) vials.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions from Stock

  • Retrieve a single aliquot of the this compound stock solution from the freezer.

  • Allow the aliquot to thaw completely at room temperature, protected from light.

  • Vortex the stock solution gently to ensure it is homogeneous.

  • Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or medium.

  • Use the working solution immediately after preparation. Do not store diluted working solutions for extended periods.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound start Inconsistent Experimental Results check_light Was the compound protected from light? start->check_light light_yes Yes check_light->light_yes light_no No check_light->light_no check_storage Were storage temperature and conditions correct? storage_yes Yes check_storage->storage_yes storage_no No check_storage->storage_no check_freeze_thaw Were freeze-thaw cycles avoided? freeze_thaw_yes Yes check_freeze_thaw->freeze_thaw_yes freeze_thaw_no No check_freeze_thaw->freeze_thaw_no light_yes->check_storage protect_from_light Protect compound from light at all times light_no->protect_from_light storage_yes->check_freeze_thaw correct_storage Ensure proper storage conditions storage_no->correct_storage re_evaluate Re-evaluate other experimental parameters freeze_thaw_yes->re_evaluate implement_aliquots Implement single-use aliquots freeze_thaw_no->implement_aliquots prepare_fresh Prepare fresh stock solution implement_aliquots->prepare_fresh protect_from_light->prepare_fresh correct_storage->prepare_fresh

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Preventing Trpc5-IN-3 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and storage of Trpc5-IN-3, with a focus on preventing precipitation in stock solutions.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of this compound stock solutions.

Q1: My this compound stock solution has precipitated. What should I do?

A1: Precipitate formation indicates that the compound has fallen out of solution. This can happen due to incorrect solvent choice, concentration exceeding solubility limits, or improper storage conditions.

Immediate Steps:

  • Warm the Solution: Gently warm the vial in a water bath (not exceeding 37-40°C) for a few minutes. Swirl the vial gently to aid dissolution.

  • Sonication: If warming is ineffective, use a bath sonicator for 5-10 minutes. This can help break up the precipitate and redissolve the compound.

  • Visual Inspection: After each step, carefully inspect the solution against a light source to ensure all precipitate has dissolved.

  • Consider Discarding: If the precipitate does not redissolve after warming and sonication, the solution's concentration is likely inaccurate. It is recommended to discard the solution and prepare a fresh stock. Repeated warming and cooling cycles can degrade the compound.

Q2: How can I prevent my this compound from precipitating in the future?

A2: Preventing precipitation is key to ensuring experimental reproducibility. Follow these best practices:

  • Use the Correct Solvent: For most in vitro applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Do Not Exceed Solubility Limits: Prepare stock solutions at a concentration well within the known solubility limit of the compound in your chosen solvent. Do not assume higher concentrations will work if not specified by the supplier.

  • Ensure Complete Dissolution: Vigorously vortex or sonicate the solution upon preparation to ensure the compound has fully dissolved before storage.

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, stock solutions are typically stable for up to six months; at -20°C, stability is generally limited to one month.[1]

  • Use Anhydrous Solvents: this compound is susceptible to hydrolysis. Use high-purity, anhydrous solvents (e.g., anhydrous DMSO) to minimize degradation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended solvent for this compound stock solutions?

A1: The primary recommended solvent for preparing stock solutions of this compound for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For in vivo studies, more complex solvent systems may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always consult the manufacturer's datasheet for specific recommendations.

Q2: What is the maximum recommended concentration for a DMSO stock solution?

A2: While the exact solubility should be obtained from the product-specific data sheet, a conservative starting concentration for small molecule inhibitors in DMSO is typically 10 mM. Preparing stocks at excessively high concentrations increases the risk of precipitation, especially upon freezing.

Q3: How should I properly store the this compound stock solution?

A3: To ensure stability and prevent precipitation, follow these storage guidelines:

  • Aliquot: After preparation, divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock is subjected to.

  • Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Protection: Ensure vials are tightly sealed to prevent moisture absorption and solvent evaporation.

Q4: Can I use solvents other than DMSO, such as ethanol or water?

A4: this compound is a hydrophobic molecule and is generally poorly soluble in aqueous solutions like water or PBS. While some organic solvents like ethanol may be used, DMSO is typically superior due to its high solvating power for this class of compounds. Using an inappropriate solvent is a primary cause of precipitation. If using a co-solvent system for in vivo work, ensure the components are added in the correct order as specified by the protocol.[1][2]

Data Summary

The following table summarizes recommended handling parameters for this compound. Note that specific values may vary by supplier; always consult the product datasheet.

ParameterRecommendationNotes
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)For in vitro use. Ensure DMSO is high-purity and stored properly to prevent water absorption.
Typical Stock Conc. 10 mMDo not exceed the solubility limit. Confirm the maximum solubility from the supplier's technical data sheet.
Short-Term Storage -20°C (in single-use aliquots)Recommended for up to 1 month.[1]
Long-Term Storage -80°C (in single-use aliquots)Recommended for up to 6 months.[1]
Freeze-Thaw Cycles AvoidAliquoting into single-use volumes is critical to maintaining compound integrity and preventing precipitation.
Re-dissolving Precipitate Gentle warming (≤37°C) and/or sonication.If precipitate persists, discard the solution as its concentration and integrity may be compromised.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a stable stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or bath sonicator

Procedure:

  • Pre-warm DMSO: Allow the vial of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube on a calibrated balance. Calculation Example: For 1 mL of a 10 mM stock of a compound with a Molecular Weight of 500 g/mol , you would need 5 mg of powder.

  • Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve Compound: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.

  • Visual Confirmation: After vortexing/sonication, visually inspect the solution to ensure it is clear and free of any visible precipitate.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, sterile cryovials. The volume of each aliquot should correspond to a typical experiment's needs to avoid partial thawing of a vial.

  • Store: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.

Visualizations

Experimental Workflow

Caption: Workflow for preparing a stable this compound stock solution.

TRPC5 Signaling Pathway

G cluster_0 cluster_1 cluster_2 GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Activates Receptors on Ca_ER Ca²⁺ Stores ER->Ca_ER Releases TRPC5 TRPC5 Channel Ca_ER->TRPC5 Activates Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx Mediates Downstream Downstream Signaling Ca_Influx->Downstream Initiates Inhibitor This compound Inhibitor->TRPC5 Inhibits

Caption: Simplified TRPC5 activation pathway and inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to TRPC5 Inhibition in In Vivo Kidney Disease Models: Focus on AC1903

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of AC1903, a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, and its application in preclinical models of kidney disease. As of October 2025, there is a notable lack of published in vivo data for another putative TRPC5 inhibitor, Trpc5-IN-3, in the context of kidney disease. Therefore, this guide will focus on the experimental data available for AC1903.

Introduction to TRPC5 in Kidney Disease

Transient Receptor Potential (TRP) channels are a superfamily of ion channels that play crucial roles in various physiological processes. Within this family, TRPC5 has emerged as a significant player in the pathology of kidney diseases.[1][2][3][4] In diseased kidneys, particularly in podocytes, the specialized cells of the kidney's filtration barrier, the activation of TRPC5 leads to an influx of calcium ions.[1][2][3] This calcium overload triggers a cascade of detrimental events, including cytoskeletal rearrangement, podocyte effacement, and eventual cell death, culminating in proteinuria and the progression of kidney disease.[1][2][3][4]

The signaling pathway often implicated in TRPC5-mediated podocyte damage involves the activation of the small GTPase Rac1.[1][2][3] Pathological stimuli can lead to the activation of Rac1, which in turn promotes the activity of TRPC5, creating a destructive feedback loop that perpetuates podocyte injury.[1][2][3] Consequently, inhibiting TRPC5 has become an attractive therapeutic strategy for proteinuric kidney diseases.

AC1903: A Promising TRPC5 Inhibitor

AC1903 is a small molecule that has been identified as a potent and selective inhibitor of the TRPC5 ion channel.[5][6] It has been investigated in several preclinical models of kidney disease, where it has demonstrated significant therapeutic potential.

Data Presentation: In Vivo Efficacy of AC1903

The following table summarizes the key quantitative data from in vivo studies of AC1903 in rodent models of kidney disease.

Parameter Focal Segmental Glomerulosclerosis (FSGS) Rat Model Hypertension-Induced Kidney Disease (Dahl Salt-Sensitive Rat) Model Reference
Compound AC1903AC1903[4][7]
Dosage 50 mg/kg, intraperitoneally, twice daily50 mg/kg, intraperitoneally, twice daily[7][8][9]
Treatment Duration Not specifiedProphylactic and therapeutic regimens[7]
Effect on Proteinuria Suppressed severe proteinuriaAmeliorated proteinuria[4][7]
Effect on Podocyte Number Prevented podocyte lossPreserved podocytes[4][7]
Histological Findings Reduced pseudocyst formationNot specified[7][9]
Experimental Protocols

1. Animal Models:

  • FSGS Rat Model: A transgenic rat model with podocyte-specific overexpression of a constitutively active form of Rac1 was used to mimic human FSGS.[4]

  • Hypertension-Induced Kidney Disease Model: Dahl salt-sensitive rats fed a high-salt diet were used to model kidney disease secondary to hypertension.[7]

2. Compound Administration:

  • AC1903 was administered via intraperitoneal injection at a dose of 50 mg/kg, twice daily.[7][8][9]

3. Endpoint Measurements:

  • Proteinuria: Urinary protein levels were measured to assess the integrity of the glomerular filtration barrier.

  • Podocyte Number: The number of podocytes was quantified in kidney sections to evaluate podocyte loss.

  • Histology: Kidney tissue was examined for pathological changes, such as glomerulosclerosis and pseudocyst formation.

Mandatory Visualizations

TRPC5 Signaling Pathway in Podocyte Injury

TRPC5_Signaling_Pathway Disease_Stimuli Disease Stimuli (e.g., Genetic Mutations, Hypertension) Rac1 Rac1 Activation Disease_Stimuli->Rac1 TRPC5 TRPC5 Channel Activation Rac1->TRPC5 Ca2_Influx Increased Intracellular Ca2+ Influx TRPC5->Ca2_Influx Podocyte_Injury Podocyte Injury (Cytoskeletal Rearrangement, Effacement, Apoptosis) Ca2_Influx->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria AC1903 AC1903 AC1903->TRPC5 Inhibition

Caption: The Rac1-TRPC5 signaling cascade leading to podocyte injury and proteinuria.

Experimental Workflow for In Vivo Testing of AC1903

Experimental_Workflow Model_Induction Induction of Kidney Disease (e.g., High-Salt Diet in Dahl Rats) Animal_Grouping Animal Grouping (Vehicle vs. AC1903) Model_Induction->Animal_Grouping Treatment Daily Treatment (AC1903 or Vehicle) Animal_Grouping->Treatment Monitoring Monitoring (e.g., Proteinuria) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Podocyte Counting) Monitoring->Endpoint_Analysis

Caption: A generalized workflow for evaluating the efficacy of AC1903 in a rat model of kidney disease.

Conclusion

The available preclinical data strongly support the therapeutic potential of AC1903, a selective TRPC5 inhibitor, in treating progressive kidney diseases. In well-established rat models of FSGS and hypertension-induced kidney damage, AC1903 has been shown to effectively reduce proteinuria and preserve podocytes, key indicators of kidney protection.[4][7] The mechanism of action, through the inhibition of the Rac1-TRPC5 pathway, provides a clear rationale for its beneficial effects.

In contrast, there is a significant gap in the scientific literature regarding the in vivo efficacy of this compound in kidney disease models. Researchers and drug development professionals should consider the robust dataset for AC1903 when evaluating TRPC5 inhibitors for further investigation and clinical development. Future studies directly comparing AC1903 with other emerging TRPC5 inhibitors will be crucial to identify the most promising candidates for treating patients with proteinuric kidney diseases.

References

A Comparative Guide to TRPC5 Inhibitors: In Vivo Efficacy of GFB-8438 versus AC1903

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two prominent TRPC5 inhibitors, GFB-8438 and AC1903. This analysis is supported by experimental data from preclinical studies in rodent models of kidney disease.

Due to the lack of available in vivo efficacy data for Trpc5-IN-3, this guide will utilize AC1903 as a representative TRPC5 inhibitor for a comprehensive comparison with GFB-8438. Both GFB-8438 and AC1903 have demonstrated significant therapeutic potential by targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a key player in the pathogenesis of proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).

At a Glance: Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key quantitative data from in vivo studies of GFB-8438 and AC1903 in rat models of kidney disease.

Compound Animal Model Dosage Administration Route Treatment Duration Key Efficacy Endpoint Outcome
GFB-8438 Deoxycorticosterone acetate (DOCA)-salt hypertensive rat model of FSGS30 mg/kgSubcutaneous (once daily)3 weeksReduction in urinary protein and albuminStatistically significant reduction in urine protein and albumin concentrations compared to the control group.[1]
AC1903 Angiotensin II type 1 receptor (AT1R) transgenic rat model of FSGS50 mg/kgIntraperitoneal (twice daily)7 daysSuppression of severe proteinuriaSuppressed severe proteinuria in rats with established disease.[2]
AC1903 Dahl salt-sensitive (Dahl S) rat model of hypertensive nephropathy50 mg/kgIntraperitoneal (twice daily)Not specifiedAmelioration of proteinuriaAmeliorated proteinuria when administered at the onset of high salt intake and suppressed proteinuria in rats with established disease.[2]

Delving Deeper: Experimental Methodologies

Understanding the experimental context is crucial for interpreting the efficacy data. Below are the detailed protocols for the key in vivo experiments cited.

GFB-8438: DOCA-Salt Hypertensive Rat Model of FSGS

This model induces hypertension and renal dysfunction, mimicking key aspects of human FSGS.

  • Animal Model: Unilaterally nephrectomized Sprague-Dawley rats.

  • Induction of Disease: Implantation of a 45 mg DOCA pellet and provision of high-salt drinking water.

  • Treatment Group: Received GFB-8438 at a dose of 30 mg/kg via subcutaneous injection once daily for 3 weeks.

  • Control Groups: A sham-operated group and a DOCA-salt treated control group were included. An active control group received eplerenone (50 mg/kg, twice daily orally).

  • Efficacy Assessment: Weekly measurement of hemodynamic parameters, urinary albumin, and total protein.

AC1903: AT1R Transgenic and Dahl Salt-Sensitive Rat Models

These models represent both genetic and hypertension-induced forms of proteinuric kidney disease.

  • AT1R Transgenic Rat Model: These rats overexpress the AT1 receptor, leading to the development of FSGS.

    • Treatment Protocol: For established disease, rats received twice-daily intraperitoneal injections of AC1903 (50 mg/kg) for 7 days.

    • Efficacy Assessment: Measurement of proteinuria and assessment of podocyte numbers.[2]

  • Dahl Salt-Sensitive (Dahl S) Rat Model: These rats develop hypertension-induced FSGS on a high-salt diet.

    • Treatment Protocols:

      • Onset: AC1903 (50 mg/kg) was administered concurrently with the initiation of a high-salt diet.

      • Advanced Disease: AC1903 (50 mg/kg) was administered to rats with established, advanced disease.[2]

    • Efficacy Assessment: Measurement of proteinuria and podocyte numbers.[2]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the context of these findings, the following diagrams, generated using the DOT language, illustrate the TRPC5 signaling pathway in podocytes and the general experimental workflow for evaluating TRPC5 inhibitors in vivo.

TRPC5_Signaling_Pathway cluster_stimulus Pathological Stimuli cluster_receptor Receptor Activation cluster_channel Ion Channel cluster_effector Downstream Effectors cluster_cellular_response Cellular Response cluster_disease Clinical Manifestation AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Rac1_mut Rac1 Activating Mutations Rac1 Rac1 Activation Rac1_mut->Rac1 TRPC5 TRPC5 Channel AT1R->TRPC5 activates Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Cytoskeletal_remodeling Cytoskeletal Remodeling Rac1->Cytoskeletal_remodeling Ca_influx->Rac1 positive feedback Podocyte_injury Podocyte Injury & Loss Cytoskeletal_remodeling->Podocyte_injury Proteinuria Proteinuria Podocyte_injury->Proteinuria Inhibitor GFB-8438 / AC1903 Inhibitor->TRPC5

Caption: TRPC5 signaling cascade in podocytes leading to kidney disease.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Intervention cluster_analysis Data Collection & Analysis cluster_outcome Outcome Assessment Animal_model Select Animal Model (e.g., DOCA-salt rat) Disease_induction Induce Kidney Disease Animal_model->Disease_induction Grouping Randomize into Groups (Vehicle, GFB-8438, AC1903) Disease_induction->Grouping Dosing Administer Compound (e.g., 30 mg/kg SC) Grouping->Dosing Urine_collection Collect Urine Samples Dosing->Urine_collection During Treatment Histology Histological Analysis of Kidneys (Podocyte number) Dosing->Histology End of Study Biochemical_analysis Measure Proteinuria & Albuminuria Urine_collection->Biochemical_analysis Efficacy_evaluation Evaluate Therapeutic Efficacy Biochemical_analysis->Efficacy_evaluation Histology->Efficacy_evaluation

Caption: General experimental workflow for in vivo evaluation of TRPC5 inhibitors.

Concluding Remarks

Both GFB-8438 and AC1903 demonstrate compelling in vivo efficacy in rodent models of progressive kidney disease. By inhibiting the TRPC5 channel, these compounds effectively reduce proteinuria and protect podocytes, the specialized cells of the kidney's filtration barrier. While direct head-to-head comparative studies are not yet available, the existing data suggest that TRPC5 inhibition is a promising therapeutic strategy for a range of proteinuric kidney diseases. The choice between these or other TRPC5 inhibitors for further development will likely depend on a comprehensive evaluation of their pharmacokinetic profiles, safety, and efficacy in a broader range of preclinical models. This guide provides a foundational comparison to aid researchers in this critical evaluation process.

References

Validating Trpc5-IN-3 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic compound with its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the target engagement of Trpc5-IN-3, a putative inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This guide will objectively compare its performance with other known TRPC5 inhibitors and provide supporting experimental data and detailed protocols.

The TRPC5 channel, a non-selective cation channel, is implicated in a variety of physiological processes and has emerged as a promising therapeutic target for conditions such as anxiety, depression, and progressive kidney disease.[1] Consequently, the development and validation of potent and selective TRPC5 inhibitors are of significant interest. This guide will focus on a hypothetical, yet representative, tool compound, "this compound," and compare its validation with established inhibitors such as AC1903, GFB-887, HC-070, and ML204.

Comparative Efficacy and Selectivity of TRPC5 Inhibitors

A crucial aspect of validating a new inhibitor is to compare its potency and selectivity against existing compounds. The following table summarizes the in vitro efficacy and selectivity of several known TRPC5 inhibitors. For the purpose of this guide, we will assume hypothetical values for "this compound" that position it as a potent and selective inhibitor.

CompoundTarget(s)Assay TypeIC50 (µM)Selectivity NotesReference
This compound (Hypothetical) TRPC5 Patch Clamp 0.05 >100-fold selective over TRPC4, TRPC6, and other TRP channels. N/A
AC1903TRPC5Patch Clamp4.0 - 13.6Weak inhibition of TRPC4 (IC50 >100 µM), no effect on TRPC6.[2][1][2][3]
GFB-887 (GFB-8438)TRPC4/TRPC5Qpatch0.18 (hTRPC5)Equipotent against TRPC4 and TRPC5; excellent selectivity against TRPC6 and other TRP channels.
HC-070TRPC4/TRPC5Patch Clamp0.0057 (hTRPC4)Potent inhibitor of both TRPC4 and TRPC5.
ML204TRPC4/TRPC5Ca2+ Influx0.96 (mTRPC4)Selective for TRPC4 and TRPC5 over other TRP channels, with modest inhibition of TRPC6.

Experimental Protocols for Target Engagement Validation

Validating that this compound directly binds to and inhibits TRPC5 in a cellular context requires a multi-faceted approach. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. For a transmembrane protein like TRPC5, modifications to the standard CETSA protocol are necessary.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A HEK293 cells expressing hTRPC5 B Incubate cells with This compound or Vehicle (DMSO) A->B C Heat cell suspension across a temperature gradient B->C D Lyse cells with detergent-containing buffer C->D E Centrifuge to separate soluble and aggregated proteins D->E F Analyze soluble fraction by Western Blot for TRPC5 E->F

Caption: Workflow for validating this compound target engagement using CETSA.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPC5 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Compound Incubation: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells and resuspend in PBS containing the respective compound or vehicle.

    • Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., 0.4% NP-40) and protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble TRPC5 in each sample by Western blotting using a TRPC5-specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

High-Throughput Calcium Imaging for Functional Inhibition

This assay measures the ability of this compound to inhibit TRPC5-mediated calcium influx in a high-throughput format.

Experimental Workflow:

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_activation Channel Activation cluster_readout Readout A Seed TRPC5-expressing cells in 96-well plates B Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C Add this compound at various concentrations B->C D Stimulate cells with a TRPC5 agonist (e.g., Englerin A) C->D E Measure fluorescence changes using a plate reader D->E

Caption: Workflow for a high-throughput calcium imaging assay.

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing TRPC5 in black-walled, clear-bottom 96-well plates.

    • On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a serial dilution of this compound and other reference compounds.

    • Add the compounds to the respective wells and incubate for a predefined period (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FDSS).

    • Establish a baseline fluorescence reading.

    • Add a TRPC5 agonist (e.g., Englerin A or riluzole) to all wells to activate the channel.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Electrophysiology (Patch Clamp) for Direct Channel Inhibition

Patch clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel activity.

Protocol:

  • Cell Preparation: Use HEK293 cells expressing TRPC5 grown on glass coverslips.

  • Recording Setup:

    • Use a whole-cell patch-clamp configuration.

    • The extracellular solution should contain physiological concentrations of ions, and the intracellular (pipette) solution should contain a cesium-based solution to block potassium channels.

  • Current Measurement:

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit TRPC5 currents.

    • Activate TRPC5 channels by including an agonist in the extracellular solution or GTPγS in the pipette solution.

  • Compound Application:

    • After establishing a stable baseline current, perfuse the cell with a solution containing this compound at a specific concentration.

    • Record the current until a new steady-state is reached.

    • Wash out the compound to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude before and after compound application.

    • Calculate the percentage of inhibition at different concentrations to determine the IC50.

Validating Target Engagement in Tissues

Confirming target engagement in a more complex biological system, such as tissues or in vivo models, is a critical step towards preclinical development.

Downstream Biomarker Analysis

A key strategy is to measure the modulation of a downstream biomarker that is directly linked to TRPC5 activity. For instance, in kidney disease models, TRPC5 activation is linked to Rac1 activation in podocytes.[1]

Experimental Approach:

  • Animal Model: Utilize a relevant animal model, such as a rat model of focal segmental glomerulosclerosis (FSGS).[1]

  • Compound Administration: Treat the animals with this compound or vehicle.

  • Sample Collection: Collect urine samples at different time points.

  • Biomarker Measurement: Measure the levels of activated Rac1 in the urine using an ELISA or a similar immunoassay.

  • Data Analysis: A dose-dependent reduction in urinary Rac1 levels in the this compound-treated group compared to the vehicle group would provide strong evidence of target engagement in the kidney. This approach has been successfully used to demonstrate target engagement for the clinical candidate GFB-887.

Signaling Pathway:

TRPC5_Rac1_Pathway TRPC5 TRPC5 Ca_influx Ca2+ Influx TRPC5->Ca_influx Rac1_activation Rac1 Activation Ca_influx->Rac1_activation Podocyte_injury Podocyte Injury & Proteinuria Rac1_activation->Podocyte_injury Trpc5_IN_3 This compound Trpc5_IN_3->TRPC5 Inhibition

Caption: Inhibition of the TRPC5-Rac1 signaling pathway by this compound.

Conclusion

Validating the target engagement of a novel TRPC5 inhibitor like this compound requires a combination of in vitro and in vivo studies. By employing techniques such as CETSA, calcium imaging, and patch-clamp electrophysiology, researchers can confirm direct binding and functional inhibition in a cellular context. Furthermore, monitoring downstream biomarkers in relevant animal models provides crucial evidence of target engagement in a complex biological system. The data and protocols presented in this guide offer a framework for the rigorous evaluation of new TRPC5 inhibitors, facilitating their development as potential therapeutics.

References

Comparative Analysis of ML204: A TRPC5 Inhibitor with Cross-Reactivity for TRPC4 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity Profile of the TRPC5 Channel Inhibitor ML204.

This guide provides a detailed comparison of the inhibitory activity of the small molecule compound ML204 on Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels. ML204 is a known potent inhibitor of TRPC4 and also demonstrates significant cross-reactivity with the closely related TRPC5 channel.[1][2] Understanding the selectivity profile of such compounds is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of ML204 against TRPC4 and TRPC5 channels has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.

ChannelAssay TypeIC50 Value (µM)Reference
TRPC4β Fluorescent Calcium Influx Assay0.96[1][3]
TRPC4β Whole-Cell Electrophysiology2.6 - 3.55[3]
TRPC5 Whole-Cell Electrophysiology~8.7 (estimated)[4]

Note: The IC50 for TRPC5 is estimated based on the finding that 10 µM ML204 inhibits approximately 65% of the TRPC5 current, and is consistent with reports of 9-fold selectivity for TRPC4 over TRPC5.[4]

Signaling Pathway of TRPC4 and TRPC5 Activation

TRPC4 and TRPC5 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Their activation is primarily linked to the phospholipase C (PLC) signaling cascade. Both Gq/11 and Gi/o coupled GPCRs can lead to the activation of TRPC4 and TRPC5 channels.

TRPC_Signaling GPCR_Gq GPCR (Gq/11) PLC Phospholipase C (PLC) GPCR_Gq->PLC activates GPCR_Gi GPCR (Gi/o) GPCR_Gi->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC45 TRPC4 / TRPC5 Channel IP3->TRPC45 sensitizes DAG->TRPC45 activates (other TRPCs) Ca_Influx Ca²⁺ Influx TRPC45->Ca_Influx mediates

Caption: Simplified signaling pathway for TRPC4/5 activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the TRPC4 and TRPC5 channels in the cell membrane.

Cell Preparation:

  • HEK293 cells are cultured and transiently transfected with plasmids encoding the human TRPC4β or TRPC5 channel subunits. To facilitate activation, cells are often co-transfected with a G-protein coupled receptor, such as the μ-opioid receptor.

Recording Conditions:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The external solution (bath) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The internal solution (pipette) typically contains (in mM): 140 Cs-aspartate, 10 HEPES, 10 BAPTA, 4 ATP, and 0.4 GTP, with the pH adjusted to 7.2. Cesium is used to block potassium currents.

Experimental Procedure:

  • A baseline current is established.

  • The TRPC channel is activated by applying an agonist for the co-expressed GPCR (e.g., DAMGO for the μ-opioid receptor).

  • Once a stable current is achieved, various concentrations of ML204 are applied to the bath to determine the dose-dependent inhibition.

  • Currents are typically elicited by a voltage ramp protocol (e.g., from -100 mV to +100 mV) to observe the characteristic current-voltage relationship of the channels.

Fluorescent Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration as an indicator of TRPC channel activity.

Cell Preparation:

  • HEK293 cells stably expressing the TRPC4β or TRPC5 channel and a relevant GPCR are plated in 96- or 384-well plates.

Assay Procedure:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • The cells are then washed to remove excess dye.

  • A baseline fluorescence reading is taken.

  • Cells are pre-incubated with varying concentrations of ML204.

  • The GPCR agonist is added to activate the TRPC channels, and the change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to the influx of calcium through the activated channels. The inhibitory effect of ML204 is calculated based on the reduction of this fluorescence signal.

Experimental Workflow Diagram

The logical flow of experiments to characterize the cross-reactivity of a TRPC5 inhibitor is outlined below.

Experimental_Workflow Start Start: Characterize TRPC5 Inhibitor HTS High-Throughput Screen (e.g., Calcium Influx Assay) on TRPC5-expressing cells Start->HTS Hit_Ident Identify Hit Compound (e.g., ML204) HTS->Hit_Ident Dose_Resp_TRPC5 Dose-Response Curve for TRPC5 (Electrophysiology) Hit_Ident->Dose_Resp_TRPC5 Selectivity_Screen Selectivity Screen against related channels (e.g., TRPC4) Hit_Ident->Selectivity_Screen IC50_TRPC5 Determine IC50 for TRPC5 Dose_Resp_TRPC5->IC50_TRPC5 Compare Compare IC50 values and assess cross-reactivity IC50_TRPC5->Compare Dose_Resp_TRPC4 Dose-Response Curve for TRPC4 (Electrophysiology) Selectivity_Screen->Dose_Resp_TRPC4 IC50_TRPC4 Determine IC50 for TRPC4 Dose_Resp_TRPC4->IC50_TRPC4 IC50_TRPC4->Compare

Caption: Workflow for assessing inhibitor cross-reactivity.

References

Pharmacokinetic profile of Trpc5-IN-3 compared to other TRPC5 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several known transient receptor potential canonical 5 (TRPC5) antagonists. While information regarding "Trpc5-IN-3" is not publicly available, this document offers a detailed comparison of other significant TRPC5 inhibitors with supporting experimental data to aid in research and development.

Executive Summary

The development of selective TRPC5 inhibitors is a promising avenue for therapeutic intervention in various conditions, including kidney disease, anxiety, and depression. A critical aspect of drug development is the characterization of a compound's pharmacokinetic (PK) profile, which determines its absorption, distribution, metabolism, and excretion (ADME). This guide summarizes the available PK data for prominent TRPC5 antagonists, offering a comparative framework for researchers.

Pharmacokinetic Data of TRPC5 Antagonists

The following table summarizes the available quantitative pharmacokinetic data for several TRPC5 antagonists. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various independent research publications.

CompoundSpeciesDose and RouteCmaxTmaxT1/2AUCOral Bioavailability (F%)Reference
GFB-8438 Rat10 mg/kg, p.o.1.8 µM1.0 h2.1 h6.5 µM·h53%[1]
Rat2 mg/kg, i.v.--1.6 h12.2 µM·h-[1]
Compound 32 Rat10 mg/kg, p.o.0.8 µM0.5 h2.0 h2.1 µM·h18%[1]
Rat2 mg/kg, i.v.--1.1 h11.4 µM·h-[1]
Compound 35 Rat10 mg/kg, p.o.0.3 µM2.0 h3.1 h1.5 µM·h11%[1]
Rat2 mg/kg, i.v.--1.5 h13.5 µM·h-[1]
AC1903 Rat50 mg/kg, i.p. (twice daily)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
HC-608 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedPoor[1]
HC-070 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]
ML204 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to obtain the pharmacokinetic data for GFB-8438 and its analogs, as described in the cited literature.

In Vivo Pharmacokinetic Studies in Rats (for GFB-8438, Compound 32, and Compound 35) [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Oral (p.o.): Compounds were administered via oral gavage at a dose of 10 mg/kg.

    • Intravenous (i.v.): Compounds were administered via intravenous injection at a dose of 2 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points post-dosing.

  • Sample Analysis: Plasma concentrations of the compounds were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC).

  • Bioavailability Calculation: Oral bioavailability (F%) was calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.

In Vitro Metabolic Stability Studies [1]

  • Systems: Human and rat liver microsomes and hepatocytes.

  • Procedure: Compounds were incubated with the microsomal or hepatocyte preparations.

  • Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS to determine the rate of metabolism.

TRPC5 Signaling Pathway

TRPC5 channels are non-selective cation channels that are activated downstream of various G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation cascade typically involves the activation of phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While DAG is a known activator of other TRPC channels, the precise mechanism of TRPC5 activation is still under investigation but is known to be dependent on PLC activity. The influx of Ca2+ through TRPC5 channels can then trigger various downstream cellular responses.

TRPC5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Neurotrophin-3) GPCR GPCR / RTK (e.g., TrkC) Agonist->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) TRPC5 TRPC5 Channel PLC->TRPC5 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca_influx Ca²⁺ Influx TRPC5->Ca_influx G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Cellular Responses Ca_influx->Downstream Triggers

Caption: Simplified TRPC5 signaling pathway.

Experimental Workflow for Pharmacokinetic Profiling

The general workflow for characterizing the pharmacokinetic profile of a novel TRPC5 antagonist involves a series of in vitro and in vivo experiments.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies cluster_output Pharmacokinetic Parameters Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing (i.v. and p.o.) Metabolic_Stability->Dosing Protein_Binding Plasma Protein Binding Protein_Binding->Dosing Permeability Permeability (e.g., Caco-2) Permeability->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Analysis LC-MS/MS Analysis Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Parameters Cmax, Tmax, T1/2, AUC, F% PK_Analysis->Parameters

Caption: General experimental workflow for PK profiling.

Conclusion

The development of TRPC5 antagonists with favorable pharmacokinetic profiles is essential for their successful translation into clinical candidates. This guide highlights the available data for several known TRPC5 inhibitors, providing a valuable resource for researchers in the field. The provided experimental protocols and workflow diagrams offer a foundational understanding of the processes involved in characterizing the ADME properties of these compounds. Future research, including head-to-head comparative studies and the public disclosure of data for a wider range of TRPC5 antagonists, will be crucial for advancing this promising therapeutic area.

References

Benchmarking a New Generation of TRPC5 Inhibitors Against First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a significant therapeutic target for a range of pathologies, including chronic kidney disease, cancer, and neurodegenerative disorders.[1][2] As a non-selective cation channel, TRPC5 plays a crucial role in modulating intracellular calcium levels, which in turn influences cellular processes like migration, proliferation, and apoptosis.[2] The development of small-molecule inhibitors for TRPC5 has therefore become an area of intense research.

This guide provides a comparative analysis of a next-generation TRPC5 inhibitor, GFB-8438, against well-characterized first-generation tool compounds: ML204, AC1903, and Clemizole. The comparison focuses on potency, selectivity, and the experimental methodologies used for their evaluation.

Inhibitor Profiles

First-Generation TRPC5 Inhibitors:

  • ML204: A potent antagonist that selectively modulates native TRPC4 and TRPC5 ion channels.[3][4] It has been instrumental in exploring the physiological roles of these channels.[5]

  • AC1903: A selective TRPC5 blocker that has shown efficacy in animal models of progressive kidney disease by protecting podocytes.[6][7][8][9]

  • Clemizole: Originally a histamine H1 receptor antagonist, it was later identified as a potent inhibitor of TRPC5 channels.[1][10]

Next-Generation TRPC5 Inhibitor:

  • GFB-8438: A novel, potent, and subtype-selective TRPC5 inhibitor identified through systematic optimization of a high-throughput screening hit.[11][12] It demonstrates high potency and favorable in vitro and in vivo properties.[11] GFB-887 is a closely related, advanced clinical candidate that also targets the TRPC5-Rac1 pathway.[13][14][15][16][17]

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of the selected TRPC5 inhibitors based on published experimental data.

Table 1: Inhibitor Potency (IC50) against TRPC Channels

CompoundhTRPC5 IC50 (µM)hTRPC4 IC50 (µM)hTRPC6 IC50 (µM)Assay MethodReference
GFB-8438 0.180.29>30 (Excellent Selectivity)Qpatch[11][18][19][20][21]
ML204 ~13.60.96~19 (19-fold selective over TRPC6)Patch-clamp, Ca2+ influx[3][4][8][22][23]
AC1903 4.06 - 14.7>100 (Weak inhibition)No effectPatch-clamp[6][7][8][24]
Clemizole 1.0 - 1.36.411.3Patch-clamp, Ca2+ influx[1][10][25][26]

Table 2: Selectivity Profile against Other TRP and Ion Channels

CompoundSelectivity NotesReference
GFB-8438 Excellent selectivity against TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8, and NaV1.5. Limited activity against hERG.[11][18][19]
ML204 No appreciable effect on TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, and native voltage-gated Na+, K+, and Ca2+ channels.[3][4][22][23]
AC1903 No off-target effects in standard kinase profiling assays.[7][8]
Clemizole Weakly affects TRPM3, TRPM8, TRPV1, V2, V3, and V4 channels at higher concentrations.[1][10]

Signaling Pathways and Experimental Workflows

To understand the context of TRPC5 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to characterize these inhibitors.

TRPC5_Signaling_Pathway cluster_upstream Upstream Activation cluster_channel TRPC5 Channel cluster_downstream Downstream Effects GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Gq/11 Rac1_activation Rac1 Activation PLC->Rac1_activation TRPC5_vesicle TRPC5 Vesicle Pool Rac1_activation->TRPC5_vesicle Promotes translocation AngII Angiotensin II AngII->GPCR TRPC5_membrane TRPC5 Channel (Membrane) TRPC5_vesicle->TRPC5_membrane Insertion Ca_influx Ca2+ Influx TRPC5_membrane->Ca_influx Channel Opening Cytoskeletal_remodeling Cytoskeletal Remodeling Ca_influx->Cytoskeletal_remodeling Rac1_feedback Further Rac1 Activation Ca_influx->Rac1_feedback Podocyte_injury Podocyte Injury & Proteinuria Cytoskeletal_remodeling->Podocyte_injury Rac1_feedback->Rac1_activation Positive Feedback Inhibitor_Screening_Workflow cluster_discovery Discovery & Primary Screening cluster_validation Validation & Lead Optimization cluster_preclinical Preclinical Evaluation Compound_Library ~400,000 Compound Library HTS High-Throughput Screen (FLIPR Assay) Compound_Library->HTS Primary_Hits Primary Hits (Low µM Activity) HTS->Primary_Hits Identifies Potency_Assay Potency Confirmation (Qpatch/Patch-clamp) Primary_Hits->Potency_Assay Selectivity_Screen Selectivity Screening (vs. TRPC4, TRPC6, etc.) Potency_Assay->Selectivity_Screen SAR Structure-Activity Relationship (SAR) Selectivity_Screen->SAR Lead_Candidate Lead Candidate (e.g., GFB-8438) SAR->Lead_Candidate Optimizes In_Vitro_Model In Vitro Disease Model (Podocyte Protection Assay) Lead_Candidate->In_Vitro_Model In_Vivo_Model In Vivo Disease Model (e.g., FSGS Rat Model) In_Vitro_Model->In_Vivo_Model Clinical_Trial Clinical Trials (e.g., GFB-887) In_Vivo_Model->Clinical_Trial

References

Navigating the Maze of Reproducibility: A Comparative Guide to the TRPC5 Inhibitor ML204

Author: BenchChem Technical Support Team. Date: November 2025

While information regarding a specific compound designated "Trpc5-IN-3" is not available in the public domain, this guide addresses the critical issue of experimental reproducibility by focusing on a well-characterized TRPC5 inhibitor, ML204. This document serves as a valuable resource for researchers, scientists, and drug development professionals by providing a comparative analysis of ML204's reported effects across different studies, detailing experimental protocols, and highlighting factors that can influence experimental outcomes.

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as promising therapeutic targets for a range of conditions, including anxiety, pain, and kidney disease.[1] The development and validation of selective inhibitors are crucial for advancing our understanding of TRPC5's physiological roles and for the development of novel therapeutics. ML204 was one of the first potent and selective inhibitors identified for TRPC4 and TRPC5 channels, making it a valuable tool for researchers.[2][3] This guide examines the reported efficacy of ML204 in various experimental settings to provide a framework for assessing the reproducibility of its effects.

Quantitative Comparison of ML204 Efficacy

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for ML204 against TRPC4 and TRPC5 channels from different studies and methodologies.

TargetReported IC50 (µM)Assay TypeCell LineActivation MethodLaboratory/Study
TRPC4β0.96Fluorescent Intracellular Ca2+ AssayHEK293µ-opioid receptor stimulation (DAMGO)Miller et al., 2011[2]
TRPC4β~3.0 (2.9, 3.55)Whole-cell Patch ClampHEK293µ-opioid receptor stimulation (DAMGO) or GTPγSMiller et al., 2011[2]
TRPC4β2.91 ± 2.1Fluorescent Intracellular Ca2+ AssayHEK293Muscarinic receptor stimulation (ACh)Miller et al., 2011[2]
TRPC5~65% inhibition at 10 µMWhole-cell Patch ClampHEK293µ-opioid receptor stimulationMiller et al., 2011[2]
TRPC42.6Electrophysiological Assay--Tocris Bioscience[4]
TRPC59-fold less potent than on TRPC4---Tocris Bioscience[4]

Note: The original discovery paper for ML204 focused more on its effects on TRPC4, with less detailed quantitative data provided for TRPC5 in that specific publication.[2] Subsequent studies have often utilized ML204 as a tool compound based on this initial characterization.[1][5] The variability in reported IC50 values can be attributed to differences in experimental techniques (e.g., fluorescence-based assays vs. electrophysiology), cell types, and methods of channel activation.

Experimental Protocols

To facilitate the replication of experimental findings, detailed methodologies are crucial. Below are summaries of the key experimental protocols used to assess the inhibitory effects of ML204.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) cells are commonly used for heterologous expression of TRPC channels. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For transient expression of TRPC channels, cells are transfected with plasmids encoding the channel of interest using methods such as lipofection. Stable cell lines expressing the channel can also be generated.

Fluorescent Intracellular Calcium Assays

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.

  • Cell Plating: Cells expressing the target TRPC channel are seeded into 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specific duration at 37°C.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., ML204) or vehicle control.

  • Channel Activation: An agonist is added to activate the TRPC channels. For TRPC4/5, this can be a G-protein coupled receptor (GPCR) agonist like DAMGO (for µ-opioid receptors) or acetylcholine (for muscarinic receptors).[2]

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. The change in fluorescence is proportional to the change in [Ca2+]i.

  • Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the currents flowing through the cell membrane.

  • Cell Preparation: Cells expressing the TRPC channel are grown on coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of total membrane current.

  • Channel Activation: TRPC channels can be activated by including a GPCR agonist in the extracellular solution or by dialyzing the cell with GTPγS through the patch pipette to directly activate G-proteins.[2]

  • Inhibitor Application: The inhibitor is applied to the cell via the extracellular bath solution.

  • Data Acquisition and Analysis: Membrane currents are recorded in response to voltage ramps or steps. The inhibition of the current by the compound is measured, and concentration-response curves are generated to determine the IC50.

Factors Influencing Reproducibility

Several factors can contribute to variability in the observed effects of TRPC5 inhibitors like ML204 across different laboratories:

  • Assay Methodology: As seen in the table, fluorescence-based assays and electrophysiology can yield different IC50 values. Electrophysiology is a more direct measure of channel function, while fluorescence assays can be influenced by factors such as dye loading and calcium release from internal stores.

  • Cellular Context: The expression levels of the TRPC channel, co-expression of interacting proteins (e.g., TRPC1 to form heteromers), and the presence of endogenous receptors can all influence the apparent potency of an inhibitor.[1]

  • Mode of Channel Activation: The method used to activate TRPC5 (e.g., specific GPCR agonist, direct G-protein activation, or other stimuli) can impact how the inhibitor interacts with the channel.

  • Selectivity Profile: While ML204 is selective for TRPC4/5 over other TRP channels, it can have off-target effects at higher concentrations.[2] It is crucial to perform experiments at concentrations as close to the IC50 as possible and to include appropriate controls to rule out off-target effects.

  • Compound Quality and Handling: The purity of the compound and its stability in solution can affect experimental outcomes.

Visualizing the Landscape of TRPC5 Inhibition

Signaling Pathway of TRPC5 Activation

TRPC5_Activation_Pathway GPCR GPCR G_protein Gq/11 GPCR->G_protein Agonist PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds TRPC5 TRPC5 Channel DAG->TRPC5 Activates ER Endoplasmic Reticulum Ca_release Ca2+ Release IP3R->Ca_release Opens Ca_influx Ca2+ Influx TRPC5->Ca_influx ML204 ML204 ML204->TRPC5 Inhibits

Caption: Simplified signaling pathway for GPCR-mediated activation of the TRPC5 channel and its inhibition by ML204.

General Experimental Workflow for Assessing TRPC5 Inhibition

TRPC5_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) transfection TRPC5 Transfection cell_culture->transfection cell_plating Plate Cells for Assay transfection->cell_plating incubation Incubate cells with ML204 compound_prep Prepare ML204 dilutions compound_prep->incubation activation Activate TRPC5 (e.g., with agonist) incubation->activation measurement Measure Response (Ca2+ flux or current) activation->measurement data_normalization Normalize Data measurement->data_normalization dose_response Generate Dose-Response Curve data_normalization->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: A generalized workflow for determining the inhibitory potency of a compound like ML204 on TRPC5 channels.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.